molecular formula C8H7F2NO2 B582024 (6-Amino-2,3-difluorophenyl)acetic acid CAS No. 887585-05-9

(6-Amino-2,3-difluorophenyl)acetic acid

Cat. No.: B582024
CAS No.: 887585-05-9
M. Wt: 187.146
InChI Key: NOFDHMCJUZZSIV-UHFFFAOYSA-N
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Description

(6-Amino-2,3-difluorophenyl)acetic acid is a fluorinated aromatic acetic acid derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. While specific biological data for this exact isomer is limited, structural analogues, such as 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives bearing fluorinated phenylacetamide groups, have demonstrated significant potency as steroid sulfatase (STS) inhibitors in scientific studies . This suggests potential research applications for this compound in the design and synthesis of novel enzyme inhibitors. The incorporation of fluorine atoms and an aniline moiety is a common strategy in drug design to modulate the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets . Researchers can leverage the amine and carboxylic acid functional groups for further derivatization, making this compound a versatile building block for constructing compound libraries aimed at exploring new chemical space for pharmaceutical and biochemical applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-amino-2,3-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFDHMCJUZZSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283549
Record name 6-Amino-2,3-difluorobenzeneacetic acid
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Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-05-9
Record name 6-Amino-2,3-difluorobenzeneacetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,3-difluorobenzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-Amino-2,3-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-2,3-difluorophenyl)acetic acid, a fluorinated aromatic amino acid derivative, is a key building block in modern medicinal chemistry. Its strategic incorporation of fluorine atoms and the phenylacetic acid scaffold makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated intermediates like this one of high interest to drug discovery programs.

Chemical Properties and Identification

PropertyValueSource
CAS Number 887585-05-9[1][2]
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [1]
IUPAC Name This compound
SMILES C1=CC(=C(C(=C1N)CC(=O)O)F)F[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively available in publicly accessible literature. However, based on its structure as a zwitterionic amino acid, it is expected to be a crystalline solid with relatively low solubility in nonpolar organic solvents and higher solubility in polar protic solvents. For research purposes, it is recommended to determine these properties empirically.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers utilizing this compound should perform their own analytical characterization to confirm its identity and purity.

Synthesis

A plausible synthetic approach, based on general organic chemistry principles and methods for analogous compounds, is outlined below. This should be considered a conceptual workflow and would require optimization.

Caption: Role of this compound in the synthesis of CGRP receptor antagonists.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood. [1]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a specialized but important building block for the synthesis of complex, biologically active molecules, most notably CGRP receptor antagonists for the treatment of migraine. While detailed public data on its properties and synthesis are scarce, its role in pharmaceutical patent literature highlights its significance. Researchers working with this compound should prioritize thorough analytical characterization and adhere to strict safety protocols. The continued interest in fluorinated scaffolds in drug discovery suggests that this and related compounds will remain valuable tools for medicinal chemists.

References

  • Merck Sharp & Dohme Corp. (2012). Process for the preparation of cycloheptapyridine cgrp receptor antagonists. WO2012050764A1.
  • Merck Sharp & Dohme Corp. (2012). CGRP receptor antagonists. US8314117B2.
  • National Analytical Corporation. This compound 95% - Cas No: 887585-05-9. Retrieved from [Link]

Sources

Synthesis and characterization of (6-Amino-2,3-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (6-Amino-2,3-difluorophenyl)acetic acid

Abstract

This compound is a valuable fluorinated building block for drug discovery and development, combining the structural motifs of an aniline, a phenylacetic acid, and vicinal fluorine substituents. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of lead compounds.[1][2] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of a proposed synthetic pathway, detailed characterization methodologies, and essential safety protocols for this compound. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a practical and authoritative resource for the laboratory-scale preparation and validation of this important chemical entity.

The Strategic Importance of Fluorinated Arylacetic Acids in Medicinal Chemistry

The introduction of fluorine into drug candidates, a practice often termed "fluorine editing," has become a cornerstone of modern medicinal chemistry.[2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4] When incorporated into the phenylacetic acid scaffold, a privileged structure found in numerous pharmaceuticals like Diclofenac, these benefits are compounded.[5]

This compound (CAS RN: 887585-05-9) is a particularly interesting scaffold for several reasons:

  • Metabolic Blocking: The vicinal difluoro substitution on the aromatic ring can block sites susceptible to oxidative metabolism by Cytochrome P450 enzymes, potentially increasing the biological half-life of a drug.

  • Conformational Control: The fluorine atoms can influence the conformation of the molecule through steric and electronic effects, which can pre-organize the molecule for optimal binding to its biological target.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amino group, affecting its ionization state at physiological pH and influencing interactions with protein residues.

  • Synthetic Handle: The primary amino group provides a versatile point for further chemical modification, allowing for the construction of diverse compound libraries via amidation, alkylation, or other functionalization reactions.

This guide outlines a robust, logical pathway for the synthesis of this compound from commercially available starting materials and provides the necessary analytical framework for its thorough characterization.

Proposed Synthetic Strategy and Workflow

Given the absence of a well-documented, scalable synthesis for this compound in the public domain, a rational, multi-step pathway is proposed. The strategy hinges on the functionalization of a pre-fabricated 2,3-difluoroaniline core, a readily available starting material.[6][7] The key transformation involves the regioselective introduction of the acetic acid side chain at the C6 position, ortho to the amino group. This is achieved through a palladium-catalyzed cross-coupling reaction, a reliable and versatile method in modern organic synthesis.[8]

The overall workflow is depicted below.

G cluster_0 Synthesis Workflow A 2,3-Difluoroaniline (Starting Material) B Step 1: Amine Protection (Acetylation) A->B C N-(2,3-Difluorophenyl)acetamide B->C D Step 2: Ortho-Bromination (Regioselective Halogenation) C->D E N-(6-Bromo-2,3-difluorophenyl)acetamide D->E F Step 3: Suzuki Coupling (C-C Bond Formation) E->F G Ethyl 2-(6-acetamido-2,3-difluorophenyl)acetate F->G H Step 4: Hydrolysis (Amide and Ester Cleavage) G->H I This compound (Final Product) H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocols

The following protocols are designed for execution by trained organic chemists in a well-equipped laboratory. All operations should be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Protection of the Amino Group via Acetylation
  • Rationale: The amino group of 2,3-difluoroaniline is nucleophilic and can interfere with subsequent reactions, particularly the metal-catalyzed coupling step. Protection as an acetamide is a robust and easily reversible strategy that also serves as an ortho-directing group for the subsequent bromination.

  • Protocol:

    • To a stirred solution of 2,3-difluoroaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add acetyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2,3-difluorophenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Regioselective Ortho-Bromination
  • Rationale: The acetamido group is a moderately activating ortho-, para-director. In the 2,3-difluorophenyl system, the C6 position is sterically accessible and electronically activated for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.

  • Protocol:

    • Dissolve N-(2,3-difluorophenyl)acetamide (1.0 eq) in acetonitrile (approx. 0.3 M) in a flask protected from light.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

    • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude N-(6-bromo-2,3-difluorophenyl)acetamide can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Step 3: Palladium-Catalyzed Suzuki Coupling
  • Rationale: The Suzuki coupling is a powerful method for forming C-C bonds.[8] This step couples the aryl bromide with a commercially available boronic ester that serves as a masked equivalent of the acetic acid moiety. This avoids handling potentially unstable or reactive organometallic reagents derived directly from the acetic acid structure.

  • Protocol:

    • To a degassed mixture of dioxane and water (4:1, approx. 0.1 M), add N-(6-bromo-2,3-difluorophenyl)acetamide (1.0 eq), (2-(ethoxycarbonyl)methyl)boronic acid pinacol ester (1.5 eq), and potassium carbonate (3.0 eq).

    • Bubble argon or nitrogen through the suspension for 15 minutes to ensure an inert atmosphere.

    • Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, or until LC-MS analysis indicates complete consumption of the starting bromide.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude ethyl 2-(6-acetamido-2,3-difluorophenyl)acetate by silica gel column chromatography.

Step 4: Deprotection via Acidic Hydrolysis
  • Rationale: A strong acid, such as hydrochloric acid, is required to hydrolyze both the acetamide protecting group and the ethyl ester simultaneously. Heating accelerates this process.

  • Protocol:

    • Suspend the purified ester from the previous step (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (approx. 0.2 M).

    • Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 8-16 hours. The reaction should become homogeneous as it progresses.

    • Monitor the reaction by LC-MS for the disappearance of the starting material and intermediates.

    • Cool the solution to room temperature and then further in an ice bath.

    • Carefully adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution. The product will precipitate as a zwitterionic solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with a non-polar solvent like hexanes.

    • Dry the product under vacuum to yield this compound as a solid.

Comprehensive Characterization

Validation of the final product's identity and purity is critical. The following data are predicted for the target compound based on its structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Technique Expected Chemical Shifts (δ) and Coupling Constants (J) Rationale
¹H NMR ~6.5-7.0 ppm (m, 2H, Ar-H )~5.0 ppm (br s, 2H, -NH₂ )~3.5 ppm (s, 2H, -CH₂ COOH)~12.5 ppm (br s, 1H, -COOH )The aromatic protons will appear as a complex multiplet due to H-H and H-F coupling. The amine protons are typically broad and exchangeable. The methylene protons adjacent to the carbonyl are a singlet. The carboxylic acid proton is highly deshielded and very broad.
¹³C NMR ~172 ppm (C =O)~140-150 ppm (2C , C -F)~110-125 ppm (4C , Ar-C )~35 ppm (C H₂COOH)The carbonyl carbon is characteristic. Carbons directly attached to fluorine will show large C-F coupling constants (¹JCF ≈ 240-250 Hz) and appear as doublets.[9] Other aromatic carbons will show smaller C-F couplings.
¹⁹F NMR -130 to -150 ppm (m, 2F)The two fluorine atoms are chemically non-equivalent and will appear as distinct multiplets, coupled to each other and to the aromatic protons.
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this polar molecule.

Technique Expected m/z Values Rationale
ESI-MS (+) 188.05 [M+H]⁺The protonated molecular ion is expected to be the base peak in positive mode.
ESI-MS (-) 186.04 [M-H]⁻The deprotonated molecular ion is expected in negative mode.
HRMS Calculated for C₈H₈F₂NO₂ [M+H]⁺: 188.0514High-resolution mass spectrometry provides an exact mass measurement, confirming the elemental composition.
Fragmentation Loss of H₂O (from COOH and NH₂)Loss of CO₂ (decarboxylation)Common fragmentation pathways for amino acids include losses of water and carbon dioxide.[10]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Wavenumber (cm⁻¹) Vibration Type Appearance
3300-3500N-H Stretch (Amine)Two sharp-to-medium bands
2500-3300O-H Stretch (Carboxylic Acid)Very broad, strong band
~1700C=O Stretch (Carboxylic Acid)Strong, sharp band
~1600N-H Bend (Amine) / C=C Stretch (Aromatic)Medium-to-strong bands
1000-1300C-F StretchStrong, sharp bands

Safety, Handling, and Storage

  • Hazard Identification: this compound is classified as an irritant.[11] It may cause skin, eye, and respiratory irritation. Handle with care, avoiding dust inhalation and direct contact. The complete toxicological properties have not been fully investigated.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[12]

    • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[12]

  • Handling:

    • Avoid creating dust.

    • Ensure eyewash stations and safety showers are readily accessible.[12]

    • Wash hands thoroughly after handling.[13]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][13]

    • Keep away from strong oxidizing agents.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The proposed multi-step synthesis relies on well-established, high-yielding chemical transformations, offering a reliable path to this valuable building block. The comprehensive characterization plan ensures that researchers can rigorously validate the identity and purity of the final product. By adhering to the described protocols and safety guidelines, scientific professionals can confidently produce and utilize this compound to advance their research and development programs, particularly in the quest for novel therapeutics.

References

  • Vertex AI Search. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
  • ChemicalBook. 2,3-Difluoroaniline synthesis.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Google Patents. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Benchchem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet.
  • Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Achmem. This compound.
  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • Supporting Information. 3-methylbenzoic acid (4).
  • Thermo Fisher Scientific. Safety Data Sheet.
  • Sigma-Aldrich. 2,3-Difluoroaniline 98 4519-40-8.
  • PubMed. Applications of fluorine-containing amino acids for drug design.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design.
  • PubMed Central. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Medizinische Fakultät Münster. Amino acids.
  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Wikipedia. Diclofenac.

Sources

Spectroscopic data for (6-Amino-2,3-difluorophenyl)acetic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of (6-Amino-2,3-difluorophenyl)acetic acid

Abstract

This compound (CAS No. 887585-05-9) is a substituted phenylacetic acid derivative incorporating both amine and fluorine functionalities, making it a valuable building block in medicinal chemistry and materials science. Structural elucidation and confirmation are paramount for its application in research and development. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this document leverages fundamental spectroscopic principles and data from analogous structures to construct a robust predictive framework. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, detailing not only the expected data but also the causality behind the spectroscopic behavior and the protocols for empirical data acquisition.

Molecular Structure and Properties

Before delving into its spectroscopic analysis, understanding the molecular structure is essential.

  • Chemical Name: this compound

  • CAS Number: 887585-05-9

  • Molecular Formula: C₈H₇F₂NO₂[1]

  • Molecular Weight: 187.15 g/mol

  • Structure:

    
    (A representative 2D structure of the title compound)
    

The molecule features a benzene ring heavily substituted with electron-donating (–NH₂) and electron-withdrawing (–F, –CH₂COOH) groups. This electronic environment, combined with steric effects, dictates a unique and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules in solution.[2] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other active nuclei.

  • Expected Signals:

    • Aromatic Protons (H-4, H-5): The two protons on the aromatic ring are not chemically equivalent. They will appear as complex multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). Their exact chemical shifts are influenced by the opposing electronic effects of the amino group (donating) and the fluorine atoms (withdrawing).

    • Methylene Protons (–CH₂–): These two protons are adjacent to the aromatic ring and the carboxylic acid group. They are expected to appear as a singlet around δ 3.5-4.0 ppm. The absence of an adjacent proton would simplify its signal to a singlet, though coupling to the fluorine atoms on the ring (long-range coupling) might cause slight broadening or a finely split multiplet (e.g., a triplet).

    • Amine Protons (–NH₂): These protons will likely appear as a broad singlet between δ 4.0-5.0 ppm. The signal is often broad due to quadrupole effects of the nitrogen atom and chemical exchange with the solvent.

    • Carboxylic Acid Proton (–COOH): This proton is highly deshielded and acidic, appearing as a very broad singlet far downfield, typically above δ 10.0 ppm. Its visibility can depend on the solvent used (e.g., it may exchange with deuterium in D₂O).

  • Causality and Interpretation: The difluoro substitution pattern creates a complex electronic environment. The ortho- and meta- couplings between the aromatic protons (³JHH, ⁴JHH) and their coupling to the two fluorine atoms (³JHF, ⁴JHF) will result in intricate splitting patterns that are best resolved with a high-field NMR instrument (e.g., 400 MHz or higher).[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Expected Signals: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

    • Carboxylic Carbonyl (–C=O): Highly deshielded, expected around δ 170-180 ppm.

    • Aromatic Carbons (C1-C6): These will appear in the δ 110-160 ppm range. The carbons directly bonded to fluorine (C-2, C-3) will show large one-bond carbon-fluorine couplings (¹JCF ≈ 240-260 Hz) and will be significantly shifted. The carbon attached to the amino group (C-6) and the acetic acid side chain (C-1) will also have characteristic shifts.

    • Methylene Carbon (–CH₂–): Expected in the δ 35-45 ppm range.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for fluorinated compounds. It provides direct information about the fluorine environments.

  • Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms (F-2, F-3). They will likely appear as doublets due to coupling to each other (³JFF). Each signal will be further split into multiplets due to coupling with the nearby aromatic protons (³JHF, ⁴JHF).

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data is reliable and reproducible.

  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2] DMSO-d₆ is often preferred for compounds with acidic protons like carboxylic acids and amines as it slows their exchange.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[2]

    • Integrate the signals to confirm proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[2]

  • ¹⁹F NMR Acquisition:

    • Acquire a standard 1D fluorine spectrum, typically proton-decoupled.

    • Reference the chemical shifts to an external standard like CFCl₃ (δ 0.0 ppm).[2]

  • 2D NMR (Validation): For unambiguous assignment, perform 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Prep1 Weigh Compound (10-15 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1D 1D Spectra (¹H, ¹³C, ¹⁹F) Prep3->Acq1D Insert Sample Acq2D 2D Spectra (COSY, HSQC) Acq1D->Acq2D If needed Proc1 Referencing & Phasing Acq1D->Proc1 Acq2D->Proc1 Proc2 Integration (¹H) Proc1->Proc2 Proc3 Peak Picking & Coupling Analysis Proc2->Proc3 Proc4 Structure Elucidation Proc3->Proc4

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O–H)Stretching2500 - 3300Strong, Very Broad
Amine (N–H)Symmetric/Asymmetric Stretch3300 - 3500Medium (two bands)
Alkyl (C–H)Stretching2850 - 3000Medium
Carbonyl (C=O)Stretching1700 - 1725Strong, Sharp
Aromatic (C=C)Stretching1450 - 1600Medium-Weak
Carbon-Fluorine (C–F)Stretching1100 - 1300Strong
Carboxylic Acid (C–O)Stretching1210 - 1320Strong

Source: Adapted from standard IR correlation tables.[5][6]

  • Causality and Interpretation: The most diagnostic feature will be the extremely broad O–H stretch from the hydrogen-bonded carboxylic acid dimer, which will likely overlap with the C-H stretching region.[7] The sharp, strong C=O stretch around 1710 cm⁻¹ is another key indicator. The presence of two distinct N-H stretching bands would confirm a primary amine (–NH₂). Finally, strong absorptions in the lower wavenumber region (1100-1300 cm⁻¹) are characteristic of C-F bonds.[4]

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a modern, simple method. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as % Transmittance vs. Wavenumber (cm⁻¹).

Visualization: FTIR Workflow

FTIR_Workflow Start Start Prep Place Solid Sample on ATR Crystal Start->Prep BG_Scan Acquire Background Spectrum Prep->BG_Scan Sample_Scan Acquire Sample Spectrum BG_Scan->Sample_Scan Process Process Data (%T vs. Wavenumber) Sample_Scan->Process Analysis Identify Functional Groups via Correlation Chart Process->Analysis End End Analysis->End

Caption: A streamlined workflow for FTIR analysis using ATR.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like this one.[8][9]

Predicted Mass Spectrum (ESI)
  • Positive Ion Mode [M+H]⁺: The base peak or a very prominent peak is expected at an m/z (mass-to-charge ratio) corresponding to the protonated molecule.

    • Exact Mass of C₈H₇F₂NO₂ = 187.0441

    • Expected [M+H]⁺ = 188.0519 m/z

  • Negative Ion Mode [M-H]⁻: Deprotonation of the highly acidic carboxylic acid group is very favorable.

    • Expected [M-H]⁻ = 186.0363 m/z

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion would provide structural validation. A common and diagnostic fragmentation pathway for phenylacetic acids is the loss of the carboxyl group as CO₂ (44 Da).

    • [M+H]⁺ → Loss of H₂O (18 Da)

    • [M-H]⁻ → Loss of CO₂ (44 Da) → [M-H-CO₂]⁻ at m/z 142.0313

Experimental Protocol: LC-MS (ESI) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurement.

  • LC Method: Inject the sample onto a reverse-phase C18 column. Use a simple gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound into the mass spectrometer. Formic acid aids in protonation for positive ion mode.

  • MS Acquisition:

    • Perform a full scan in both positive and negative ion modes to identify the molecular ions ([M+H]⁺ and [M-H]⁻).

    • Perform a separate MS/MS experiment by selecting the parent ion with the first mass analyzer and fragmenting it in a collision cell to generate a product ion spectrum.[9]

Visualization: ESI-MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Data Output Prep1 Prepare Dilute Solution Prep2 Inject into LC System Prep1->Prep2 Ionize Electrospray Ionization (ESI) Prep2->Ionize Elution MS1 Full Scan (MS1) Determine m/z Ionize->MS1 MS2 Isolate & Fragment (MS/MS) MS1->MS2 Detect Detect Ions MS2->Detect Out1 Mass Spectrum (Intensity vs. m/z) Detect->Out1 Out2 Accurate Mass Confirmation Detect->Out2 Out3 Fragmentation Pattern Detect->Out3

Caption: General workflow for structural analysis by LC-ESI-MS/MS.

Summary of Predicted Spectroscopic Data

TechniquePredicted Key Data Points
¹H NMR Aromatic H: ~6.5-7.5 ppm (complex multiplets); CH₂: ~3.5-4.0 ppm (singlet/triplet); NH₂: ~4.0-5.0 ppm (broad s); COOH: >10 ppm (broad s)
¹³C NMR C=O: ~170-180 ppm; Aromatic C: ~110-160 ppm (with large ¹JCF coupling); CH₂: ~35-45 ppm
IR (FTIR) O-H: 2500-3300 cm⁻¹ (broad); N-H: 3300-3500 cm⁻¹; C=O: 1700-1725 cm⁻¹ (strong); C-F: 1100-1300 cm⁻¹ (strong)
MS (ESI) [M+H]⁺: m/z 188.0519; [M-H]⁻: m/z 186.0363; Major Fragment: Loss of CO₂ (44 Da) from [M-H]⁻

Conclusion

This guide establishes a detailed, predictive spectroscopic profile for this compound. By applying first principles of NMR, IR, and MS, we have outlined the expected chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios. The provided protocols offer a standardized approach to acquiring empirical data, ensuring that researchers can confidently validate the structure and purity of this important chemical intermediate. While predictive, this framework serves as an authoritative starting point for any scientist working with this compound, bridging the gap between theoretical structure and practical characterization.

References

  • ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available at: [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. Available at: [Link]

  • Gallagher, W. FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire. Available at: [Link]

  • Chemistry LibreTexts. (2024). Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Available at: [Link]

  • Banquy, X., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available at: [Link]

  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. University of British Columbia. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2004). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Shomu's Biology. (2013). Mass spectroscopy part 7 MALDI and ESI. YouTube. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • ACS Publications. (2021). On-Demand Mass Spectrometry Analysis by Miniature Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • LCGC International. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]

  • Royal Society of Chemistry. Supplementary Data. Available at: [Link]

  • NIST WebBook. Difluoroacetic acid. Available at: [Link]

  • NIST WebBook. Acetic acid. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • PubMed. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Available at: [Link]

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  • MASONACO. Free amino acids (LC-MS/MS). Available at: [Link]

  • MDPI. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization. Molecules. Available at: [Link]

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Solubility and Stability of (6-Amino-2,3-difluorophenyl)acetic acid: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

(6-Amino-2,3-difluorophenyl)acetic acid is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development. This guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data in public literature, this document synthesizes foundational chemical principles with field-proven methodologies to offer a predictive overview and a practical framework for its empirical evaluation. We present detailed protocols for solubility profiling, forced degradation studies, and the development of stability-indicating analytical methods, designed to equip researchers and drug development professionals with the necessary tools to characterize this and similar molecules.

Predicted Physicochemical Profile

The molecular structure of this compound, with its combination of ionizable groups and a fluorinated aromatic ring, dictates its physicochemical behavior. A proactive analysis of this structure allows us to predict its properties and design a robust characterization strategy.

1.1 Molecular Structure and Functional Group Analysis

  • Chemical Formula: C₈H₇F₂NO₂[1]

  • Molecular Weight: 187.15 g/mol

  • Core Structure: A phenylacetic acid scaffold.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): An acidic group that will be deprotonated (COO⁻) at pH values above its pKa, significantly increasing aqueous solubility.

    • Aromatic Amine (-NH₂): A basic group that will be protonated (NH₃⁺) at pH values below its pKa, also enhancing aqueous solubility.

    • Difluoro-substituted Phenyl Ring: The two fluorine atoms are strong electron-withdrawing groups, which will lower the pKa of the aromatic amine compared to aniline. The aromatic ring itself imparts hydrophobicity to the molecule.

The presence of both an acidic and a basic group makes the molecule amphoteric . It will exist as a cation at low pH, a zwitterion near its isoelectric point, and an anion at high pH. This dual nature is the primary determinant of its pH-dependent solubility.[2][3]

1.2 Predicted Ionization Constants (pKa)

No experimental pKa values for this compound are readily available. However, we can estimate them based on analogous structures.

  • pKa₁ (Carboxylic Acid): Simple carboxylic acids typically have pKa values around 4-5. The electron-withdrawing nature of the difluorophenyl ring is expected to have a minor acid-strengthening effect. Therefore, a predicted pKa₁ of approximately 3.8 - 4.2 is reasonable.

  • pKa₂ (Aromatic Amine): The pKa of aniline is ~4.6. The two fluorine atoms on the ring are strongly deactivating, reducing the basicity of the amino group. For comparison, the pKa of 2,4-difluoroaniline is approximately 2.1. Therefore, a predicted pKa₂ of approximately 1.5 - 2.5 is expected for the anilinic nitrogen.

The ionization constant is a critical thermodynamic parameter that can be influenced by temperature.[4] While many simple carboxylic acids show little change in pKa between 25°C and the biorelevant temperature of 37°C, bases often exhibit a decrease.[4]

Aqueous and Organic Solubility Profiling

The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. A comprehensive solubility profile across various pH values and in relevant organic solvents is essential. The amphoteric nature of this compound suggests that its aqueous solubility will be lowest near its isoelectric point and will increase significantly at pH values above pKa₁ and below pKa₂.[2][3][5][6][7]

2.1 Experimental Protocol: pH-Dependent Aqueous Solubility

This protocol outlines the shake-flask method for determining thermodynamic solubility.

Rationale: This method ensures that a true equilibrium is reached between the solid material and the solution, providing the most accurate measure of thermodynamic solubility, which is crucial for biopharmaceutical and formulation decisions.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 10.0 at 1.0 pH unit intervals.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for 24-48 hours. A preliminary time-to-equilibrium study can confirm the required duration.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0).

  • pH Verification: Measure the final pH of the saturated solution in each vial to confirm it has not shifted during the experiment.

2.2 Data Presentation: Predicted and Experimental Solubility

Quantitative data should be summarized for clarity.

Table 1: Predicted pH-Solubility Profile and Data Template

pH Predicted Dominant Species Predicted Solubility Trend Experimental Solubility (mg/mL) at 25°C
2.0 Cationic (NH₃⁺, COOH) High [Record experimental data here]
4.0 Zwitterionic/Neutral Low (near isoelectric point) [Record experimental data here]
6.0 Zwitterionic/Anionic Moderate [Record experimental data here]
8.0 Anionic (NH₂, COO⁻) High [Record experimental data here]

| 10.0| Anionic (NH₂, COO⁻) | Very High | [Record experimental data here] |

2.3 Organic Solvent Solubility

Solubility in organic solvents is important for synthesis, purification, and certain formulation approaches.

Table 2: Solubility Data Template in Common Organic Solvents

Solvent Dielectric Constant Polarity Use Case Experimental Solubility (mg/mL) at 25°C
Methanol 32.7 Polar Protic Chromatography, Synthesis [Record experimental data here]
Ethanol 24.5 Polar Protic Formulation, Synthesis [Record experimental data here]
Acetonitrile 37.5 Polar Aprotic Chromatography, Synthesis [Record experimental data here]
Dichloromethane 9.1 Apolar Synthesis, Extraction [Record experimental data here]

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Stock Solution Preparation | [Record experimental data here] |

Stability Assessment and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a critical component of drug development.[8][9] It is used to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11][12] The goal is to induce degradation of approximately 5-20% to ensure that primary degradants are formed without over-stressing the molecule.[12]

3.1 Logical Workflow for Forced Degradation

The following diagram illustrates a systematic approach to stress testing.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Drug Substance This compound Solution Prepare Solution (e.g., 1 mg/mL in ACN:Water) API->Solution Acid Acid Hydrolysis 0.1 M HCl, 60°C Solution->Acid Expose to Stress Base Base Hydrolysis 0.1 M NaOH, 60°C Solution->Base Expose to Stress Oxidation Oxidation 3% H₂O₂, 25°C Solution->Oxidation Expose to Stress Thermal Thermal 80°C (Solid & Solution) Solution->Thermal Expose to Stress Photo Photolytic ICH Q1B Light Exposure Solution->Photo Expose to Stress Quench Quench Reaction (Neutralize/Cool) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze via Stability-Indicating HPLC-UV/MS Quench->HPLC Mass Peak Purity & Mass Balance Assessment HPLC->Mass Pathway Identify Degradants & Elucidate Degradation Pathway Mass->Pathway

Caption: Workflow for a forced degradation study.

3.2 Experimental Protocol: Forced Degradation Studies

Rationale: This multi-condition protocol is designed to probe the intrinsic stability of the molecule under hydrolytic, oxidative, photolytic, and thermal stress, as recommended by ICH guidelines.[8][9]

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C. Withdraw samples at timed intervals. Neutralize with an equivalent amount of HCl before analysis. Given the amino and carboxylic acid groups, hydrolysis of potential amide linkages (if impurities exist) or other reactions could occur.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature (25°C), protected from light. Withdraw samples at timed intervals. Aromatic amines are susceptible to oxidation, making this a critical test.

  • Thermal Degradation:

    • Solution: Store the stock solution in a sealed vial at 80°C.

    • Solid: Store the solid compound in a sealed vial at 80°C.

    • Analyze samples at appropriate time points.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A control sample should be wrapped in aluminum foil to protect it from light.

  • Controls: For each stress condition, a corresponding blank (stress agent without the compound) should be run to ensure no artifacts are introduced. A control sample of the compound at room temperature should also be analyzed at each time point.

  • Analysis: All samples should be analyzed by a stability-indicating HPLC method (see Section 4.0) to determine the percentage of degradation and to profile the degradation products.

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and detect the degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard.

4.1 Protocol: HPLC-UV/MS Method Development

Rationale: Reversed-phase HPLC is ideal for separating small molecules of moderate polarity. A gradient elution is employed to ensure that both the parent compound and any potential degradants (which may have different polarities) are resolved effectively. UV detection provides quantification, while MS detection provides structural information for impurity identification.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) as it provides good retention for a wide range of compounds.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Gradient Elution: Develop a gradient to ensure separation.

    • Initial Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 15 minutes).

    • Analysis of Stressed Samples: Inject a composite sample containing the parent compound and aliquots from all forced degradation studies.

    • Gradient Optimization: Adjust the gradient slope to improve the resolution between the parent peak and all degradant peaks. Ensure all peaks are eluted before the end of the run.

  • Detection Settings:

    • UV Detector: Scan a broad wavelength range (e.g., 200-400 nm) using a Diode Array Detector (DAD) to determine the optimal wavelength for detection of the parent and all impurities.

    • MS Detector: Use an electrospray ionization (ESI) source in both positive and negative ion modes to obtain mass information for the parent peak and any new peaks that appear under stress.

  • Method Validation (Specificity): The key validation parameter for a SIM is specificity. This is demonstrated by showing that the parent peak is resolved from all degradation products, process impurities, and other potential components. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally homogenous in the presence of degradants.

4.2 Data Interpretation: Mass Balance

Mass balance is a critical part of a forced degradation study. It is an attempt to account for all the mass of the parent compound after degradation. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Mass_Balance cluster_before Before Stress (t=0) cluster_after After Stress (t=x) cluster_calc Calculation Parent_Initial Parent API (100%) Parent_Final Remaining Parent API (e.g., 85%) Parent_Initial->Parent_Final Degradation Degradants Degradation Products (e.g., D1+D2 = 14%) Parent_Initial->Degradants Degradation Total Total Mass Balance (Parent + Degradants) ~99% Parent_Final->Total Degradants->Total

Caption: Concept of mass balance in stability studies.

Conclusion

While specific experimental data for this compound is sparse, a comprehensive characterization is achievable through the systematic application of fundamental physicochemical principles and established analytical methodologies. Its amphoteric nature, driven by the carboxylic acid and aromatic amine functionalities, will result in a distinct U-shaped pH-solubility profile. The electron-withdrawing fluorine atoms and the aromatic amine group suggest potential susceptibility to oxidative degradation.

The protocols detailed in this guide provide a robust framework for determining the aqueous and organic solubility, identifying degradation pathways, and developing a validated, stability-indicating analytical method. By following this structured approach, researchers can generate the critical data needed to advance the development of this compound with confidence and scientific rigor.

References

  • Avdeef, A., Box, K. J., & Tsinman, K. (2012). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical and Biomedical Analysis, 63, 55-68. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCIVyu3M0BqW2ylJNFqYxrGQQPmkTJFGD4Beq8LhRmWL2cQy1ZiukdILkj0_-UK_0p0UwbueIMt0bjvrQ8vxUbJyk9NjfIjuAYRhFQa26wmuo_TGCImapO-aW4cHtezsVCIVHXNrutPVGAIg==]
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3gDC5FVzv_hKC_-oeN-Dd7ZesNIRb_cUZ9y4xpwctm_P1h6ejZBrbSyGkGopTAuiV7aNa8nrsgZd01auPb9pmQ6AtnL3a_-dGqPY7wJl-Y6TypZayYxVMICZ2KYP76PcPmZpmSMEnf7zn5Q==]
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The Strategic Deployment of (6-Amino-2,3-difluorophenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for enhancing pharmacological profiles. This guide delves into the nuanced potential of (6-Amino-2,3-difluorophenyl)acetic acid, a versatile building block poised for significant contributions in drug discovery. Authored for researchers, scientists, and drug development professionals, this document elucidates the synthetic accessibility, physicochemical properties, and prospective applications of this compound, underpinned by field-proven insights and a rigorous scientific framework.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and relatively small size can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Specifically, the difluoro substitution pattern on the phenyl ring of this compound offers a unique combination of electronic effects and conformational constraints that can be exploited in the design of novel therapeutic agents.

Physicochemical Properties and Structural Features

This compound, with the chemical formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol , possesses a distinct set of features that make it an attractive starting point for medicinal chemistry campaigns.

PropertyValueSource
Molecular Formula C₈H₇F₂NO₂[3]
Molecular Weight 187.14 g/mol [3]
CAS Number 887585-05-9[3]

The presence of the two fluorine atoms on the aromatic ring significantly influences the acidity of the carboxylic acid and the basicity of the amino group. This modulation of pKa can be critical for optimizing drug-receptor interactions and oral bioavailability. The spatial arrangement of the amino, difluoro, and acetic acid moieties provides a three-dimensional framework that can be strategically oriented to interact with specific binding pockets of target proteins.

Synthetic Strategies: Accessing the Core Scaffold

A potential synthetic pathway is outlined below, drawing inspiration from patented processes for related difluorophenylacetic acids.[4][5][6]

Proposed Synthetic Protocol:

Step 1: Nitration of 2,3-Difluorophenylacetic Acid

This initial step introduces a nitro group, which can later be reduced to the desired amino group.

  • Reaction: 2,3-Difluorophenylacetic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to favor the formation of (6-Nitro-2,3-difluorophenyl)acetic acid.

  • Rationale: The directing effects of the fluorine and acetic acid substituents will influence the position of nitration. Careful optimization of reaction conditions is crucial to achieve the desired regioselectivity.

Step 2: Reduction of the Nitro Group

The nitro-substituted intermediate is then converted to the corresponding amine.

  • Reaction: The (6-Nitro-2,3-difluorophenyl)acetic acid is subjected to a reduction reaction. Common reducing agents for this transformation include tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.[3]

  • Rationale: These methods are well-established for the reduction of aromatic nitro groups and are generally high-yielding and clean. The choice of reducing agent may depend on the compatibility with other functional groups in the molecule.

Step 3: Purification and Characterization

The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography. Characterization would be performed using spectroscopic methods like ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.

Synthetic_Pathway_of_6-Amino-2,3-difluorophenylacetic_acid cluster_0 Starting Material cluster_1 Nitration cluster_2 Reduction 2,3-Difluorophenylacetic_acid 2,3-Difluorophenylacetic Acid Nitration Nitration (HNO3/H2SO4) 2,3-Difluorophenylacetic_acid->Nitration 6-Nitro-2,3-difluorophenylacetic_acid (6-Nitro-2,3-difluorophenyl)acetic Acid Nitration->6-Nitro-2,3-difluorophenylacetic_acid Reduction Reduction (e.g., SnCl2/HCl or H2/Pd) 6-Nitro-2,3-difluorophenylacetic_acid->Reduction 6-Amino-2,3-difluorophenylacetic_acid This compound Reduction->6-Amino-2,3-difluorophenylacetic_acid caption Figure 1: Proposed synthetic pathway for this compound.

Figure 1: Proposed synthetic pathway for this compound.

Potential Applications in Medicinal Chemistry

The structural motifs present in this compound make it a highly valuable scaffold for the development of various therapeutic agents. The primary amino group and the carboxylic acid moiety serve as versatile handles for derivatization, allowing for the construction of diverse chemical libraries.

Kinase Inhibitors

The phenylamino-pyrimidine and related scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[1] The this compound core can be readily incorporated into such structures. The amino group can be acylated or used in coupling reactions to form key pharmacophoric elements that interact with the hinge region of the kinase active site. The difluoro substituents can enhance binding affinity through favorable interactions with the protein and improve metabolic stability.

Kinase_Inhibitor_Scaffold cluster_0 Core Scaffold cluster_1 Derivatization cluster_2 Potential Target Core This compound Amide_Coupling Amide Coupling (at Amino Group) Core->Amide_Coupling Esterification Esterification/Amidation (at Carboxylic Acid) Core->Esterification Kinase_Inhibitor Kinase Inhibitor Amide_Coupling->Kinase_Inhibitor Esterification->Kinase_Inhibitor caption Figure 2: Derivatization of the core scaffold for kinase inhibitor synthesis.

Figure 2: Derivatization of the core scaffold for kinase inhibitor synthesis.

CNS-Active Agents

The ability of fluorine to enhance blood-brain barrier penetration is a valuable asset in the design of drugs targeting the central nervous system (CNS).[7] The this compound scaffold could be explored for the development of novel CNS agents, such as modulators of neurotransmitter receptors or enzymes implicated in neurodegenerative diseases.

Antimicrobial Agents

Amino acid-based structures are known to be effective antimicrobial agents.[8][9][10] The unique substitution pattern of this compound could be leveraged to design novel antibacterial or antifungal compounds. The amino and carboxylic acid groups can be derivatized to mimic natural amino acids, potentially interfering with essential metabolic pathways in microorganisms.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound is not publicly available, general principles of medicinal chemistry can guide the design of derivative libraries.

  • Amino Group Modification: Acylation, sulfonylation, or reductive amination of the amino group can introduce a wide range of substituents to probe interactions with the target protein.

  • Carboxylic Acid Modification: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can modulate solubility, cell permeability, and metabolic stability.

  • Aromatic Ring Substitution: While the difluoro pattern is fixed, further substitution on the aromatic ring, if synthetically feasible, could provide additional points for SAR exploration.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a fluorinated phenyl ring, an amino group, and a carboxylic acid moiety provides a versatile platform for the design and synthesis of novel therapeutic agents across various disease areas. Future research should focus on developing a robust and scalable synthesis for this compound and exploring its incorporation into diverse chemical scaffolds to unlock its full potential in drug discovery. The strategic application of this building block, guided by sound medicinal chemistry principles, is anticipated to contribute to the development of the next generation of innovative medicines.

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The Evolving Therapeutic Landscape of Fluorinated Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: A Synthesis of Privileged Scaffolds and Strategic Fluorination

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has transitioned from a niche curiosity to a cornerstone of medicinal chemistry.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate the physicochemical and biological characteristics of a compound, often enhancing metabolic stability, binding affinity, and bioavailability.[1] When this powerful tool is applied to a "privileged scaffold" like phenylacetic acid, a core structure found in widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, the potential for generating novel therapeutics expands dramatically.[3][4]

The fusion of these two elements creates a versatile chemical platform for developing targeted agents with a wide spectrum of biological activities. This guide provides an in-depth exploration of the anti-inflammatory, anticancer, and antimicrobial properties of fluorinated phenylacetic acid derivatives. We will dissect the underlying mechanisms of action, analyze critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Anti-inflammatory Activity — Engineering Beyond Conventional NSAIDs

The historical success of phenylacetic acid derivatives as anti-inflammatory agents provides a logical foundation for further innovation. Fluorination offers a rational strategy to refine potency, selectivity, and pharmacokinetic profiles.

The Mechanistic Cornerstone: Cyclooxygenase (COX) Inhibition

The primary mechanism for the anti-inflammatory effect of most phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[5][6] These enzymes, existing as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The phenylacetic acid structure effectively mimics the substrate, allowing it to enter and block the enzyme's active site.

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation.[5]

While non-selective inhibition is effective, it can lead to gastrointestinal side effects due to the suppression of protective prostaglandins mediated by COX-1.[5] Therefore, a major goal in this field is the design of derivatives with higher selectivity for COX-2. Fluorination can play a key role in modulating this selectivity by altering the electronic and steric interactions of the molecule within the distinct active sites of the COX isoforms.

COX_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Inhibitor Fluorinated Phenylacetic Acid Derivative Inhibitor->COX_Enzymes Inhibition

Caption: COX pathway inhibition by fluorinated phenylacetic acid derivatives.

Structure-Activity Relationship (SAR) for Potency and Selectivity

The placement and nature of substituents on the phenylacetic acid core are critical for activity. For instance, the well-known NSAID Flurbiprofen, or 2-(2-fluorobiphenyl-4-yl)propanoic acid, demonstrates the foundational role of a fluoro-substituent.[7][8] More advanced rational design has led to compounds such as 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid, which exhibits potent dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[9] This dual-inhibition is a sought-after feature, as it can provide broader anti-inflammatory coverage. The N-difluoromethyl group in this derivative is designed to insert into a secondary pocket of the COX-2 enzyme, conferring selectivity.[9]

Experimental Workflow: Evaluating Anti-inflammatory Potential

A robust evaluation pipeline is essential to move from a synthesized compound to a viable lead. This process logically progresses from target-based in vitro assays to more complex in vivo models of inflammation.

Anti_Inflammatory_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Confirmation Assay Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay Data1 Determine IC50 Values & Selectivity Index Assay->Data1 Model Protocol 2: Carrageenan-Induced Paw Edema Model Data1->Model Promising Candidates Data2 Measure Edema Reduction & Assess Efficacy Model->Data2

Caption: Workflow for assessing anti-inflammatory drug candidates.

Experimental Protocol 1: In Vitro COX Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against COX-1 and COX-2 enzymes.

  • Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.

  • Compound Dilution: Prepare a serial dilution of the test compound (typically from 100 µM to 1 nM) in DMSO. Ensure the final DMSO concentration in the assay is ≤1%.

  • Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound, a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1), or vehicle (DMSO) for control. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (substrate).

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Termination & Detection: Stop the reaction by adding a solution of HCl. Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[3][10]

  • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Randomly divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Diclofenac), and Test Compound groups (at various doses). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Inflammation Induction: Inject a 1% solution of λ-carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100, where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Part 2: Anticancer Activity — A Strategy for Inducing Programmed Cell Death

Phenylacetate itself has shown antiproliferative and pro-differentiating effects on various cancer cell lines.[11] The synthesis of fluorinated derivatives aims to significantly enhance this inherent anticancer potential.

Primary Mechanism: Induction of Apoptosis

A key strategy for cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Several fluorinated phenylacetic acid derivatives have been shown to be potent inducers of apoptosis.[11][12] This is often achieved by activating the intrinsic mitochondrial pathway. The compounds can trigger the upregulation of pro-apoptotic proteins (like Bcl-XS) and the activation of the caspase cascade—a family of proteases that execute the dismantling of the cell.[13]

Apoptosis_Pathway Inhibitor 2-(4-Fluorophenyl)- N-phenylacetamide Derivative Mitochondrion Mitochondrion Inhibitor->Mitochondrion Stress Signal Caspase9 Pro-Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase9_act Caspase-9 Caspase9->Caspase9_act Caspase3 Pro-Caspase-3 Caspase9_act->Caspase3 Caspase3_act Caspase-3 Caspase3->Caspase3_act Apoptosis Apoptosis Caspase3_act->Apoptosis Cell Dismantling

Caption: Simplified apoptosis pathway induced by fluorinated derivatives.

Structure-Activity Relationship for Cytotoxicity

Research into 2-(4-fluorophenyl)-N-phenylacetamide derivatives has provided clear SAR insights.[11][12][14]

  • Fluorine Position: A fluorine atom at the para-position of the phenylacetic acid moiety is a common feature in active compounds.

  • N-Phenyl Substituents: The nature of the substituent on the N-phenyl ring is crucial. Electron-withdrawing groups, such as a nitro (NO₂) group, have been shown to confer higher cytotoxic effects compared to electron-donating groups like methoxy (OCH₃).[11][12] This suggests that the electronic properties of this ring play a significant role in the molecule's interaction with its biological target.

Experimental Workflow: Assessing Anticancer Efficacy

The evaluation of anticancer agents begins with broad screening for cytotoxicity against a panel of cancer cell lines, followed by more focused mechanistic assays to confirm the mode of action.

Anticancer_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Assay1 Protocol 3: Cell Viability (MTS) Assay (e.g., PC-3, MCF-7, HL-60) Data1 Determine IC50 Values & Identify Hits Assay1->Data1 Assay2 Protocol 4: Caspase-Glo® 3/7 Assay Data1->Assay2 Potent Compounds Data2 Confirm Apoptosis Induction Assay2->Data2

Caption: Workflow for evaluating the efficacy of anticancer compounds.

Experimental Protocol 3: Cell Viability/Cytotoxicity (MTS Assay)

This colorimetric assay is a high-throughput method for measuring cell viability.[11][15]

  • Cell Seeding: Seed cancer cells (e.g., PC-3 prostate, MCF-7 breast) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the fluorinated phenylacetic acid derivatives (e.g., from 1 µM to 200 µM). Include wells for untreated cells (negative control) and a known cytotoxic drug (positive control, e.g., Imatinib).[12]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add a combined MTS/PMS solution to each well. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Experimental Protocol 4: Caspase-Glo® 3/7 Assay

This is a luminescent assay that measures the activity of caspases-3 and -7, key executioners of apoptosis.

  • Cell Treatment: Seed and treat cells with the test compound at its IC₅₀ concentration (determined from the MTS assay) for a specified period (e.g., 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence in each well using a luminometer. Luminescence is proportional to the amount of caspase activity.

  • Data Analysis: Compare the luminescence signal from treated cells to that of untreated cells to determine the fold-increase in caspase activity.

Data Summary: Cytotoxic Activity of Fluorinated Phenylacetamide Derivatives

The following table summarizes the cytotoxic activity of representative 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines.[11][12][13]

Compound IDN-Phenyl SubstituentCell LineIC₅₀ (µM)Reference Drug (Imatinib) IC₅₀ (µM)
2b m-NitroPC-3 (Prostate)5240[12]
2c p-NitroPC-3 (Prostate)8040[12]
2c p-NitroMCF-7 (Breast)10098[12]
2b (halo) m-ChloroPC-3 (Prostate)102>200[13]

Part 3: Antimicrobial and Other Bioactivities

The versatility of the fluorinated phenylacetic acid scaffold extends to antimicrobial and other enzyme-inhibitory activities, highlighting its potential as a platform for diverse therapeutic applications.

Antibacterial and Antifungal Potential

Studies have shown that certain fluorinated phenylacetic acid derivatives possess notable antimicrobial properties. For example, N-phenylacetamide derivatives incorporating a 4-(4-fluorophenyl)thiazole moiety have demonstrated significant antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. Oryzae (Xoo).[16][17] The EC₅₀ value of one such compound (A1) was 156.7 µM, superior to commercial bactericides.[16] Scanning electron microscopy suggested that the mechanism of action involves the rupture of the bacterial cell membrane.[16] Additionally, fluorophenylalanine esters have shown mild activity against Gram-positive bacteria, mycobacteria, and various fungal strains.[18]

Broad-Spectrum Enzyme Inhibition

Beyond the well-known COX enzymes, these derivatives can be tailored to inhibit other clinically relevant enzymes.

  • Cholinesterases: Fluorophenylalanine derivatives have been identified as moderate inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[18]

  • Steroid Sulfatase (STS): Fluorinated 3-phenylcoumarin-7-O-sulfamates, which share structural similarities, are potent inhibitors of STS, a target for hormone-dependent cancers like breast cancer.[19]

Experimental Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the absorbance at 600 nm.

Conclusion and Future Directions

The strategic fluorination of the phenylacetic acid scaffold has proven to be a highly effective approach for generating compounds with potent and diverse biological activities. From refined anti-inflammatory agents and apoptosis-inducing anticancer molecules to novel antimicrobial candidates, these derivatives represent a rich source of therapeutic leads. The causality is clear: the interplay between the privileged phenylacetic acid core and the unique electronic properties of fluorine allows for fine-tuning of interactions with specific biological targets.

Future research should focus on several key areas. First, expanding the diversity of the chemical space through novel synthetic strategies will be crucial for identifying inhibitors of new targets. Second, for promising leads, detailed target deconvolution studies using techniques like affinity purification-mass spectrometry (AP-MS) are necessary to definitively identify the molecular targets and elucidate mechanisms of action.[20] Finally, optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be paramount for translating their potent in vitro activities into in vivo efficacy and, ultimately, clinical success.

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  • Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106349. [Link]

  • van der Veen, S., et al. (2021). Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Bioconjugate Chemistry, 32(6), 1047-1051. [Link]

  • Abdel-Monem, M. M., et al. (1982). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 25(8), 949-952. [Link]

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  • Ni, Y., & Xu, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017-8037. [Link]

  • Ragavan, R. V., et al. (2010). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 60(1), 77-86. [Link]

  • Baranauskiene, L., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry, 30(58), e202402330. [Link]

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In Silico Modeling of (6-Amino-2,3-difluorophenyl)acetic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the in silico investigation of (6-Amino-2,3-difluorophenyl)acetic acid, a molecule of interest in medicinal chemistry due to its fluorinated aromatic structure and amino acid moiety. We will delve into the core computational methodologies that enable researchers to predict and analyze its interactions with biological targets, thereby accelerating drug discovery and development efforts. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry principles.

Introduction: The Rationale for In Silico Investigation

This compound (C8H7F2NO2, MW: 187.14 g/mol ) is a synthetic organic compound featuring a difluorinated phenyl ring coupled to an aminoacetic acid group.[1] The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[2] In silico modeling provides a powerful and cost-effective approach to explore the therapeutic potential of such novel compounds before committing to extensive and expensive experimental studies. By simulating the interactions of this compound with putative biological targets, we can gain insights into its potential mechanism of action, binding affinity, and specificity.

This guide will walk through a logical, multi-step in silico workflow, from building a high-quality 3D model of the molecule to simulating its dynamic behavior within a biological system. Each step is designed to be self-validating, ensuring the scientific rigor and trustworthiness of the generated data.

Foundational Steps: Ligand Preparation and Target Identification

A successful in silico study begins with meticulously prepared inputs. This involves creating an accurate three-dimensional representation of this compound and identifying potential biological targets.

Ligand Preparation Protocol

The initial step is to generate a 3D conformer of this compound. This can be accomplished using various molecular modeling software packages. The following is a generalized protocol:

  • 2D Sketching and 3D Conversion: Draw the 2D structure of this compound and convert it to a 3D structure.

  • Protonation State Determination: At physiological pH (around 7.4), the carboxylic acid will likely be deprotonated (COO-) and the amino group will be protonated (NH3+), forming a zwitterion.[3] It is crucial to accurately assign the protonation states of the ligand as they dictate its electrostatic interactions.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric clashes and obtain a low-energy conformation.

Target Identification and Preparation

Identifying a relevant biological target is paramount. This can be based on experimental data, literature precedents for similar compounds, or bioinformatics-driven target prediction tools. Phenylacetic acid derivatives have been studied for their interactions with a range of biological targets, including enzymes like Pim kinase and urease, as well as DNA.[4][5] For the purpose of this guide, we will consider a hypothetical protein target.

Once a target protein is selected, its 3D structure, typically obtained from the Protein Data Bank (PDB), must be prepared for docking and simulation studies.[4]

Protein Preparation Protocol:

  • PDB Structure Acquisition: Download the crystal structure of the target protein from the RCSB PDB database.

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[4]

  • Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct protonation states for the amino acid residues at a specified pH.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relax the added hydrogens and optimize the hydrogen-bonding network.

Quantum Chemical Calculations: Unveiling Electronic Properties

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound.[6][7][8]

DFT Protocol
  • Geometry Optimization: Perform a full geometry optimization of the ligand using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).[6][7] This will yield a more accurate low-energy conformation than force field-based methods.

  • Molecular Orbital Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electron-donating and accepting capabilities.[6][7]

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electrostatic potential on the molecule's surface.[6][8] This will highlight regions of positive and negative potential, which are crucial for understanding non-covalent interactions.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[4][5][9]

Molecular Docking Workflow

Molecular_Docking_Workflow Ligand_Prep Prepared Ligand Docking_Software Molecular Docking Software (e.g., AutoDock) Ligand_Prep->Docking_Software Target_Prep Prepared Target Protein Target_Prep->Docking_Software Binding_Site Define Binding Site Docking_Software->Binding_Site Run_Docking Run Docking Simulation Binding_Site->Run_Docking Analyze_Results Analyze Docking Poses and Scores Run_Docking->Analyze_Results Best_Pose Identify Best Binding Pose Analyze_Results->Best_Pose

Caption: A generalized workflow for molecular docking studies.

Detailed Docking Protocol
  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Algorithm Selection: Choose an appropriate docking algorithm. Most docking programs offer a choice of algorithms that balance computational speed and accuracy.

  • Execution of Docking: Run the docking simulation. The software will generate a series of possible binding poses for the ligand within the active site and assign a scoring function to each pose to estimate the binding affinity.

  • Analysis of Results: Analyze the top-scoring poses to identify the most plausible binding mode. Pay close attention to the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.[10][11][12]

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time.[6][9][13]

MD Simulation Workflow

MD_Simulation_Workflow Docked_Complex Best Docked Complex Solvation Solvate with Water Docked_Complex->Solvation Ionization Add Ions Solvation->Ionization Equilibration System Equilibration Ionization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis Production_MD->Trajectory_Analysis Binding_Energy Calculate Binding Free Energy Trajectory_Analysis->Binding_Energy

Sources

Novel Fluorinated Amino Acids: From Discovery to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Synthesis, Properties, and Advanced Applications

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry, peptide science, and drug discovery. This guide provides a comprehensive overview of the discovery and history of novel fluorinated amino acids (FAAs). It delves into the evolution of synthetic methodologies, from early approaches to modern asymmetric and chemoenzymatic strategies. The core of this document explains the causality behind experimental choices and elucidates how the unique physicochemical properties of fluorine can be leveraged to modulate peptide conformation, enhance metabolic stability, and improve pharmacokinetic profiles. Detailed protocols, data visualizations, and a survey of cutting-edge applications are presented to equip researchers with the knowledge to harness the power of fluorinated amino acids in their own research and development endeavors.

The Dawn of a New Era: The Significance of Fluorine in the Life Sciences

The introduction of fluorine into bioactive molecules has become a cornerstone of modern drug design.[1][2][3] Approximately 20-25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial impact of this element on a molecule's biological activity and pharmacokinetic properties.[4] Fluorine, the most electronegative element, is small in size, comparable to a hydrogen atom, yet it exerts powerful electronic effects.[5] This unique combination allows it to act as a "bioisostere" of hydrogen while fundamentally altering a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding interactions.[][]

Fluorinated amino acids (FAAs) represent a specialized and increasingly vital class of building blocks that merge the versatility of amino acid structures with the unique advantages of fluorination.[8][9] These unnatural amino acids are not merely curiosities; they are enabling tools that allow scientists to fine-tune the properties of peptides and proteins with remarkable precision.[][10] From enhancing the stability of therapeutic peptides to serving as sensitive probes in structural biology, the applications of FAAs are vast and continue to expand.[1][11] This guide will trace the journey of these remarkable molecules from their initial discovery to their current role at the forefront of pharmaceutical innovation.

A Historical Perspective: Charting the Rise of Fluorinated Amino Acids

The story of fluorinated amino acids is intrinsically linked to the broader history of fluorine chemistry. While the fluorine-containing mineral fluorspar was described as early as 1529, the highly reactive element itself was not isolated until 1886 by Henri Moissan.[12] The subsequent century saw the burgeoning field of organofluorine chemistry, which laid the groundwork for the eventual synthesis of fluorinated biomolecules.[13][14]

A pivotal moment in the history of FAAs was the discovery of the first and, to date, only known naturally occurring fluorinated amino acid, 4-fluoro-L-threonine (4F-Thr) , produced by the bacterium Streptomyces cattleya.[] This discovery provided a compelling proof-of-concept from nature itself that fluorine could be integrated into the fundamental building blocks of life.

However, the true explosion in the diversity and utility of FAAs has been driven by synthetic chemistry. Over the past few decades, the development of sophisticated synthetic methods has granted chemists access to a vast and growing library of FAAs, each with unique properties and potential applications.[5][10][15] This progress in synthesis has been the primary catalyst for the widespread adoption of FAAs in drug discovery and chemical biology.

The Synthetic Challenge: Methodologies for Crafting Novel FAAs

The synthesis of fluorinated amino acids is a complex field, as no single method is universally applicable.[] The choice of strategy depends on the desired position and number of fluorine atoms. Broadly, synthetic approaches can be divided into two main categories: the use of pre-fluorinated building blocks and the direct fluorination of amino acid precursors.[11][16]

Key Synthetic Strategies

The diagram below illustrates the divergent general pathways for synthesizing fluorinated amino acids.

G cluster_0 Synthetic Approaches to Fluorinated Amino Acids cluster_1 Methods cluster_2 Methods start Target Fluorinated Amino Acid strategy1 Strategy 1: Fluorinated Building Blocks start->strategy1 strategy2 Strategy 2: Direct Fluorination start->strategy2 b1 Fluorinated Imines strategy1->b1 b2 Alkyl Iodide Building Blocks strategy1->b2 b3 Aldol Reactions with Fluorinated Aldehydes strategy1->b3 d1 Electrophilic Fluorination (e.g., Selectfluor) strategy2->d1 d2 Nucleophilic Fluorination (e.g., DAST, TBAF) strategy2->d2 d3 Metal-Catalyzed C-H Fluorination strategy2->d3 d4 Photocatalytic/ Radical Fluorination strategy2->d4

Caption: General synthetic strategies for accessing fluorinated amino acids.

Modern Synthetic Methodologies: The Chemist's Toolkit

The pursuit of stereochemically pure FAAs has led to the development of several powerful techniques:

  • Electrophilic Fluorination: This method utilizes reagents like Selectfluor® to introduce fluorine to electron-rich centers. It has been successfully applied to generate a wide range of fluorinated amino acids.[1][5]

  • Nucleophilic Fluorination: Reagents such as DAST (diethylaminosulfur trifluoride) and TBAF (tetrabutylammonium fluoride) are used to displace leaving groups with fluoride, a common strategy for synthesizing α-monofluoroalkyl-α-amino acids.[17]

  • Asymmetric Synthesis using Chiral Catalysts: Achieving high enantiomeric purity is critical for biological applications. A powerful strategy involves the use of chiral nickel(II) complexes.[18][19][20] These complexes act as chiral templates, directing the alkylation of a glycine Schiff base with fluorinated alkyl halides to produce the desired FAA in high yield and excellent enantiomeric excess (>99% ee).[21] This method is notable for its scalability and the ability to generate all four diastereomers of β-branched FAAs like trifluoroisoleucine.[21]

  • Chemoenzymatic Synthesis: This approach leverages the high stereoselectivity of enzymes to overcome challenges in traditional chemical synthesis.[22] For instance, a three-step cascade using an aldolase for a carbon-chain extension, followed by chemical decarboxylation and a final reductive amination using a phenylalanine ammonia lyase, can produce a variety of fluorinated aromatic L-α-amino acids with high enantiomeric purity.[22] Lipases have also been employed for the enantioselective hydrolysis of racemic fluorinated β-amino acid esters.[23]

The "Fluorine Effect": Engineering Molecular Properties

The introduction of fluorine imparts a unique constellation of properties to amino acids, which can be exploited to fine-tune the behavior of peptides and proteins.[]

Modulating Physicochemical Characteristics
  • Increased Hydrophobicity and Lipophilicity: Fluorination, particularly with groups like trifluoromethyl (-CF₃), significantly increases the hydrophobicity of an amino acid side chain.[10][17] This "fluoro-stabilization effect" can enhance protein thermal stability, influence protein folding, and improve membrane permeability of peptide drugs.[3][][10]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry.[] Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by enzymes like cytochrome P450, thereby increasing the in vivo half-life of a drug.[3][]

  • Altered Electronics (pKa Tuning): Due to its extreme electronegativity, fluorine is a powerful electron-withdrawing group.[17] Placing fluorine near an amino or carboxylic acid group can lower its pKa, altering the charge state of the molecule at physiological pH.[] This can have profound effects on receptor binding and pharmacokinetic properties.[]

Exerting Conformational Control

Fluorine's stereoelectronic effects can be used to control the three-dimensional shape of peptides.[1]

  • Inducing Specific Conformations: The polar C-F bond can engage in predictable electrostatic interactions with neighboring functional groups. For example, a gauche effect is often observed between fluorine and adjacent amide groups, which can pre-organize a peptide backbone into a desired conformation for optimal target binding.[1]

  • Modulating Helix Propensity: The incorporation of FAAs can influence the tendency of a peptide to adopt an α-helical secondary structure.[10] This is a critical parameter in the design of peptide therapeutics that need to mimic helical domains to inhibit protein-protein interactions.

The diagram below illustrates the multifaceted impact of fluorination on an amino acid's core properties.

G cluster_properties Resulting Property Changes AminoAcid Native Amino Acid Fluorination Fluorination (C-H → C-F) AminoAcid->Fluorination FluorinatedAA Fluorinated Amino Acid Fluorination->FluorinatedAA p1 Increased Hydrophobicity - Influences protein folding - Enhances membrane permeability FluorinatedAA->p1 Physicochemical p2 Enhanced Metabolic Stability - Blocks enzymatic oxidation - Increases drug half-life FluorinatedAA->p2 Pharmacokinetic p3 Altered Electronics (pKa) - Modulates charge state - Affects receptor binding FluorinatedAA->p3 Physicochemical p4 Conformational Control - Pre-organizes peptide backbone - Modulates secondary structure FluorinatedAA->p4 Structural p5 Spectroscopic Handle - ¹⁹F NMR for structural studies - ¹⁸F for PET imaging FluorinatedAA->p5 Analytical

Caption: The impact of fluorination on amino acid properties.

Applications in Drug Discovery and Beyond

The theoretical benefits of fluorination translate into tangible advantages in applied research and development.[8][9][24]

Peptide and Protein Therapeutics

The development of peptide-based drugs has often been hampered by poor metabolic stability and low bioavailability.[1][10] FAAs offer a powerful solution. By replacing natural amino acids with their fluorinated counterparts, researchers can:

  • Improve Proteolytic Resistance: Enhance the stability of peptides against degradation by proteases.[25]

  • Increase Bioavailability: The increased lipophilicity conferred by fluorine can improve a peptide's ability to cross cell membranes.[1]

  • Optimize Potency: Conformational control can lock a peptide into its bioactive shape, leading to enhanced binding affinity for its target.[1]

Probes for Structural Biology and Imaging
  • ¹⁹F NMR Spectroscopy: Since fluorine is virtually absent in biological systems, proteins incorporating FAAs can be studied with ¹⁹F NMR without background noise.[][26] This technique is exceptionally sensitive to the local chemical environment, providing high-resolution information on protein structure, dynamics, and ligand binding events.[1][26]

  • ¹⁸F PET Imaging: The radioactive isotope fluorine-18 is a widely used positron emitter for Positron Emission Tomography (PET).[13][27] Synthesizing amino acids with an ¹⁸F label allows for the non-invasive imaging of metabolic processes, such as amino acid uptake in tumors, providing critical diagnostic information.[1][27]

Data Presentation: Hydrophobicity of Fluorinated Amino Acids

The following table summarizes the impact of fluorination on the hydrophobicity of several amino acids, as measured by the retention time in reversed-phase high-performance liquid chromatography (RP-HPLC). Longer retention times indicate greater hydrophobicity.

Amino Acid DerivativeNumber of Fluorine AtomsRelative Hydrophobicity (RP-HPLC Retention Time)
Alanine0Baseline
Monofluoroethylglycine1Increased
Difluoroethylglycine2Moderately Increased
Trifluoroethylglycine (TfeGly)3Significantly Increased
Phenylalanine0Baseline
4-Fluorophenylalanine1Increased
Pentafluorophenylalanine5Dramatically Increased

Note: This table provides a qualitative summary based on established principles. Absolute retention times vary with experimental conditions.[19][20][21]

Experimental Protocol: Asymmetric Synthesis of Fmoc-Protected Fluorinated Amino Acids

This section provides a validated, step-by-step methodology for the gram-scale asymmetric synthesis of FAAs using a chiral Ni(II) complex, a robust and widely applicable method.[19][20][21]

Workflow Diagram

G start Start Materials: - Chiral Ni(II) Complex - Fluorinated Alkyl Iodide step1 Step 1: Alkylation - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) - Room Temperature start->step1 step2 Step 2: Hydrolysis - Acid (e.g., HCl) - Releases free amino acid - Recovers chiral ligand step1->step2 step3 Step 3: Fmoc Protection - Fmoc-OSu - Base (e.g., NaHCO₃) - Aqueous/Organic mixture step2->step3 end Final Product: Enantiopure Fmoc-FAA (>99% ee) step3->end

Caption: Workflow for asymmetric synthesis of fluorinated amino acids.

Step-by-Step Methodology

Objective: To synthesize an Fmoc-protected fluorinated amino acid (e.g., Fmoc-TfeGly) in high enantiomeric purity.

Part 1: Asymmetric Alkylation

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add the chiral Ni(II) complex of the glycine Schiff base (1.0 equivalent).

  • Solvent and Base: Add anhydrous acetonitrile as the solvent, followed by powdered anhydrous potassium carbonate (K₂CO₃, 5.0 equivalents).

  • Reagent Addition: Add the corresponding fluorinated alkyl iodide (e.g., 2,2,2-trifluoroethyl iodide, 1.5 equivalents) to the stirring suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours. Causality: The chiral Ni(II) complex serves as a template, exposing one face of the glycine enolate for stereoselective attack by the electrophilic alkyl iodide. The base is essential for deprotonation to form the nucleophilic enolate.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the base. Concentrate the filtrate under reduced pressure to yield the crude alkylated Ni(II) complex, which is used directly in the next step.

Part 2: Hydrolysis and Fmoc Protection (One-Pot Procedure)

  • Hydrolysis: Dissolve the crude alkylated complex in methanol. Add 3M hydrochloric acid (HCl) and heat the mixture to reflux for 1-2 hours. Causality: The acidic conditions hydrolyze the Schiff base, liberating the free fluorinated amino acid and the chiral ligand.

  • Ligand Recovery: Cool the mixture and concentrate it under reduced pressure. Add diethyl ether to precipitate the chiral ligand, which can be recovered by filtration for reuse.

  • Protection: Concentrate the aqueous filtrate containing the amino acid hydrochloride salt. Dissolve the residue in a 10% aqueous sodium bicarbonate (NaHCO₃) solution. Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide, 1.1 equivalents) in acetone portion-wise while stirring vigorously in an ice bath.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Causality: The basic conditions deprotonate the amino group, allowing it to act as a nucleophile and attack the Fmoc-OSu, thereby installing the protecting group required for solid-phase peptide synthesis.

  • Isolation and Purification: Acidify the reaction mixture with 1M HCl to pH ~2. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to afford the final Fmoc-protected fluorinated amino acid.[21]

  • Validation: Confirm the structure and determine the enantiomeric excess (ee) by chiral HPLC analysis. Typically, this method yields the product with >99% ee.[21]

Conclusion and Future Outlook

The discovery and development of novel fluorinated amino acids have fundamentally expanded the toolkit of medicinal chemists and chemical biologists. From a single natural curiosity, the field has grown into a mature area of synthetic chemistry, enabling the rational design of next-generation therapeutics and advanced biological probes. The ability to precisely modulate molecular properties through fluorination has proven to be a highly successful strategy for overcoming long-standing challenges in drug development, particularly for peptide-based drugs.[8][10][15]

The future of this field is bright, with ongoing research focused on several key areas. The development of new, more efficient, and selective late-stage fluorination methods for modifying complex peptides and proteins is a major goal.[11][16] Furthermore, the synthesis of more structurally complex and constrained FAAs will provide access to novel chemical space and allow for even finer control over peptide and protein architecture.[5][9] As synthetic capabilities continue to advance, the impact of fluorinated amino acids on medicine and biotechnology is set to grow ever larger.

References

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A Researcher's Guide to Sourcing (6-Amino-2,3-difluorophenyl)acetic acid: From Supplier Qualification to Incoming QC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Nondescript White Powder

In the landscape of medicinal chemistry and drug discovery, success is built upon a foundation of precisely chosen molecular building blocks. (6-Amino-2,3-difluorophenyl)acetic acid (CAS No. 887585-05-9) represents one such critical starting material. Its unique difluoro-substituted aniline structure makes it a valuable synthon for creating novel small molecule candidates, particularly in programs targeting kinases, proteases, and other enzyme classes where specific hydrogen bonding and electronic properties are paramount.

However, the journey from a catalog listing to a reliable result in a multi-step synthesis or a high-throughput screen is fraught with peril. The quality of this seemingly simple white powder can be the determining factor between a breakthrough and a dead end. Impurities, even at trace levels, can lead to unforeseen side reactions, altered biological activity, and a catastrophic loss of reproducibility.[1] The effects of impurities can range from decreased therapeutic effect and altered physicochemical properties to outright toxicity.[2][3][4] This guide provides researchers, chemists, and procurement specialists with a technical framework for strategically selecting and qualifying commercial suppliers of this compound, ensuring the integrity and success of their research endeavors.

Part 1: The Causality of Quality — Beyond Percent Purity

Choosing a chemical supplier should not be a matter of simply finding the lowest price per gram. It is a critical risk-management decision.[5] The stated purity on a product page is only the beginning of the story. True quality assurance comes from understanding the supplier's process, documentation, and consistency.

The High Cost of "Good Enough": A Case Study in Yield

Scientific literature is replete with examples of how seemingly minor variations in starting material purity can have dramatic downstream consequences. For instance, a study highlighted by the Royal Society of Chemistry demonstrated that enhancing a starting material's purity from 98.9% to 99.9%—a seemingly trivial difference—led to a remarkable 23% increase in reaction yield.[6] In a drug development campaign, such an improvement translates directly into saved time, reduced cost, and more reliable structure-activity relationship (SAR) data. Conversely, using a reagent with uncharacterized impurities can introduce variables that make experiments impossible to replicate, undermining the very foundation of the scientific method.[1]

Key Supplier Qualification Criteria

A reputable supplier ensures consistent batch quality, provides proper labeling with CAS numbers, and includes comprehensive safety data sheets (SDS). When evaluating potential sources for this compound, consider the following pillars:

  • Analytical Transparency & The Certificate of Analysis (CoA): The CoA is the single most important document accompanying your reagent.[7][8] It is a formal quality assurance document that confirms the product meets defined specifications based on laboratory testing.[7][8][9] A trustworthy CoA should clearly state:

    • Identity Confirmation: Method used (e.g., ¹H-NMR, Mass Spectrometry) and confirmation that the spectrum matches the expected structure.

    • Purity Assessment: The specific analytical method (e.g., HPLC, GC) and the resulting purity value. Be wary of CoAs that state purity without specifying the technique.

    • Lot-Specific Data: The CoA must correspond to the exact batch number you are purchasing.

    • Date of Analysis: Confirms the data is recent and relevant.

  • Lot-to-Lot Consistency: For long-term projects, especially those moving from discovery to development, ensuring consistency between batches is paramount. A supplier should be able to provide data demonstrating that their manufacturing process is well-controlled and yields a consistent impurity profile over time. Changes in the lot of a critical reagent may require re-validation of an assay.[10]

  • Scalability and Supply Chain: Can the supplier provide the quantities you need now and in the future? Inquire about their capacity for bulk synthesis. A supplier who can support your project from milligram-scale research to kilogram-scale development provides invaluable continuity.

Part 2: Comparative Analysis of Commercial Suppliers

The following table summarizes publicly available information for commercial suppliers of this compound (CAS 887585-05-9). Note that availability, pricing, and detailed specifications are often subject to change and may require direct inquiry.

SupplierCAS NumberStated PurityDocumentation AvailabilityNotes
Sigma-Aldrich (Merck) 887585-05-995%Certificate of Analysis (CoA) and Certificate of Origin (COO) are listed as available documents.A major, well-established supplier with a global distribution network. Often provides comprehensive safety and handling information.
Apollo Scientific 887585-05-9Not specified on public page; requires inquiry.Product page lists MDL number, indicating detailed specification sheets are likely available.A UK-based supplier specializing in fluorine chemistry and other intermediates for R&D.
Achmem 887585-05-9Not specified on public page; requires inquiry.Provides basic chemical properties (Formula, MW) and safety pictograms.A supplier of fine chemicals and pharmaceutical intermediates.
National Analytical Corp. 887585-05-995%Product listing implies availability of specifications upon request.An India-based supplier and trading company for a wide range of laboratory and industrial chemicals.

Disclaimer: This information is based on data accessed in early 2026 and is intended for illustrative purposes. Researchers must perform their own due diligence and contact suppliers directly for current, lot-specific information.

Part 3: A Practical Workflow for Procurement and Incoming Quality Control

To ensure the integrity of your research, the procurement of a critical reagent should not end when the order is placed. Implementing a self-validating system of incoming quality control (QC) is essential.

Step-by-Step Procurement & QC Protocol
  • Initial Vetting: Based on the criteria in Part 1, identify 2-3 potential suppliers.

  • Request Documentation: Contact each supplier and request a lot-specific Certificate of Analysis for their current stock of this compound.

  • Technical Review: Scrutinize the CoAs. Compare the stated purity and the analytical methods used. A purity determined by HPLC is generally more reliable for non-volatile organic compounds than titration.

  • Supplier Selection & Purchase: Place the order with the supplier that provides the best combination of documented quality, transparency, and service.

  • Incoming Material Log: Upon receipt, log the material's name, CAS number, supplier, lot number, date of receipt, and assigned internal tracking number.

  • Documentation Archival: Attach the supplier's CoA to your internal log entry.

  • Incoming QC Verification: Perform at least one simple, in-house analytical test to verify the identity of the material. A simple melting point determination or acquiring a ¹H-NMR spectrum is often sufficient to confirm the material is what the label claims it is.

  • Release for Use: If the in-house QC matches the supplier's CoA and expected data, release the material for use in the laboratory. Document this release in the log.

The following diagram illustrates this essential workflow for ensuring reagent quality from selection to use.

Figure 1. A robust workflow for reagent procurement and quality verification.

Conclusion

This compound is more than just a line item in a catalog; it is a critical investment in the potential success of a research program. By moving beyond simple price and availability, and instead focusing on a supplier's commitment to analytical transparency, documentation, and consistency, researchers can mitigate significant risks. Implementing a rigorous internal qualification workflow, as outlined above, transforms the act of procurement from a simple transaction into a scientifically validated process. This diligence ensures that the integrity of the starting material is unquestioned, allowing scientists to have greater confidence in their downstream results and accelerating the pace of discovery.

References

  • Global Chem Lab. (2024, November 17). The Importance of Purity in Research Chemical Synthesis. Available at: [Link]

  • Inbound Logistics. (2025, October 12). Certificate of Analysis (COA): Quality, Compliance & Trust. Available at: [Link]

  • Wikipedia. Certificate of analysis. Available at: [Link]

  • Chemical Science. (2024, August 30). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. RSC Publishing. Available at: [Link]

  • Valencylab. (2025, February 1). Why are high-purity chemicals essential for advanced scientific experiments?. Available at: [Link]

  • upGrad. Importance of Product Certificate of Analysis in Quality Assurance. Available at: [Link]

  • Food Research Lab. Importance of Certificate of Analysis in Nutraceuticals. Available at: [Link]

  • ACS Nano. (2020, June 23). Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities!. Available at: [Link]

  • Westford University College. The Importance of High-Quality Reagents in Accurate Experimental Results. Available at: [Link]

  • Pro Carrier. What Is a Certificate of Analysis and Do You Need One?. Available at: [Link]

  • Pharmaceutical Technology. (2009, April 2). Drug Substance Starting Material Selection. Available at: [Link]

  • National Institutes of Health (NIH). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Available at: [Link]

  • CASSS. Strategies and Qualification of Critical Reagents. Available at: [Link]

  • SGRL. Effects of Impurities in Pharmaceuticals. Available at: [Link]

  • Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals. Available at: [Link]

  • PubMed. (2021, October). Best practices on critical reagent characterization, qualification, and life cycle management for HCP immunoassays. Available at: [Link]

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An In-Depth Technical Guide to the Safe Handling of (6-Amino-2,3-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides comprehensive safety and handling protocols for (6-Amino-2,3-difluorophenyl)acetic acid (CAS No. 887585-05-9). As a specialized building block in pharmaceutical and chemical research, its unique trifunctional structure—comprising an aromatic amine, a carboxylic acid, and a difluorinated phenyl ring—demands a nuanced and informed approach to laboratory safety. This guide is intended for researchers, chemists, and drug development professionals who handle this compound.

Hazard Profile and Proactive Risk Assessment

Understanding the intrinsic chemical properties of this compound is the foundation of a robust safety plan. The molecule's hazard profile is derived from the interplay of its functional groups. The carboxylic acid moiety imparts acidic and irritant properties, the aromatic amine can be a potential toxicophore and sensitizer, and the electron-withdrawing fluorine atoms modulate the molecule's overall reactivity and metabolic stability.

GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning".[1] The specific hazard statements are summarized below.

GHS Hazard Classification for this compound
Pictogram

Signal Word Warning [1]
Hazard Statements
H302Harmful if swallowed[1]
H312Harmful in contact with skin[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H332Harmful if inhaled[1]
Precautionary Statements (selected) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.
Expert Analysis of the Hazard Profile

While the official classification is "Warning," it is crucial to analyze this in the context of structurally similar molecules. The parent compound, 2,3-Difluorophenylacetic acid, lacking the amino group, is classified as "Danger" and is considered corrosive, causing severe skin burns and eye damage.[2] The presence of the basic amino group in this compound likely tempers the overall acidity of the molecule, reducing its corrosive potential to an irritant level.

However, this does not diminish the seriousness of the hazard. The "Harmful" classification by multiple routes of exposure (oral, dermal, inhalation) suggests systemic toxicity is possible upon absorption. The full toxicological properties have not been exhaustively investigated, and therefore, a cautious approach that respects both the known irritation and the potential for uncharacterised hazards is mandatory.[2]

Logical Framework for Risk Assessment

Before any handling of this compound, a thorough risk assessment must be performed. This involves not just acknowledging the hazards, but planning the experiment to minimize exposure at every step.

cluster_prep Phase 1: Pre-Experiment Planning cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Experiment A Review GHS Hazards (H302, H312, H315, H319, H332) B Consult Literature & Analog Data (e.g., Corrosive nature of parent compound) A->B C Define Experimental Scale (mg vs. g) B->C D Identify Required Controls (Fume Hood, PPE, Spill Kit) C->D E Verify Engineering Controls (Fume hood sash height, flow rate) D->E F Don Correct PPE (Goggles, Gloves, Lab Coat) E->F G Execute Handling Protocol (Weighing, Dissolving) F->G H Decontaminate Work Area G->H I Segregate & Label Waste H->I J Document Experiment I->J

Caption: Risk Assessment Workflow for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

The primary safety principle is to prevent the compound from contacting the user or being released into the laboratory environment. This is achieved through a multi-layered approach combining engineering controls and PPE.

Engineering Controls
  • Chemical Fume Hood : All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary defense against inhalation of the powdered compound, which is known to be harmful.

  • Safety Stations : An eyewash station and a safety shower must be readily accessible and located close to the workstation.[2] Their location should be known and unobstructed at all times.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be appropriate for the risks identified.

PPE Selection Guide
Eye & Face Protection Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[2] For procedures with a higher risk of splashing (e.g., handling >5g or working with solutions under pressure), a full-face shield should be worn in addition to goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for defects before use. Gloves provide splash protection, not long-term immersion resistance. If contact occurs, remove gloves immediately, wash hands, and don a new pair.[2]
Body Protection A flame-resistant laboratory coat must be worn and fully fastened. Ensure that clothing covers all exposed skin; long pants and closed-toe shoes are required for all laboratory work.[2]
Respiratory Protection Under normal operating conditions within a fume hood, respiratory protection is not required. However, if engineering controls fail or for emergency situations like a large spill, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[2]

Protocols for Safe Handling and Storage

Adherence to standardized procedures is critical for minimizing risk. The following protocols are designed to address the specific hazards of this solid compound.

Handling Solid Compound
  • Preparation : Before bringing the compound into the work area, ensure the fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the hood.

  • Weighing : Perform all weighing operations on a balance placed inside the fume hood or in a dedicated powder containment hood to prevent dust inhalation. Use a micro-spatula to transfer the solid, avoiding any actions that could generate dust.

  • Transfers & Dissolution : When adding the solid to a solvent, do so slowly and carefully to avoid splashing. If the solvent is volatile, ensure adequate ventilation. Be aware that some amino acids require specific pH adjustments for full dissolution; handle any acids or bases used for this purpose with appropriate care.[3]

  • Cleanliness : As with all amino acid work, meticulous cleanliness is paramount to prevent sample contamination. Use clean, dedicated spatulas and glassware.[4]

Storage

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

  • Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The supplier recommends keeping the container in a dark place.[1]

  • Location : Store away from incompatible materials. Do not store with strong oxidizing agents, strong bases, or nitric acid.[5][6]

Emergency and First Aid Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures
  • Inhalation : If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Ingestion : If swallowed, rinse mouth with water (do not swallow). Do NOT induce vomiting, as this can create a risk of perforation. Call a physician or poison control center immediately.[2]

Spill Response Protocol

For a small spill of solid this compound:

  • Evacuate & Alert : Restrict access to the immediate area. Alert colleagues in the lab.

  • Assess : Ensure the spill is manageable without respiratory protection. If there is a large amount of dust, evacuate and contact the institutional emergency response team.

  • Control : If safe to do so, prevent further spread of the powder.

  • Cleanup : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®). Avoid raising dust. Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., water and detergent), followed by a final wipe with water. Place all cleaning materials into the hazardous waste container.

  • Dispose : Dispose of the waste container according to institutional and local regulations.

A Spill Occurs B Alert Personnel & Isolate Area A->B C Assess Spill Size & Airborne Dust B->C D Is Spill Large or Dust Uncontrolled? C->D E Evacuate & Call Emergency Response D->E Yes F Don Appropriate PPE (Gloves, Goggles, Coat) D->F No G Gently Cover Spill with Inert Absorbent F->G H Sweep/Scoop into Labeled Waste Container G->H I Decontaminate Area H->I J Dispose of Waste Properly I->J K Resume Work J->K

Caption: Workflow for Small Spill Response.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Chemical Waste : All waste material containing this compound must be disposed of in accordance with national and local regulations. Collect waste in designated, labeled, and sealed containers.

  • Contaminated Materials : Empty containers, weigh boats, gloves, and cleaning materials should be treated as hazardous waste and disposed of in the same manner as the chemical itself. Do not mix this waste stream with other incompatible chemicals.

References

  • Achmem. This compound.
  • Fisher Scientific. SAFETY DATA SHEET: 2,3-Difluoro phenyl acetic acid.
  • Sigma-Aldrich.
  • Chemistry LibreTexts. 15.
  • Amrita Virtual Lab. Qualitative Analysis of Amino Acid (Procedure) : Biochemistry Virtual Lab I.
  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
  • US Pharmacopeia (USP).
  • SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-[(4-Fluorophenyl)thio]acetic acid.
  • NOAA CAMEO Chemicals. ACETIC ACID, GLACIAL.
  • Carl ROTH.

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Methodological & Application

Application Notes and Protocols for the Incorporation of (6-Amino-2,3-difluorophenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Potential of Fluorinated Non-Canonical Amino Acids

The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery and chemical biology.[1] These unique building blocks offer a gateway to peptides with enhanced pharmacological profiles, including improved metabolic stability, increased potency, and novel functionalities.[2] Among the diverse array of non-canonical amino acids, fluorinated variants have garnered significant attention. The strategic introduction of fluorine atoms can profoundly alter the physicochemical properties of a peptide, influencing its conformation, lipophilicity, and binding affinity.

This technical guide provides a comprehensive experimental protocol for the utilization of (6-Amino-2,3-difluorophenyl)acetic acid, a novel non-canonical amino acid, in solid-phase peptide synthesis (SPPS). The presence of both a difluorinated phenyl ring and a primary aromatic amine presents unique challenges and opportunities in peptide design. This document will provide a detailed, step-by-step methodology, from the preparation of the orthogonally protected amino acid building block to the final purification and characterization of the target peptide.

Physicochemical Properties and Strategic Considerations

This compound introduces several key features into a peptide sequence:

  • Conformational Constraint: The difluorophenyl group imparts significant steric bulk, which can be strategically employed to induce specific secondary structures or to modulate peptide-protein interactions.

  • Modified Electronics: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the alpha-proton and the reactivity of the carboxylic acid, potentially impacting coupling efficiencies.[1]

  • Additional Functional Handle: The 6-amino group provides a site for post-synthetic modification, such as labeling with fluorophores or conjugation to other molecules, provided it is appropriately protected during synthesis.

A critical consideration for the successful incorporation of this amino acid is the need for an orthogonal protection strategy for the primary aromatic amine on the side chain. In the context of Fmoc-based SPPS, this amino group must be protected with a group that is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but can be removed during the final acidic cleavage from the resin. The tert-butyloxycarbonyl (Boc) group is an ideal candidate for this purpose, as it is stable to piperidine and readily cleaved by trifluoroacetic acid (TFA).[]

Experimental Protocols

This section details the necessary protocols for the preparation of the protected amino acid and its incorporation into a peptide sequence via manual Fmoc-SPPS.

Part 1: Synthesis of Fmoc-(6-Boc-amino-2,3-difluorophenyl)acetic acid

The successful incorporation of this compound into a peptide sequence begins with the preparation of the orthogonally protected monomer. This involves the protection of the side-chain amino group with a Boc group, followed by the protection of the alpha-amino group with an Fmoc group.

Diagram of the Protection Strategy

ProtectionStrategy Unprotected_AA This compound Boc_Protected (6-(Boc-amino)-2,3-difluorophenyl)acetic acid Unprotected_AA->Boc_Protected 1. Boc2O, Base 2. Acidification Fully_Protected Fmoc-(6-(Boc-amino)-2,3- difluorophenyl)acetic acid Boc_Protected->Fully_Protected 1. Fmoc-OSu, Base 2. Acidification

Caption: Synthetic scheme for the orthogonal protection of this compound.

Step-by-Step Protocol for Synthesis:

  • Boc Protection of the Side-Chain Amine: a. Dissolve this compound in a suitable solvent mixture such as 1,4-dioxane and water. b. Add a base, for example, sodium bicarbonate or triethylamine, to adjust the pH to approximately 9-10. c. Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH. d. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. e. Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with an organic solvent like ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (6-(Boc-amino)-2,3-difluorophenyl)acetic acid.

  • Fmoc Protection of the Alpha-Amine: a. Dissolve the Boc-protected amino acid in a mixture of 1,4-dioxane and aqueous sodium carbonate solution. b. Cool the solution in an ice bath and add a solution of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) in 1,4-dioxane dropwise. c. Allow the reaction to warm to room temperature and stir overnight. d. After the reaction is complete, dilute with water and wash with a nonpolar solvent like hexanes to remove unreacted Fmoc-OSu. e. Acidify the aqueous layer to pH 2-3 with dilute HCl, which will precipitate the desired product. f. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain Fmoc-(6-Boc-amino-2,3-difluorophenyl)acetic acid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual incorporation of the protected this compound into a peptide chain on a Rink Amide resin for a C-terminal amide.

Diagram of the SPPS Cycle

SPPS_Cycle cluster_resin Solid Support Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection For next amino acid

Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (standard and Fmoc-(6-Boc-amino-2,3-difluorophenyl)acetic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (see table below)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Step-by-Step SPPS Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: a. Drain the DMF. b. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. c. Drain the solution. d. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes. e. Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • Rationale: Due to the steric hindrance from the difluorophenyl ring and the electron-withdrawing nature of the fluorine atoms, a potent coupling reagent is recommended to ensure high coupling efficiency and minimize the risk of deletion sequences. a. In a separate vial, pre-activate a solution of Fmoc-(6-Boc-amino-2,3-difluorophenyl)acetic acid (3-4 equivalents relative to resin loading), a coupling reagent (see table below for recommendations), and a base such as DIPEA in DMF. Allow to pre-activate for 5-10 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a Kaiser test (note: this will test for the presence of primary amines from the growing peptide chain, not the protected aromatic amine). d. If the coupling is incomplete, the coupling step can be repeated.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: a. Wash the peptide-resin with DCM and dry under a stream of nitrogen. b. Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and agitate at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove the Boc protecting group from the side chain of the this compound residue, as well as other acid-labile side-chain protecting groups. c. Filter the resin and collect the filtrate. d. Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. b. Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether. c. Dry the crude peptide under vacuum. d. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4] e. Characterize the purified peptide by mass spectrometry to confirm the correct mass, including the incorporation of the this compound residue.

Data Presentation and Troubleshooting

Recommended Coupling Reagents for Hindered Amino Acids:

Coupling ReagentAcronymKey Advantages
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOPHigh coupling efficiency, particularly for sterically hindered amino acids.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUVery rapid and efficient coupling, often used for difficult couplings.
N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate DIC/OxymaA cost-effective and highly efficient combination with low racemization.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of the amino acid; aggregation of the growing peptide chain.Use a more potent coupling reagent (e.g., HATU); increase the coupling time and/or temperature; perform a double coupling.
Deletion Sequences Incomplete coupling or premature capping.Ensure complete coupling at each step; if coupling is consistently low, consider capping unreacted amines with acetic anhydride after the second coupling attempt.
Side-product formation during cleavage Reaction of cleavage byproducts with sensitive residues.Ensure an adequate amount of scavenger (TIS) is present in the cleavage cocktail, especially if the peptide contains tryptophan or methionine.
Poor solubility of the crude peptide Hydrophobic nature of the peptide.Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF before diluting with the initial HPLC mobile phase.

Conclusion: A Valuable Addition to the Peptide Chemist's Toolbox

The successful incorporation of this compound into peptide sequences opens up new avenues for the design of novel therapeutics and research tools. While the steric and electronic properties of this non-canonical amino acid necessitate careful optimization of the synthetic protocol, particularly in the coupling step, the potential benefits in terms of modulating peptide structure and function are significant. The protocols outlined in this guide provide a robust starting point for researchers to explore the utility of this unique building block. As with any non-standard peptide synthesis, empirical optimization for each specific sequence is recommended to achieve the highest possible yield and purity.

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  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link].

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  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link].

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Application Notes & Protocols: Strategic Incorporation of (6-Amino-2,3-difluorophenyl)acetic Acid into Biologically Active Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Synopsis: The Rationale for (6-Amino-2,3-difluorophenyl)acetic Acid in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] this compound is a uniquely valuable building block that leverages the strategic placement of multiple functional groups to confer desirable attributes upon a parent molecule. Its utility stems from the synergistic effects of its three key components: the difluorophenyl ring, the ortho-amino group, and the acetic acid side chain.

1.1 The Fluorine Advantage: Modulating Potency and Pharmacokinetics

Fluorine's high electronegativity and relatively small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to serve as a bioisostere of hydrogen while profoundly altering electronic properties.[2] The introduction of the 1,2-difluoro motif can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can block metabolic "soft spots" and prolong a drug's half-life.[1][2][3]

  • Modulate Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability and cell penetration.[4][5]

  • Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons and, more significantly, reduce the basicity of the adjacent amino group.[2] This modulation can be critical for optimizing target binding and improving cell membrane passage.

  • Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (F···C=O) and hydrogen bonds with target proteins, enhancing binding affinity and potency.[2][5] The 2,3-difluoroaniline substructure is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) for this reason.[6][7]

1.2 The Ortho-Amino Group: A Handle for Cyclization and Vectorial Projection

The primary amine positioned ortho to the acetic acid side chain is not merely a passive substituent. It serves as a crucial synthetic handle and a structural director:

  • Intramolecular Hydrogen Bonding: The amine can form an intramolecular hydrogen bond with the carboxylic acid, influencing the conformation of the side chain and restricting its rotational freedom. This pre-organization can be entropically favorable for binding to a biological target.

  • Vectorial Control: The amine acts as a hydrogen bond donor, providing a specific interaction vector that can be exploited for precise target engagement.

  • Cyclization Precursor: The 1,2 relationship between the amine and the acetic acid moiety makes this scaffold an ideal precursor for the synthesis of fused heterocyclic systems, such as lactams, which are privileged structures in many therapeutic areas.

1.3 The Phenylacetic Acid Moiety: A Versatile Linker

The phenylacetic acid group provides a robust and synthetically tractable linker for covalent attachment to other molecular fragments. The carboxylic acid is readily activated for amide bond formation, one of the most common and reliable reactions in drug discovery.[8]

Physicochemical Properties

A clear understanding of the starting material's properties is essential for reaction planning and characterization.

PropertyValueSource
Molecular Formula C₈H₇F₂NO₂[9]
Molecular Weight 187.14 g/mol [9]
Appearance White to off-white crystals or powder[10]
CAS Number 887585-05-9[9][11]
Melting Point 115.0 - 122.0 °C[10]
Purity (Typical) ≥95-98%[10][11]

Core Application: Amide Bond Formation

The most direct application of this compound is its coupling with a primary or secondary amine to form an amide bond. The choice of coupling reagent is critical and depends on the steric and electronic properties of the coupling partners, as well as the need to suppress side reactions like racemization.

Diagram: General Amide Coupling Workflow

The following diagram illustrates the typical workflow for incorporating the scaffold via amide coupling.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification reagents Dissolve this compound, Amine Substrate, Coupling Reagent, and Base in appropriate solvent activation Acid Activation (e.g., O-acylisourea formation) reagents->activation coupling Nucleophilic Attack by Amine (Amide bond formation) activation->coupling Fast quench Quench Reaction (e.g., with aq. solution) coupling->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify G Start (6-Amino-2,3-difluorophenyl) acetic acid Activated Activated Acyl Intermediate (e.g., Acyl Phosphate with PPA) Start->Activated  PPA, Δ Cyclized Cyclized Intermediate (Spirocyclic) Activated->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 4,5-Difluoro-2,3-dihydro quinolin-8-one (Final Product) Cyclized->Product Dehydration/ Rearomatization

Sources

Application Notes and Protocols for Assaying the Enzymatic Inhibition of (6-Amino-2,3-difluorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The pursuit of novel chemical entities with high therapeutic potential is a cornerstone of modern drug discovery. Small-molecule enzyme inhibitors, in particular, represent a significant class of therapeutic agents, offering the ability to modulate biological pathways with high specificity.[1][2][3] This application note focuses on a promising, yet underexplored, class of compounds: (6-Amino-2,3-difluorophenyl)acetic acid derivatives .

The unique structural features of this scaffold—a difluorinated phenyl ring coupled with an aminoacetic acid moiety—suggest a high potential for interaction with various enzymatic targets. The incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can be instrumental in designing potent and selective enzyme inhibitors, including mechanism-based or "suicide" inhibitors.[4][5][6][7] The phenylacetic acid core is notably present in the widely used nonsteroidal anti-inflammatory drug (NSAID) diclofenac, which functions by inhibiting cyclooxygenase (COX) enzymes.[8]

This document provides a comprehensive, experience-driven guide for researchers to systematically characterize the enzymatic inhibition profile of novel this compound derivatives. We will move beyond a simple listing of steps to explain the underlying rationale, enabling you to design, execute, and interpret robust and self-validating enzymatic assays.

Part 1: Strategic Target Identification and Selection

Given a novel compound series, the initial and most critical step is the formulation of a rational hypothesis for potential biological targets. This process is guided by structural analogy, physicochemical properties, and known pharmacophores.

Rationale for Primary Target Selection

The structure of this compound provides two primary hypotheses for target classes:

  • Cyclooxygenases (COX-1 & COX-2): The striking structural similarity to diclofenac, a [2-(2,6-dichloroanilino)phenyl]acetic acid[8], makes the COX enzymes primary targets for investigation. The phenylacetic acid moiety is crucial for the anti-inflammatory activity of many NSAIDs.

  • Pyridoxal Phosphate (PLP)-Dependent Enzymes: The amino acid-like structure suggests potential interaction with enzymes that metabolize amino acids. Fluorinated amino acids are well-documented as mechanism-based inhibitors for PLP-dependent enzymes such as decarboxylases, transaminases, and racemases.[5][6] The fluorine atoms can play a critical role in the inactivation mechanism.[4]

  • Proteases: The amino acid backbone could also serve as a recognition motif for various proteases, where the difluorophenyl group could interact with hydrophobic pockets in the active site.

Target Selection Workflow

The following workflow illustrates a logical progression for identifying and prioritizing potential enzyme targets for this compound class.

A Start: Novel this compound Derivative Library B Structural Analysis & Analogy A->B C Analogy to Diclofenac (Phenylacetic Acid Core) B->C Structural Similarity D Analogy to Fluorinated Amino Acids (Amino Acid Backbone) B->D Functional Group Analysis E Primary Hypothesis: Cyclooxygenases (COX-1, COX-2) C->E F Secondary Hypothesis: PLP-Dependent Enzymes (e.g., Aromatic L-Amino Acid Decarboxylase) D->F G Tertiary Hypothesis: Proteases (e.g., Serine Proteases) D->G H Proceed to Primary Screening Assays E->H F->H G->H

Caption: Workflow for rational selection of enzyme targets.

Part 2: High-Throughput Screening and IC₅₀ Determination

Once potential targets are identified, the next phase involves screening the compound library to identify "hits" and quantify their potency. High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds.[9][10][11]

General High-Throughput Primary Screening Protocol

This protocol describes a generic, adaptable fluorescence-based assay in a microplate format, suitable for initial screening.[11]

Objective: To rapidly identify compounds that inhibit the target enzyme by more than a predefined threshold (e.g., 50%) at a single concentration (e.g., 10 µM).

Materials:

  • Target Enzyme (e.g., recombinant human COX-2)

  • Fluorogenic Substrate (e.g., Amplex Red for peroxidase activity coupled to COX)

  • Assay Buffer (specific to the enzyme, e.g., Tris-HCl with cofactors)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Celecoxib for COX-2)

  • 384-well black, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Fluorescence microplate reader

Protocol:

  • Compound Plating: Prepare a master plate of test compounds. Using an automated liquid handler, pin-transfer a small volume (e.g., 100 nL) of each test compound, positive control, and DMSO (negative control) into the wells of a 384-well assay plate to achieve a final concentration of 10 µM.

  • Enzyme Addition: Prepare a working solution of the target enzyme in cold assay buffer. Add 10 µL of the enzyme solution to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence signal every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve. Calculate the percent inhibition for each test compound relative to the DMSO controls.

IC₅₀ Determination Protocol

For compounds identified as "hits" in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).[12][13]

Objective: To determine the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12]

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO.

  • Compound Plating: Add a fixed volume of each dilution to the wells of a 384-well plate. Include wells for positive and negative controls.

  • Assay Execution: Follow steps 2-5 from the primary screening protocol.

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Normalize the data: Set the average rate of the negative control (DMSO) as 100% activity and the average rate of the positive control (or no enzyme) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[14][15]

Screening and IC₅₀ Workflow

A Compound Library B Primary HTS Screen (Single Concentration, e.g., 10 µM) A->B C Data Analysis: Calculate % Inhibition B->C D Hit Identification (% Inhibition > 50%) C->D E Non-Hits (Archive/Deprioritize) D->E No F Confirmed Hits D->F Yes G Dose-Response Assay (10-point Titration) F->G H Data Analysis: Non-linear Regression G->H I Determine IC₅₀ Value H->I J Proceed to MoA Studies I->J

Caption: Experimental workflow from primary screening to IC₅₀ determination.

Data Presentation: IC₅₀ Values

Summarize quantitative data in a clear, structured table.

Compound IDTarget EnzymeIC₅₀ (µM) [95% CI]Hill Slope
DERIV-001COX-21.2 [0.9 - 1.5]1.1
DERIV-002COX-2> 50N/A
DERIV-003AADC5.8 [4.5 - 7.1]0.9
ControlCOX-20.2 [0.15 - 0.25]1.0

Part 3: Mechanism of Action (MoA) Elucidation

Determining the IC₅₀ provides a measure of potency, but understanding how an inhibitor works is crucial for drug development.[1][16] MoA studies reveal the biochemical interaction between the inhibitor and the enzyme.[2]

Enzyme Kinetics to Determine Reversible Inhibition Mode

Steady-state kinetics are used to differentiate between competitive, non-competitive, and uncompetitive reversible inhibitors.[17][18] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Protocol:

  • Experimental Design: Create a matrix of reactions. Vary the substrate concentration across the x-axis of a 96-well plate (e.g., 8 concentrations from 0.1x Kₘ to 10x Kₘ). Vary the inhibitor concentration down the y-axis (e.g., 6 concentrations from 0x to 10x IC₅₀).

  • Assay Execution: Run the enzymatic assay as previously described for each condition in the matrix.

  • Data Analysis:

    • Calculate the initial velocity for each reaction.

    • Generate a Michaelis-Menten plot (Velocity vs. [Substrate]) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk (double-reciprocal) plot (1/Velocity vs. 1/[Substrate]).

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Investigating Irreversible Inhibition

Given the fluorinated nature of the compounds, the possibility of irreversible, covalent inhibition must be investigated.[4][6]

Protocol: Dialysis or Rapid Dilution Experiment

  • Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for an extended period (e.g., 60 minutes). As a control, incubate the enzyme with buffer alone.

  • Inhibitor Removal:

    • Rapid Dilution: Dilute the enzyme-inhibitor mixture 100-fold into the assay reaction. This reduces the inhibitor concentration to a non-inhibitory level (0.1x IC₅₀).[18]

    • Dialysis: Alternatively, remove the unbound inhibitor by dialysis against a large volume of buffer.

  • Activity Measurement: Measure the enzymatic activity of the treated and control enzyme samples.

  • Interpretation:

    • Reversible: If activity is restored to control levels, the inhibition is reversible.

    • Irreversible: If activity is not restored, the inhibition is likely irreversible or very slow-binding.

MoA Determination Workflow

A Confirmed Hit with IC₅₀ B Time-Dependence Check (Pre-incubation vs. No Pre-incubation) A->B C No Time-Dependence (Suggests Rapid, Reversible Inhibition) B->C No D Time-Dependence Observed (Suggests Slow-Binding or Irreversible) B->D Yes E Reversible MoA Studies (Vary [S] and [I]) C->E H Irreversibility Studies (Dialysis / Rapid Dilution) D->H F Lineweaver-Burk Plot Analysis E->F G Determine Mode: Competitive, Non-competitive, or Uncompetitive F->G I Activity Restored? H->I J Reversible / Slow-Binding I->J Yes K Irreversible / Covalent I->K No

Caption: Decision workflow for elucidating the mechanism of inhibition.

Data Presentation: Kinetic Parameters
Compound IDInhibition ModeKᵢ (µM)
DERIV-001Competitive0.5
DERIV-003IrreversibleN/A

Conclusion and Future Directions

This application note provides a systematic framework for assaying the enzymatic inhibition of this compound derivatives. By employing a rational target selection strategy followed by robust protocols for primary screening, IC₅₀ determination, and mechanism of action studies, researchers can effectively characterize this novel chemical series. The insights gained from these biochemical assays are foundational for establishing structure-activity relationships (SAR) and are the first critical step in the journey of hit-to-lead optimization and potential therapeutic development.[2] Subsequent studies should focus on cellular activity, selectivity profiling against a broader panel of enzymes, and ultimately, structural biology studies to visualize the inhibitor-enzyme interaction at an atomic level.[1][2]

References

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Introduction: The Significance of (6-Amino-2,3-difluorophenyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scalable Synthesis of (6-Amino-2,3-difluorophenyl)acetic acid

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its substituted phenylacetic acid structure is a common motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the difluoro and amino functionalities offers unique opportunities for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, binding affinity, and bioavailability. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.

This application note provides a comprehensive guide to a scalable synthetic route for this compound, starting from the readily available precursor, 1,2-difluorobenzene. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on process safety, scalability, and efficiency.

Strategic Approach to the Synthesis

The synthesis of this compound presents several challenges, including the regioselective introduction of substituents onto the aromatic ring and the management of potentially hazardous reagents and intermediates. The chosen synthetic strategy involves a multi-step sequence that leverages well-established and scalable chemical transformations.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 1,2-Difluorobenzene B 2,3-Difluoronitrobenzene A->B Nitration C 2,3-Difluoro-6-nitroaniline B->C Amination D 2,3-Difluoro-6-nitrobenzonitrile C->D Sandmeyer Reaction E (2,3-Difluoro-6-nitrophenyl)acetic acid D->E Hydrolysis F This compound E->F Reduction Safety_Considerations Nitration Nitration Highly Exothermic Corrosive Acids Runaway Potential Amination Amination High Pressure High Temperature Nitration->Amination Sandmeyer Sandmeyer Reaction Unstable Diazonium Salt Toxic Cyanide Reagents Amination->Sandmeyer Hydrolysis Hydrolysis Strong Acids High Temperature Sandmeyer->Hydrolysis Reduction Reduction Flammable Hydrogen Pyrophoric Catalyst Exothermic Reaction Hydrolysis->Reduction

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of (6-Amino-2,3-difluorophenyl)acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The precise control of the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. For (6-Amino-2,3-difluorophenyl)acetic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry, achieving a crystalline form with desired purity, stability, and manufacturability is paramount. This guide provides an in-depth exploration of crystallization techniques, offering both theoretical insights and practical, field-proven protocols to empower researchers in their quest for robust and reproducible crystallization processes.

The Criticality of Crystallization: Why the Solid Form Matters

Crystallization is far more than a simple purification step; it is a critical process that dictates the ultimate performance and viability of a pharmaceutical compound. The arrangement of molecules in a crystal lattice, known as the polymorphic form, can profoundly influence key physicochemical properties.[1] These properties, in turn, have a direct impact on the drug's efficacy, safety, and manufacturability. For instance, different polymorphs of the same compound can exhibit varying solubility, dissolution rates, and bioavailability. Therefore, a well-controlled crystallization process is essential for ensuring batch-to-batch consistency and therapeutic equivalence.

The presence of amino and difluoro substituents on the phenylacetic acid scaffold introduces specific intermolecular interactions that govern the crystallization behavior of this compound. The amino group can act as both a hydrogen bond donor and acceptor, while the fluorine atoms can participate in weaker hydrogen bonds and dipole-dipole interactions, influencing the crystal packing.[2] Understanding these interactions is key to rationally designing effective crystallization strategies.

Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, a state where the concentration of a solute in a solution exceeds its equilibrium solubility. The journey from a clear solution to well-defined crystals involves two fundamental stages: nucleation and crystal growth.

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent enlargement of these nuclei through the orderly addition of solute molecules from the surrounding solution.

The interplay between nucleation and growth rates determines the final crystal size distribution and morphology. Rapid nucleation followed by slow growth typically yields a large number of small crystals, while slow nucleation and faster growth can lead to fewer, larger crystals.

Strategic Solvent Selection: The Key to Successful Crystallization

The choice of solvent is arguably the most critical parameter in developing a crystallization process. An ideal solvent system should exhibit a significant difference in the solute's solubility at high and low temperatures for cooling crystallization, or one solvent should be a good solvent while the other is a poor solvent (anti-solvent) for anti-solvent crystallization.

For this compound and its derivatives, the presence of both polar (amino, carboxylic acid) and non-polar (difluorophenyl ring) moieties suggests that a range of solvents and solvent mixtures could be effective. The hydrophobic character of the difluorophenyl group reduces water solubility compared to simpler amino acids, while the electron-withdrawing effect of the fluorine atoms enhances the molecule's polarity.[3]

General Solubility Profile and Solvent Recommendations:

Based on the properties of similar compounds, the following solubility trends can be anticipated[3][4]:

Solvent ClassExpected SolubilityRationale
Water ModerateThe zwitterionic nature of the amino acid allows for hydrogen bonding with water. The difluorophenyl group imparts hydrophobicity, limiting high solubility.[3]
Alcohols (Methanol, Ethanol, Isopropanol) Moderate to GoodThese protic solvents can effectively solvate both the polar and non-polar portions of the molecule. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[3]
Ketones (Acetone, MEK) ModerateThese polar aprotic solvents can interact with the polar groups of the molecule.
Ethers (THF, Dioxane) Low to ModerateThe solubility in less polar ethers is expected to be limited. Dioxane-water mixtures often show a dramatic decrease in solubility as the dioxane content increases.[3]
Esters (Ethyl Acetate) Low to ModerateOffers a balance of polarity that can be suitable for creating supersaturation.
Aromatic Hydrocarbons (Toluene) LowThe non-polar nature of toluene makes it a poor solvent for the polar functional groups.
Halogenated Solvents (Dichloromethane) Low to ModerateCan be effective for slow evaporation techniques, as demonstrated for similar fluorinated compounds.[2]

Expert Tip: For initial screening, a good starting point is to test solubility in a range of solvents from different classes. A solvent that provides moderate solubility at room temperature and high solubility at elevated temperatures is a promising candidate for cooling crystallization. For anti-solvent crystallization, identify a good solvent and a miscible anti-solvent in which the compound is poorly soluble.

Crystallization Protocols: A Step-by-Step Guide

The following protocols are designed to be robust starting points for the crystallization of this compound and its derivatives. Optimization of parameters such as concentration, cooling rate, and anti-solvent addition rate is crucial for achieving the desired crystal attributes.

Cooling Crystallization

This is one of the most common and effective crystallization techniques, particularly for compounds that exhibit a steep solubility curve with respect to temperature.

Protocol 1: Single Solvent Cooling Crystallization

  • Dissolution: In a clean, scratch-free vessel, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a water-alcohol mixture) at an elevated temperature (e.g., 60-70 °C). Ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is critical for preventing unwanted nucleation.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate generally promotes the growth of larger, more well-defined crystals.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point.

Causality: Slow cooling allows the system to remain in a metastable zone for a longer period, favoring crystal growth over new nucleation. This leads to a more uniform crystal size distribution.

Diagram: Cooling Crystallization Workflow

CoolingCrystallization cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling cluster_2 Step 3: Isolation & Drying Dissolution Dissolve Crude Product in Hot Solvent SlowCool Slow Cooling to Room Temperature Dissolution->SlowCool IceBath Further Cooling in Ice Bath SlowCool->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying PureCrystals PureCrystals Drying->PureCrystals Pure Crystals AntiSolventCrystallization cluster_0 Step 1: Dissolution cluster_1 Step 2: Precipitation cluster_2 Step 3: Isolation & Drying Dissolution Dissolve Crude Product in Good Solvent AddAntiSolvent Slowly Add Anti-Solvent Dissolution->AddAntiSolvent Stirring Stir and Mature the Slurry AddAntiSolvent->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with Solvent/Anti-Solvent Mixture Filtration->Washing Drying Vacuum Drying Washing->Drying PureCrystals PureCrystals Drying->PureCrystals Pure Crystals

Caption: Workflow for Anti-Solvent Crystallization.

Slow Evaporation

This method is particularly suited for obtaining high-quality single crystals for X-ray diffraction studies, although it can also be used for bulk crystallization on a smaller scale.

Protocol 3: Slow Evaporation

  • Dissolution: Prepare a nearly saturated solution of the compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at room temperature.

  • Filtration: Filter the solution to remove any dust particles or undissolved material that could act as nucleation sites.

  • Evaporation: Place the solution in a clean vial or beaker and cover it with a perforated lid (e.g., parafilm with a few pinholes). This allows for slow evaporation of the solvent.

  • Crystal Growth: Leave the vial undisturbed in a vibration-free environment. Crystals will form as the solvent slowly evaporates, increasing the solute concentration.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and dry the crystals.

Causality: The very slow rate of solvent evaporation maintains a low level of supersaturation over an extended period, which is ideal for the growth of large, high-quality single crystals.

Polymorphism: The Challenge of Multiple Crystal Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. [1]Different polymorphs can have different stabilities, and a less stable form may convert to a more stable form over time, potentially altering the drug's performance.

For substituted phenylacetic acids, the potential for polymorphism is significant due to the conformational flexibility of the molecule and the variety of possible intermolecular interactions. [1]Therefore, it is essential to conduct a polymorph screen to identify all accessible crystal forms of this compound and its derivatives. This typically involves crystallizing the compound from a wide range of solvents under various conditions (e.g., different temperatures, evaporation rates).

Characterization of Polymorphs:

Once different crystal forms are obtained, they must be thoroughly characterized using techniques such as:

  • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and detects any phase transitions.

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability and solvent content.

  • Infrared (IR) and Raman Spectroscopy: Can reveal differences in molecular conformation and intermolecular interactions.

  • Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of a crystal form.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Action(s)
Oiling Out The compound's solubility is too high at the crystallization temperature, or the cooling rate is too fast.Use a more dilute solution, cool the solution more slowly, or add a co-solvent to reduce solubility.
Formation of Needles or Very Small Crystals Rapid nucleation and/or rapid crystal growth.Reduce the level of supersaturation by using a more dilute solution, a slower cooling rate, or a slower anti-solvent addition rate. Consider using a different solvent system that may favor a different crystal habit. [4]
Poor Yield The compound has significant solubility in the mother liquor at the final crystallization temperature.Ensure the solution is cooled to a sufficiently low temperature. Consider using an anti-solvent to further reduce solubility.
Inconsistent Crystal Form Uncontrolled nucleation, presence of impurities, or polymorphic behavior.Ensure consistent and controlled crystallization conditions (e.g., cooling profile, stirring rate). Purify the starting material. Conduct a polymorph screen to understand the system.

Conclusion

The crystallization of this compound and its derivatives is a critical step in their development as potential pharmaceutical agents. A systematic and well-informed approach to crystallization, grounded in an understanding of the underlying principles of solubility, nucleation, and crystal growth, is essential for obtaining a solid form with the desired attributes. The protocols and insights provided in this guide offer a robust framework for researchers to develop and optimize crystallization processes, ultimately leading to the successful and reproducible production of high-quality crystalline materials.

References

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  • Google Patents. (n.d.). US5057615A - Process for purifying tryptophan.
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Application Notes and Protocols for the Use of (6-Amino-2,3-difluorophenyl)acetic acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the myriad of fluorinated building blocks, (6-Amino-2,3-difluorophenyl)acetic acid and its isomers stand out as particularly valuable synthons for the development of potent and selective enzyme inhibitors.

This technical guide provides an in-depth exploration of the application of the this compound scaffold in the design and synthesis of enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. While direct literature on the application of the 6-amino-2,3-difluoro isomer is nascent, the closely related 2,5-difluoro analogue is a key component of the approved once-weekly DPP-4 inhibitor, Omarigliptin .[1] Therefore, this guide will leverage the well-documented development of Omarigliptin as a primary case study to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical protocols involved.

The Target Enzyme: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 (also known as CD26) is a serine exopeptidase that plays a pivotal role in glucose homeostasis.[2] It is a transmembrane glycoprotein found on the surface of various cell types and is also present in a soluble form in plasma. The primary physiological function of DPP-4 relevant to diabetes is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released from the gut in response to food intake and are responsible for stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-4 effectively terminates their insulinotropic effects.[4]

Inhibition of DPP-4 prolongs the activity of endogenous incretins, leading to enhanced insulin secretion and improved glycemic control in a glucose-dependent manner. This mechanism carries a lower risk of hypoglycemia compared to other antidiabetic agents that stimulate insulin release irrespective of blood glucose levels.[5]

Mechanism of Inhibition and the Role of the Difluorophenylacetic Acid Moiety

The binding of inhibitors to the active site of DPP-4 is a complex interplay of various non-covalent interactions. The active site of DPP-4 can be broadly divided into several subsites, with the S1 and S2 pockets being of primary importance for inhibitor binding.[6]

  • S1 Pocket: This subsite is a hydrophobic pocket that typically accommodates the proline or alanine residue of the natural substrates.

  • S2 Pocket: This is a more extended and solvent-exposed region that interacts with the N-terminal portion of the substrate.

The (difluorophenyl)acetic acid scaffold plays a crucial role in anchoring the inhibitor within the DPP-4 active site. In the case of Omarigliptin, the 2,5-difluorophenyl group occupies the S1 pocket, where it engages in favorable hydrophobic and aromatic interactions with key residues such as Tyr662, Tyr666, and Trp629. The fluorine atoms can also participate in specific interactions, such as orthogonal multipolar interactions with the backbone carbonyls of surrounding residues, which can significantly enhance binding affinity.[4]

The amino group of the scaffold, or a derivative thereof, is typically oriented towards the S2 pocket, where it can form hydrogen bonds with acidic residues like Glu205 and Glu206.[4] The precise positioning and nature of the substituents on the phenyl ring and the amino group are critical for achieving high potency and selectivity.

G Conceptual Interaction of a Difluorophenylacetic Acid-based Inhibitor with the DPP-4 Active Site cluster_DPP4 DPP-4 Active Site cluster_Inhibitor Inhibitor Scaffold S1_pocket S1 Pocket (Hydrophobic) Tyr662 Tyr662 Tyr666 Tyr666 Trp629 Trp629 S2_pocket S2 Pocket (Charged/Polar) Glu205 Glu205 Glu206 Glu206 Difluorophenyl Difluorophenyl Moiety Difluorophenyl->S1_pocket Hydrophobic & Aromatic Interactions Amino_group Amino Group Derivative Amino_group->S2_pocket Hydrogen Bonding & Electrostatic Interactions

Figure 1: Conceptual diagram of inhibitor binding to DPP-4.

Protocols

Protocol 1: Synthesis of this compound

While a direct, one-pot synthesis from commercially available starting materials is not readily found in the literature, a plausible multi-step synthesis can be devised based on established organic chemistry principles. A common route to phenylacetic acids is through the hydrolysis of the corresponding benzyl cyanide.[7] The amino group can be introduced via nitration followed by reduction.

Step 1: Synthesis of 2,3-difluorobenzyl cyanide

A potential route to 2,3-difluorobenzyl cyanide starts from 2,3-difluorotoluene, which is then halogenated and subsequently cyanated.[8]

  • Photohalogenation of 2,3-difluorotoluene: In a suitable reactor equipped with a UV lamp, stirrer, and reflux condenser, dissolve 2,3-difluorotoluene in a solvent such as carbon tetrachloride.

  • Introduce a halogenating agent (e.g., N-bromosuccinimide for bromination or chlorine gas for chlorination) and a radical initiator (e.g., AIBN).

  • Irradiate the mixture with UV light while maintaining a gentle reflux. Monitor the reaction by GC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off any solids, and wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3-difluorobenzyl halide.

  • Cyanation: Dissolve the crude 2,3-difluorobenzyl halide in a polar aprotic solvent like DMSO or DMF.

  • Add sodium cyanide and heat the mixture. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2,3-difluorobenzyl cyanide.

Step 2: Hydrolysis to 2,3-difluorophenylacetic acid

  • Heat the 2,3-difluorobenzyl cyanide under reflux with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide).[9][10]

  • Continue heating until the reaction is complete (monitor by TLC or LC-MS).

  • If using acid hydrolysis, cool the mixture and extract the product with an organic solvent.

  • If using alkaline hydrolysis, cool the mixture, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid, and then extract with an organic solvent.

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,3-difluorophenylacetic acid.

Step 3: Nitration of 2,3-difluorophenylacetic acid

  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0°C.[11]

  • Slowly add the 2,3-difluorophenylacetic acid to the cooled nitrating mixture with stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the nitrated product. The primary product is expected to be 6-nitro-2,3-difluorophenylacetic acid due to the directing effects of the substituents.

Step 4: Reduction of the Nitro Group

  • Dissolve the 6-nitro-2,3-difluorophenylacetic acid in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • If using SnCl2/HCl, basify the reaction mixture to precipitate tin salts, filter, and then acidify the filtrate to precipitate the amino acid.

  • If using catalytic hydrogenation, filter off the catalyst and evaporate the solvent.

  • The crude this compound can be purified by recrystallization.

G Synthetic Pathway to this compound Start 2,3-Difluorotoluene Halide 2,3-Difluorobenzyl Halide Start->Halide Photohalogenation Cyanide 2,3-Difluorobenzyl Cyanide Halide->Cyanide Cyanation Acid 2,3-Difluorophenylacetic Acid Cyanide->Acid Hydrolysis Nitro_Acid 6-Nitro-2,3-difluorophenylacetic Acid Acid->Nitro_Acid Nitration Final_Product This compound Nitro_Acid->Final_Product Reduction

Figure 2: Plausible synthetic route for the target compound.

Protocol 2: Synthesis of a DPP-4 Inhibitor (Omarigliptin Analogue)

This protocol describes the synthesis of a representative DPP-4 inhibitor using a difluorophenylacetic acid derivative. The synthesis of Omarigliptin involves a convergent approach where key fragments are synthesized separately and then coupled.[12]

Step 1: Amide Coupling

  • To a solution of this compound in a suitable solvent (e.g., DMF), add a coupling agent such as HATU or HBTU, and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Add the desired amine coupling partner (in the case of Omarigliptin, this would be a complex piperidine derivative).

  • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired amide.

Step 2: Further Functionalization (Example: Reductive Amination)

Many DPP-4 inhibitors feature a primary or secondary amine that interacts with the S2 pocket. If the coupled fragment contains a ketone, a reductive amination can be performed.

  • Dissolve the ketone-containing intermediate in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a source of ammonia (e.g., ammonium acetate) or a primary amine.

  • Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Stir the reaction at room temperature until the imine intermediate is fully reduced.

  • Quench the reaction, work up, and purify the product.

Protocol 3: In Vitro DPP-4 Inhibition Assay (Fluorescence-based)

This protocol provides a method for determining the in vitro inhibitory activity of a test compound against DPP-4 using a fluorogenic substrate.[12][13]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: e.g., Tris-HCl buffer (pH 7.5) containing a detergent like Triton X-100

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin or Omarigliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagent Solutions:

    • Dilute the DPP-4 enzyme to the desired working concentration in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compound and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Assay Setup (in triplicate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% enzyme activity): Add DPP-4 enzyme solution and the corresponding concentration of DMSO (without the test compound).

    • Test wells: Add DPP-4 enzyme solution and the desired concentrations of the test compound.

    • Positive control wells: Add DPP-4 enzyme solution and the desired concentrations of the positive control inhibitor.

  • Pre-incubation:

    • Add the enzyme and inhibitor/vehicle to the wells.

    • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Velocity_test / Velocity_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G Workflow for DPP-4 Inhibition Assay Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Plate Setup in 96-well Plate (Blank, Control, Test) Prep->Plate Preinc Pre-incubate Enzyme and Inhibitor Plate->Preinc React Initiate Reaction with Substrate Preinc->React Read Kinetic Fluorescence Reading React->Read Analyze Data Analysis (% Inhibition, IC50) Read->Analyze

Figure 3: General workflow for the DPP-4 inhibition assay.

Data Presentation and Interpretation

The inhibitory activity of newly synthesized compounds is typically summarized in a table for easy comparison. Key parameters include the IC50 value, which represents the potency of the inhibitor. Selectivity against other related enzymes (e.g., DPP-8, DPP-9, FAP) is also a critical parameter to assess potential off-target effects.

Table 1: Example Inhibitory Activity Data for Omarigliptin and Related Compounds

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Omarigliptin 1.6> 67,000> 67,000> 41,875> 41,875
Sitagliptin 18> 67,000> 67,000> 3,722> 3,722
Analogue A 15010,00012,0006780
Analogue B 5> 50,000> 50,000> 10,000> 10,000

Data for Omarigliptin and Sitagliptin are illustrative and based on published values.[1] Data for Analogues A and B are hypothetical for the purpose of demonstrating structure-activity relationships.

Structure-Activity Relationship (SAR) Insights:

  • Fluorine Substitution: The presence and position of fluorine atoms on the phenyl ring can significantly impact potency. In many cases, di-substitution, as seen in Omarigliptin, leads to enhanced hydrophobic interactions in the S1 pocket.[4]

  • Amino Group and S2 Binding: The nature of the substituent on the amino group is critical for interaction with the S2 pocket. Small, basic groups are often favored.

  • Conformational Rigidity: Constraining the conformation of the inhibitor through the introduction of cyclic structures can improve binding affinity by reducing the entropic penalty upon binding.

Conclusion

This compound represents a valuable and strategic building block for the development of novel enzyme inhibitors. By leveraging the well-established principles of medicinal chemistry and the specific example of DPP-4 inhibitors like Omarigliptin, researchers can utilize this scaffold to design and synthesize potent and selective therapeutic agents. The detailed protocols provided in this guide offer a practical framework for the synthesis of the core scaffold, its elaboration into potential inhibitors, and the biological evaluation of these compounds. The continued exploration of fluorinated scaffolds is a promising avenue for the discovery of next-generation therapeutics.

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Troubleshooting & Optimization

Common impurities in (6-Amino-2,3-difluorophenyl)acetic acid synthesis and their removal

For a comprehensive analysis of all potential impurities, including inorganic salts and residual solvents, a mass balance approach using multiple techniques (HPLC, GC-MS for solvents, Karl Fischer for water, and Thermogravimetry for non-volatile residues) is recommended. [10]

References

  • Hydrolysis of Nitriles. Chemguide. [Link]

  • Nitrile to Acid - Common Conditions. organic-chemistry.org. [Link]

  • Nitrile Hydrolysis Steps. Finance Fusion. [Link]

  • Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications - Journal of Chemical Education. [Link]

  • Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl. Chemistry Stack Exchange. [Link]

  • Reduction of nitro groups to anilines. YouTube. [Link]

  • Summary of analytical methods for detecting amino acid impurities. ResearchGate. [Link]

  • Selective Synthesis of Fluorinated Compounds. CHIMIA. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method. PubMed. [Link]

  • Separation and Refining of Amino acids. Resin Tech. [Link]

Technical Support Center: Optimizing Amide Coupling Reactions for (6-Amino-2,3-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving (6-Amino-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this challenging substrate. Our goal is to equip you with the knowledge to overcome common hurdles and achieve successful coupling outcomes.

Introduction: Understanding the Challenges

This compound presents a unique set of challenges in amide bond formation. The aniline moiety is doubly deactivated by the strongly electron-withdrawing ortho-difluoro substituents, significantly reducing its nucleophilicity. Furthermore, the ortho-substituents introduce considerable steric hindrance around the amine, impeding the approach of an activated carboxylic acid. On the other side of the molecule, the phenylacetic acid group is also subject to electronic effects that can influence its reactivity.

This guide will walk you through the intricacies of this specific coupling, from understanding the underlying chemical principles to practical, step-by-step protocols and advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling with this compound is failing or giving very low yields. What is the likely cause?

A1: The primary reasons for failure with standard coupling conditions are the electronic and steric properties of the aniline portion of the molecule. The two ortho-fluorine atoms are strongly electron-withdrawing, which significantly decreases the electron density on the nitrogen atom, making it a poor nucleophile.[1] This reduced nucleophilicity makes the attack on the activated ester intermediate (formed from your carboxylic acid, EDC, and HOBt) very slow.[2] Additionally, the ortho-substituents create steric hindrance, physically blocking the amine from readily accessing the reactive center of the activated ester.[3][4]

Q2: I observe the formation of my activated ester by LC-MS, but the reaction with this compound does not proceed. What should I do?

A2: This is a common observation with unreactive anilines. The issue is not the activation of your carboxylic acid but the poor nucleophilicity of the aniline. In this scenario, you have several options:

  • Switch to a more potent coupling reagent: Reagents like HATU, HCTU, or PyBOP generate more reactive activated esters (OAt or OBt esters) that can react with poorly nucleophilic amines where EDC/HOBt fails.

  • Increase the reaction temperature: Carefully increasing the temperature (e.g., to 40-60 °C) can provide the necessary activation energy for the sluggish reaction to proceed. Monitor the reaction closely for potential side product formation.

  • Pre-activation: Activate your carboxylic acid with the coupling reagent and a non-nucleophilic base like DIPEA for 15-30 minutes before adding the this compound. This ensures the activated ester is readily available for the slow coupling step.

Q3: What role does the base play in this reaction, and which one should I choose?

A3: The base is crucial for deprotonating the carboxylic acid to facilitate its reaction with the coupling reagent and to neutralize any acidic byproducts formed during the reaction. For a substrate like this compound, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA). DIPEA is less likely to act as a competing nucleophile and attack your activated ester. The pKa of the ammonium ion of DIPEA is around 10.75, making it basic enough to deprotonate the carboxylic acid without causing significant side reactions.

Q4: Can I use DMAP as an additive in my reaction?

A4: 4-Dimethylaminopyridine (DMAP) can be a powerful catalyst for acylation reactions. For electron-deficient anilines, using a stoichiometric amount of DMAP with EDC has been shown to improve yields.[2] DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate. However, it should be used with caution as it can also promote side reactions. A catalytic amount is generally not sufficient for these challenging couplings.

Q5: Are there any alternative strategies if even the more potent coupling reagents fail?

A5: Yes, for extremely challenging couplings, you can consider forming an acyl fluoride or acyl chloride of your carboxylic acid. Acyl fluorides, in particular, are often more stable than acyl chlorides and can be highly effective for coupling with unreactive amines. Reagents like cyanuric fluoride or XtalFluor-E® can be used to generate the acyl fluoride, which is then reacted with the this compound.

Troubleshooting Guide

Decision Tree for Troubleshooting Failed Couplings

troubleshooting_flowchart cluster_solutions Optimization Strategies start Low or No Product Formation check_sm Are starting materials pure and dry? start->check_sm check_sm->start No, purify/dry and repeat check_reagents Are coupling reagents and solvents fresh and anhydrous? check_sm->check_reagents Yes check_reagents->start No, replace and repeat low_reactivity Suspect Low Nucleophilicity of Aniline check_reagents->low_reactivity Yes stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) low_reactivity->stronger_reagent First step increase_temp Increase Reaction Temperature (e.g., 40-60 °C) pre_activation Implement Pre-activation of Carboxylic Acid increase_temp->pre_activation If side products form at high temp success success increase_temp->success stronger_reagent->increase_temp If still low yield stronger_reagent->success Successful Coupling acyl_halide Consider Acyl Fluoride/Chloride Formation pre_activation->acyl_halide Advanced Strategy pre_activation->success acyl_halide->success

Caption: A decision tree for troubleshooting difficult amide couplings.

Experimental Protocols

Protocol 1: Standard HATU Coupling (Recommended Starting Point)

This protocol is a robust starting point for the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)[5][6]

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to make a 0.1 M solution with respect to the limiting reagent).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimum amount of anhydrous DMF.

  • Add the solution of this compound to the pre-activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/DMAP Coupling for Electron-Deficient Anilines

This protocol is an alternative for cases where HATU may not be available or suitable.[2]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • In a dry flask under an inert atmosphere, combine the carboxylic acid (1.2 equiv), this compound (1.0 equiv), EDC·HCl (1.5 equiv), and DMAP (1.5 equiv).

  • Add anhydrous acetonitrile to dissolve the reactants (target concentration of 0.1-0.2 M).

  • Add DIPEA (3.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 18-36 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

Data Summary

Coupling ReagentAdditive(s)Typical BaseRelative ReactivityKey Considerations
EDCHOBtDIPEA/TEAStandardOften insufficient for this substrate.[3]
HATU NoneDIPEA High Recommended starting point. [5][6]
HCTUNoneDIPEAHighSimilar to HATU, good alternative.
PyBOPNoneDIPEAHighPhosphonium-based, less risk of guanidinylation side products.
EDCDMAP (stoich.)DIPEAModerate-HighCan be effective for electron-deficient anilines.[2]

Understanding the Reactivity: pKa Considerations

  • Aniline Amine (pKa of conjugate acid): The pKa of aniline's conjugate acid is ~4.6. The two electron-withdrawing fluorine atoms will significantly decrease the basicity of the amine, likely lowering the pKa of its conjugate acid to the 1-2 range. This indicates a much less nucleophilic amine.

  • Carboxylic Acid (pKa): The pKa of phenylacetic acid is approximately 4.3. The electron-withdrawing effects of the fluorine and amino groups will likely lower this pKa slightly, making the carboxylic acid slightly more acidic.

This pKa analysis underscores the need for a sufficiently strong base (like DIPEA) to deprotonate the carboxylic acid and the necessity of a highly reactive coupling agent to overcome the low nucleophilicity of the aniline.

Logical Relationships in Reaction Optimization

optimization_logic cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome reactant This compound - Low nucleophilicity - Steric hindrance conditions Coupling Reagent Base Temperature reactant->conditions Dictates choice of Low Nucleophilicity Low Nucleophilicity reactant:s->Low Nucleophilicity Steric Hindrance Steric Hindrance reactant:s->Steric Hindrance outcome Reaction Rate Yield Purity conditions->outcome Determines conditions:Coupling Reagent->outcome:Reaction Rate Increases conditions:Base->outcome:Purity Impacts (side reactions) conditions:Temperature->outcome:Yield Increases (up to a point) Low Nucleophilicity->conditions:Coupling Reagent Requires potent reagent (HATU) Steric Hindrance->conditions:Temperature May require elevated temp.

Caption: Logical flow from reactant properties to optimized reaction outcome.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Omni Calculator. (n.d.). pKa Calculator. Retrieved from [Link]

  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of Different AtomicChargeSchemes for Predicting pKa Variations in Substituted Anilines and Phenols. International Journal of Quantum Chemistry, 90, 445–458.
  • Molecules. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Royal Society of Chemistry.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of different atomic charge schemes for predicting pKa variations in substituted anilines and phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Retrieved from [Link]

  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]

  • Mangu, N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of aniline in acetic acid solutions containing cyanuric chloride and hydrogen chloride acceptors. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • YouTube. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 13). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride.
  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • National Center for Biotechnology Information. (n.d.). Visible-light-induced coupling of carboxylic acids with alcohols/amines via a phosphorous linchpin strategy. Retrieved from [Link]

Sources

Troubleshooting low yield in the synthesis of (6-Amino-2,3-difluorophenyl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Amino-2,3-difluorophenyl)acetic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions that may arise during the synthesis of these valuable compounds. The information provided is based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Low Synthetic Yield

Low yield is a frequent challenge in multi-step organic synthesis. This guide provides a systematic approach to identifying and resolving the root causes of diminished yields in the synthesis of this compound analogs. A general synthetic pathway is often a multi-step process, and the overall yield is a product of the efficiency of each step.

A plausible synthetic route, which will serve as the basis for this troubleshooting guide, is outlined below:

Synthetic_Pathway A 1,2-Difluorobenzene B 1,2-Difluoro-3-nitrobenzene A->B Nitration (HNO3, H2SO4) C N-(2,3-Difluoro-6-nitrophenyl)acetamide B->C Palladium-catalyzed Amidation D N-(6-Amino-2,3-difluorophenyl)acetamide C->D Reduction (e.g., Fe/HCl or H2, Pd/C) E This compound D->E Hydrolysis (Acid or Base)

Caption: General synthetic pathway for this compound.

Issue 1: Low Yield in the Nitration of 1,2-Difluorobenzene

Question: My nitration of 1,2-difluorobenzene to 1,2-difluoro-3-nitrobenzene is resulting in a low yield and the formation of multiple products. How can I improve the selectivity and yield of this step?

Answer:

The nitration of difluorobenzene is a classic electrophilic aromatic substitution reaction. The fluorine atoms are deactivating but ortho-, para-directing. However, the formation of multiple isomers is a common issue. Here are key factors to consider for optimization:

  • Reaction Temperature: Nitration is a highly exothermic reaction.[1] Poor temperature control can lead to over-nitration or the formation of undesired isomers. It is crucial to maintain a low and consistent temperature, typically between 0 and 10 °C, throughout the addition of the nitrating mixture.[2] Continuous flow reactors can offer superior temperature control and have been shown to improve yields and reduce reaction times in nitration reactions.[3]

  • Rate of Addition: Slow, dropwise addition of the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) to the difluorobenzene is critical. This helps to control the reaction exotherm and minimize side reactions.

  • Ratio of Acids: The ratio of nitric acid to sulfuric acid in the nitrating mixture can significantly impact the reaction's efficiency. An excess of sulfuric acid helps to generate the highly electrophilic nitronium ion (NO₂⁺), driving the reaction forward. Optimization of this ratio may be necessary for your specific substrate.

  • Reaction Time and Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, the reaction should be quenched promptly by pouring it over ice. Over-extending the reaction time can lead to the formation of byproducts.

Experimental Protocol: Optimized Nitration

  • Cool a solution of 1,2-difluorobenzene in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice-water bath.

  • Slowly add a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Issue 2: Inefficient Palladium-Catalyzed Amidation

Question: I am struggling with the palladium-catalyzed amidation of 1,2-difluoro-3-nitrobenzene. The reaction is sluggish, and the yield of N-(2,3-difluoro-6-nitrophenyl)acetamide is low. What could be the problem?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation, but their success is highly dependent on several factors.[4] Here's a breakdown of potential issues and solutions:

  • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands such as Xantphos or SPhos often give good results.[4] The combination of Pd(OAc)₂ and a suitable ligand is a common starting point.[5]

  • Base: The choice and stoichiometry of the base are critical. Common bases include Cs₂CO₃, K₃PO₄, and NaOtBu. The base not only facilitates the catalytic cycle but can also influence the reaction rate and selectivity.

  • Solvent: Anhydrous, deoxygenated solvents are essential for most palladium-catalyzed reactions. Toluene, dioxane, and DMF are commonly used. The presence of water or oxygen can deactivate the catalyst.

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition. An optimal temperature range should be determined experimentally.

  • Purity of Reagents: The purity of the aryl halide, amide, and all other reagents is paramount. Impurities can poison the catalyst and inhibit the reaction.

Troubleshooting Workflow: Palladium-Catalyzed Amidation

Amidation_Troubleshooting Start Low Yield in Amidation Q1 Is the catalyst/ligand system appropriate? Start->Q1 A1 Screen different Pd sources (Pd(OAc)₂, Pd₂(dba)₃) and ligands (Xantphos, SPhos). Q1->A1 No Q2 Is the base optimal? Q1->Q2 Yes A1->Q2 A2 Test different bases (Cs₂CO₃, K₃PO₄, NaOtBu) and stoichiometries. Q2->A2 No Q3 Are the reaction conditions anhydrous and oxygen-free? Q2->Q3 Yes A2->Q3 A3 Use freshly distilled, deoxygenated solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Q3->A3 No Q4 Is the temperature optimized? Q3->Q4 Yes A3->Q4 A4 Perform small-scale reactions at different temperatures to find the optimal range. Q4->A4 No End Improved Yield Q4->End Yes A4->End

Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed amidation.

Issue 3: Incomplete Reduction of the Nitro Group

Question: The reduction of the nitro group in N-(2,3-difluoro-6-nitrophenyl)acetamide to the corresponding amine is not going to completion. How can I ensure a complete reduction?

Answer:

The reduction of an aromatic nitro group is a common transformation, but the presence of other functional groups, like the fluorine atoms and the amide, can influence the reaction.[6][7]

  • Choice of Reducing Agent: Several reagents can be used for this reduction.[8]

    • Metal/Acid Systems: Iron (Fe) in the presence of an acid like HCl or acetic acid is a classic and effective method.[8] Tin(II) chloride (SnCl₂) is another mild and selective option.[8]

    • Catalytic Hydrogenation: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a very clean and efficient method.[8] However, care must be taken as some conditions can also reduce other functional groups or lead to dehalogenation. Raney nickel is an alternative catalyst that is sometimes used to avoid dehalogenation of aryl halides.[8]

  • Reaction Conditions:

    • For metal/acid reductions, ensuring a sufficient excess of the metal and maintaining an acidic pH throughout the reaction is important.

    • For catalytic hydrogenation, the pressure of hydrogen, reaction temperature, and catalyst loading are key parameters to optimize. The reaction should be performed in a suitable solvent like ethanol or ethyl acetate.

  • Monitoring the Reaction: It is crucial to monitor the reaction by TLC to confirm the complete consumption of the starting material. The amine product will have a different Rf value and may stain differently (e.g., with ninhydrin) compared to the nitro starting material.

Reducing AgentAdvantagesDisadvantages
Fe/HCl or Fe/AcOH Inexpensive, effective, and tolerant of many functional groups.[8]Requires acidic conditions and a potentially tedious workup to remove iron salts.
SnCl₂ Mild and selective.[8]Stoichiometric amounts of tin salts are produced as waste.
H₂/Pd-C Clean reaction with water as the only byproduct.[8]Can be non-selective and may cause dehalogenation. Requires specialized hydrogenation equipment.
Issue 4: Low Yield During Hydrolysis of the Amide

Question: The final hydrolysis step to obtain this compound is giving me a low yield. What are the best conditions for this transformation?

Answer:

The hydrolysis of an amide to a carboxylic acid and an amine can be achieved under either acidic or basic conditions, typically requiring heating.[9][10][11][12][13] The choice between acidic and basic hydrolysis can impact the yield and ease of purification.

  • Acidic Hydrolysis: Heating the amide with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will yield the carboxylic acid and the ammonium salt of the amine.[10][11] A common procedure involves refluxing the amide in aqueous HCl.[12]

    • Advantage: The product, being an amino acid, may precipitate from the reaction mixture upon cooling or neutralization, simplifying isolation.

    • Disadvantage: Harsh acidic conditions and high temperatures can sometimes lead to side reactions or degradation of the product.

  • Basic Hydrolysis: Heating the amide with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will produce the carboxylate salt and the free amine.[9][10][11]

    • Advantage: This method can sometimes be milder than acidic hydrolysis.

    • Disadvantage: The workup requires acidification to protonate the carboxylate and obtain the final product. This can sometimes lead to purification challenges if the product is highly soluble in water.

Considerations for this compound:

Given that the product is an amino acid, its solubility will be highly pH-dependent. After either acidic or basic hydrolysis, careful adjustment of the pH to the isoelectric point of the amino acid will be necessary to maximize its precipitation and, therefore, the isolated yield.

Experimental Protocol: Acidic Hydrolysis

  • Suspend N-(6-Amino-2,3-difluorophenyl)acetamide in a solution of 6M HCl.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully adjust the pH of the solution to the isoelectric point of the product using a base (e.g., NaOH solution). The product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I introduce the amino group before the acetic acid side chain?

A1: The order of synthetic steps is crucial in aromatic chemistry.[14][15][16] Introducing the amino group first (via nitration and subsequent reduction) would result in a strongly activating ortho-, para-directing group on the ring.[7] Subsequent attempts to introduce the acetic acid side chain (e.g., through Friedel-Crafts acylation followed by reduction) would likely lead to a mixture of ortho and para products, making the synthesis of the desired isomer difficult. Therefore, it is generally more strategic to install the substituents in an order that allows for regiochemical control.

Q2: Are there alternative methods for introducing the acetic acid side chain?

A2: Yes, besides the amidation route described, other methods like the Heck or Suzuki cross-coupling reactions could be employed. For instance, a suitably protected aminodifluorobromobenzene could be coupled with a reagent like tert-butyl acrylate under Heck conditions, followed by hydrolysis and deprotection. Alternatively, a Suzuki coupling of a boronic acid derivative with a suitable haloacetic acid derivative could be explored.[17] The choice of method will depend on the availability of starting materials and the specific requirements of the synthesis.

Q3: How do the fluorine substituents affect the reactivity of the aromatic ring?

A3: Fluorine is an interesting substituent in aromatic chemistry. It is highly electronegative, making it an inductively withdrawing group that deactivates the ring towards electrophilic aromatic substitution. However, through resonance, it is a pi-donating group, which directs incoming electrophiles to the ortho and para positions.[18] The presence of two fluorine atoms will further deactivate the ring, potentially requiring harsher conditions for reactions like nitration compared to benzene.

Q4: My final product is difficult to purify. Any suggestions?

A4: The purification of amino acids can be challenging due to their zwitterionic nature and high polarity.

  • Crystallization: This is often the most effective method for purifying amino acids. Experiment with different solvent systems (e.g., water/ethanol, water/acetone) to find conditions that give good quality crystals.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be very effective for purifying amino acids.

  • Reverse-Phase Chromatography: While less common for simple amino acids, it can be useful for more complex analogs, often using a water/acetonitrile or water/methanol mobile phase with a modifier like trifluoroacetic acid (TFA) or formic acid.

Q5: I am concerned about the safety of nitration reactions. What precautions should I take?

A5: Nitration reactions are energetic and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: Use an ice bath to control the reaction temperature and prevent a runaway reaction.

  • Slow Addition: Add the nitrating agent slowly and carefully.

  • Quenching: Quench the reaction by slowly adding it to a large amount of ice. Never add water directly to the concentrated acid mixture.

By carefully considering these troubleshooting points and FAQs, researchers can improve the yield and efficiency of their synthesis of this compound and its analogs.

References

  • Vertex AI Search. Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. Accessed January 15, 2026.
  • LibreTexts. 3.9: Chemistry of Amides- Synthesis and Reactions. Published March 1, 2021.
  • LibreTexts. 22.7: Amide Chemistry. Published May 30, 2020.
  • ResearchGate. A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene | Request PDF. Accessed January 15, 2026.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Published October 7, 2019.
  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Accessed January 15, 2026.
  • Wikipedia. Reduction of nitro compounds. Accessed January 15, 2026.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Published July 10, 2022.
  • Chemguide. the hydrolysis of amides. Accessed January 15, 2026.
  • ResearchGate. Effect of the residence time on the nitration of p-difluorobenzene. ( : yield of 1,4-difluoro-2-nitrobenzene. Accessed January 15, 2026.
  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. Accessed January 15, 2026.
  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Published October 8, 2018.
  • ResearchGate. Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor. Accessed January 15, 2026.
  • ResearchGate. Nucleophilic substitution of nitro groups by [18F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes—A systematic study | Request PDF. Accessed January 15, 2026.
  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Published January 22, 2025.
  • ResearchGate. The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Request PDF. Accessed January 15, 2026.
  • Chemistry Steps.
  • LibreTexts. 15.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Accessed January 15, 2026.
  • ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Accessed January 15, 2026.
  • Sci-Hub. A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene. Accessed January 15, 2026.
  • Russian Chemical Reviews. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Accessed January 15, 2026.
  • Master Organic Chemistry. Aromatic Synthesis: Order of Reactions. Published October 15, 2018.
  • Chad's Prep. 18.7 Retrosynthesis with Aromatic Compounds | Organic Chemistry. Published March 17, 2021.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Accessed January 15, 2026.
  • ResearchGate.
  • Achmem. This compound. Accessed January 15, 2026.
  • Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. Published July 30, 2025.
  • ACS Publications. Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. Published September 5, 2023.
  • ResearchGate. (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Accessed January 15, 2026.
  • ResearchGate. (PDF)
  • National Institutes of Health.
  • National Institutes of Health. Synthesis of complex unnatural fluorine-containing amino acids - PMC. Accessed January 15, 2026.
  • CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID Текст научной статьи по специальности «Химические науки. Accessed January 15, 2026.
  • MDPI.

Sources

Preventing degradation of (6-Amino-2,3-difluorophenyl)acetic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation and Ensuring Reaction Success

Welcome to the technical support center for (6-Amino-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and prevent common degradation pathways, ensuring the integrity of your reactions and the purity of your products.

This compound is a key intermediate in the synthesis of various pharmaceuticals, including novel receptor antagonists.[1] Its unique structure, featuring a nucleophilic aromatic amine and a carboxylic acid, makes it highly versatile but also susceptible to specific degradation pathways. This guide will address the most common challenges encountered during its use.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My solution of this compound is turning brown/purple. What is happening and how can I stop it?

A1: A brown or dark discoloration is a classic indicator of oxidation at the aromatic amino group.[2] The aniline moiety is electron-rich and highly susceptible to air oxidation, especially when exposed to light, basic pH, or trace metal impurities. To prevent this, handle the compound under an inert atmosphere (Nitrogen or Argon), use degassed solvents, and store it protected from light in a cool, dry place.

Q2: I am seeing an unexpected mass in my LC-MS analysis that corresponds to the loss of 44 Da. What is this side product?

A2: The loss of 44 Da (the mass of CO₂) strongly suggests that your compound is undergoing decarboxylation. Arylacetic acids can lose carbon dioxide, particularly under thermal stress or in the presence of certain catalysts.[3] Review your reaction temperature; if possible, run the reaction at a lower temperature. Also, consider the pH of your reaction, as extreme pH can sometimes facilitate this process.

Q3: My peptide coupling reaction with this compound is giving low yields and multiple byproducts. What's the likely cause?

A3: This is a common issue when the amino group is not protected. The primary aromatic amine is a potent nucleophile and can compete with your desired nucleophile, leading to self-polymerization or other unwanted side reactions.[4] It is crucial to protect the amino group, typically as a carbamate (e.g., Boc or Cbz), before activating the carboxylic acid for coupling.[5][6]

Q4: What is the optimal pH range for working with this compound in aqueous media?

A4: The stability of aminophenylacetic acids is highly pH-dependent.[7][8] In strongly basic conditions (pH > 9), the deprotonated amine is more susceptible to oxidation.[9][10] In strongly acidic conditions, the compound is generally more stable against oxidation, but acid-catalyzed side reactions could occur depending on other reagents present. For dissolution and reactions, aim for a slightly acidic to neutral pH range (pH 4-7) where possible, and always buffer your system if pH control is critical.[10]

In-Depth Troubleshooting and Prevention Guides
1. Degradation via Oxidation of the Aromatic Amine

The primary aromatic amine in this compound is highly susceptible to oxidation, which can lead to the formation of colored quinone-like species and other impurities, compromising yield and purity.

Causality and Mechanism: The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and easily oxidizable. The reaction is often initiated by atmospheric oxygen, trace metal ions (like Cu²⁺ or Fe³⁺), or strong oxidizing agents. The initial oxidation can form radical cations which then couple to form complex colored oligomers. This is a well-documented pathway for anilines and aminophenols.[11] The fluorine substituents, being electron-withdrawing, offer some stability compared to unsubstituted anilines, but the amino group's reactivity remains a primary concern.[12]

Preventative Strategies:

  • Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step in preventing oxidation.

  • Solvent Degassing: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Chelating Agents: If metal contamination is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit catalyzed oxidation.

  • Control of pH: Avoid strongly alkaline conditions, which deprotonate the ammonium species and increase the electron density on the amine, making it more prone to oxidation.[10][13]

2. Degradation via Decarboxylation

The loss of the carboxylic acid group as CO₂ is another potential degradation pathway, particularly under thermal stress.

Causality and Mechanism: While simple aromatic carboxylic acids are quite stable, arylacetic acids can undergo decarboxylation, often via the formation of a benzylic carbanion intermediate, especially if the aromatic ring is substituted with electron-donating groups.[3] Although the amino group is electron-donating, the difluoro- substitution pattern complicates the electronics. More commonly, decarboxylation is promoted by heat or certain transition metal catalysts. Recent studies have shown that copper and manganese can catalyze the oxidative decarboxylation of arylacetic acids.[3]

Preventative Strategies:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid excessive heating during reaction setup, workup, and purification.

  • Avoid Incompatible Catalysts: Be cautious when using transition metal catalysts, especially copper, if the carboxylic acid moiety is intended to remain intact. If a metal catalyst is required, a thorough literature search for compatibility is essential.

  • pH Management: While less common, extreme pH conditions could potentially facilitate decarboxylation. Maintaining a near-neutral pH is a good general practice.

3. Unwanted Side Reactions in Amide/Peptide Coupling

The presence of two reactive functional groups—a nucleophilic amine and an electrophilic (when activated) carboxylic acid—makes the molecule prone to self-reaction if not handled correctly.

Causality and Mechanism: In a typical amide coupling reaction (e.g., with HATU, EDC, or conversion to an acyl chloride), the carboxylic acid is activated to make it a potent electrophile. If the primary amine on another molecule of this compound is unprotected, it can act as a nucleophile, leading to dimerization or oligomerization. This side reaction directly competes with the desired reaction, reducing the yield of the target molecule.[4][14]

Prevention via Amino Group Protection: Protecting the amino group is mandatory for most coupling reactions. This temporarily masks its nucleophilicity, allowing the carboxylic acid to react selectively.[6][15] Carbamates are the most common and effective protecting groups.[4]

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsOrthogonality & Notes
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in DCM, HCl in Dioxane)[4]Stable to hydrogenation and mild base. Ideal for many synthetic routes.[16]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C)[4]Stable to acidic and basic conditions. Not suitable if other reducible groups are present.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., 20% Piperidine in DMF)[5]Stable to acid and hydrogenation. Commonly used in solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: Boc-Protection of this compound

This protocol provides a reliable method to protect the amine functionality, preparing the molecule for subsequent coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane (or THF)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., a 2:1 ratio) at room temperature.

  • Basification: Cool the solution to 0 °C in an ice bath. Slowly add 1 M NaOH solution until the pH is ~9-10. This ensures the amino group is deprotonated and maximally nucleophilic.

  • Boc Anhydride Addition: To the cooled solution, add a solution of (Boc)₂O (1.1 eq) in a small amount of dioxane dropwise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quench & Acidify: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The protected product should precipitate out as a white solid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be used in the next step without further purification or recrystallized if necessary.

Visualizations
Key Degradation Pathways

The following diagram illustrates the two primary degradation pathways that must be controlled.

DegradationPathways cluster_main Starting Material cluster_oxidation Oxidation Pathway cluster_decarboxylation Decarboxylation Pathway start This compound ox_intermediate Radical Cation / Quinone-imine Intermediates start->ox_intermediate O₂, Light, Metal Ions, High pH decarb_product 6-Amino-2,3-difluorotoluene start->decarb_product Heat, Catalysts (-CO₂) ox_product Colored Oligomers / Polymers ox_intermediate->ox_product Coupling

Caption: Primary degradation routes for the title compound.

Workflow for Preventing Side Reactions in Coupling

This workflow demonstrates the critical role of the protection/deprotection strategy in achieving a successful coupling reaction.

CouplingWorkflow A 1. Start This compound B 2. N-Protection (e.g., with (Boc)₂O) A->B Protect Nucleophile C 3. Carboxylic Acid Activation (e.g., HATU, EDC) B->C Prepare for Coupling D 4. Coupling Reaction with desired amine (R'-NH₂) C->D Form Amide Bond E 5. N-Deprotection (e.g., with TFA) D->E Unmask Amine F 6. Final Product Coupled Amide E->F Isolate Target

Sources

Technical Support Center: Strategies for Solubilizing (6-Amino-2,3-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support center for (6-Amino-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during biological assays. This compound is an amphoteric, zwitterionic molecule, containing both a basic amino group and an acidic carboxylic acid group. This structure leads to poor solubility in neutral aqueous solutions, such as standard phosphate-buffered saline (PBS), which is a common vehicle for biological experiments.

This document provides a series of troubleshooting guides and protocols to systematically overcome these solubility hurdles, ensuring accurate and reproducible experimental results. We will explore the physicochemical properties of the compound and detail three primary strategies for enhancing its solubility: pH adjustment, the use of co-solvents, and formulation with solubilizing excipients.

Understanding the Challenge: Physicochemical Properties

The primary obstacle to dissolving this compound is its zwitterionic nature. At its isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge. This state promotes strong intermolecular interactions (crystal lattice formation), minimizing its interaction with water and thus leading to very low solubility. To improve solubility, we must modify the solution environment to shift the equilibrium away from the zwitterionic state.

PropertyValue / Structure
Chemical Structure
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [1]
Predicted pKa (Carboxylic Acid) ~2.0 - 2.5 (Increased acidity due to electron-withdrawing fluorine atoms)
Predicted pKa (Amino Group) ~9.0 - 9.5
Appearance White to off-white solid

The key to solubilization is to ensure the molecule exists predominantly as a single charged species—either a cation (by protonating the amino group at low pH) or an anion (by deprotonating the carboxylic acid group at high pH).

G low_pH Low pH (e.g., pH < 2) Predominantly Cationic (High Solubility) neutral_pH Neutral pH (~pI) Zwitterionic (Low Solubility) low_pH->neutral_pH + OH⁻ neutral_pH->low_pH + H⁺ high_pH High pH (e.g., pH > 10) Predominantly Anionic (High Solubility) neutral_pH->high_pH + OH⁻ high_pH->neutral_pH + H⁺ G cluster_0 pH Adjustment Workflow start Weigh Compound prep_acid Prepare 0.1 M HCl prep_base Prepare 0.1 M NaOH add_solvent Add small increments of acid or base to the solid start->add_solvent prep_acid->add_solvent  Low pH Path prep_base->add_solvent  High pH Path dissolve Vortex / Sonicate until fully dissolved add_solvent->dissolve neutralize Adjust pH back towards neutral (Optional, for stock only) dissolve->neutralize filter Sterile filter (0.22 µm) neutralize->filter dilute Dilute stock into final assay buffer filter->dilute end Perform Assay dilute->end

Caption: Workflow for solubilizing the compound using pH adjustment.

Protocol: Preparation of a 10 mM Acidic Stock Solution

  • Calculate Mass: Weigh out the required mass of this compound for your desired volume and a 10 mM concentration (Mass = 0.010 mol/L * 187.14 g/mol * Volume in L).

  • Prepare Solvent: Prepare a fresh solution of 0.1 M Hydrochloric Acid (HCl).

  • Initial Dissolution: Add approximately 80% of the final desired volume of 0.1 M HCl to the solid compound.

  • Solubilize: Vortex vigorously. If necessary, use a bath sonicator for 5-10 minutes. The solution should become completely clear.

  • Final Volume: Add 0.1 M HCl to reach the final volume.

  • Storage: This acidic stock can now be diluted into your neutral assay buffer. For example, a 1:1000 dilution of a 10 mM stock to achieve a 10 µM final concentration will result in a negligible pH shift in a well-buffered solution like PBS.

  • Control: Remember to prepare a vehicle control by performing a 1:1000 dilution of your 0.1 M HCl stock into the assay buffer.

Note: A similar protocol can be followed using 0.1 M Sodium Hydroxide (NaOH) to create a basic stock solution.

Strategy 2: Co-Solvent Systems

If pH adjustment is not compatible with your assay, using a water-miscible organic co-solvent is the next option. Dimethyl sulfoxide (DMSO) is the most common, but others can be used.

Protocol: Preparation of a 50 mM Stock in DMSO

  • Weigh Compound: Accurately weigh the solid compound into a suitable vial (e.g., an amber glass vial).

  • Add Solvent: Add 100% cell-culture grade DMSO to the solid to achieve a final concentration of 50 mM.

  • Solubilize: Vortex and gently warm the solution (e.g., to 37°C) to aid dissolution. [2]Ensure the solution is completely clear.

  • Dilution: This high-concentration stock should be serially diluted. A 1:100 dilution into your assay buffer would yield a 500 µM working solution with 1% DMSO. A further 1:100 dilution would yield a 5 µM final concentration with 0.01% DMSO, which is well-tolerated by most cell lines. [3][4]5. Control: The vehicle control must contain the same final concentration of DMSO as the test samples.

Co-SolventTypical Max. Concentration (Cell-based Assays)ProsCons
DMSO 0.1% - 0.5% [5][3]Excellent solubilizing power for many compounds. [6]Can be toxic, affect cell differentiation, and interfere with some assays. [7][8]
Ethanol 0.1% - 0.5%Less toxic than DMSO for some cell lines. [9]More volatile; lower solubilizing power for some compounds.
PEG 400 ~1%Generally low toxicity.Can be viscous; may not be as effective as DMSO.
Strategy 3: Formulation with Cyclodextrins

Cyclodextrins are sugar-based macrocycles that can encapsulate hydrophobic molecules, like the difluorophenyl ring of our compound, within their central cavity, while their hydrophilic exterior allows the entire complex to dissolve in water. [10][11][]This is an excellent method for avoiding organic solvents entirely. [13][14]

G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex CD->Complex + Aqueous Solution Drug Poorly Soluble Compound Drug->Complex + Aqueous Solution

Caption: Mechanism of solubility enhancement by cyclodextrin.

Protocol: Preparation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution to achieve your desired final concentration.

  • Complexation: Mix the solution overnight at room temperature on a rotator or shaker. Gentle warming (40-50°C) can accelerate the process.

  • Clarification: The solution should become clear. If any undissolved material remains, it can be removed by centrifugation and filtration through a 0.22 µm filter. The concentration of the final solution should be verified analytically (e.g., by UV-Vis spectroscopy or HPLC).

  • Control: The vehicle control for this experiment is the 10% HP-β-CD solution without the compound.

Best Practices for Stock Solution Preparation

Regardless of the method chosen, adhering to best practices in solution preparation is paramount for reproducibility. [15]

  • Accurate Measurements: Always use a calibrated analytical balance for weighing solids and Class A volumetric flasks for preparing stock solutions. [16][17]* Quantitative Transfer: Ensure all weighed solid is transferred to the flask by rinsing the weigh boat or container with the solvent. [16][17]* Energy Input: Do not be afraid to use vortexing, sonication, or gentle warming (if the compound is thermally stable) to aid dissolution.

  • Filtration: Always sterile filter your final stock solutions through a 0.22 µm filter (e.g., PVDF or PES) to remove any micro-precipitates and ensure sterility for cell-based assays.

  • Storage: Store stock solutions in appropriate containers (e.g., amber vials for light-sensitive compounds) at -20°C or -80°C. Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate over time. [18]* Labeling: Clearly label all solutions with the compound name, concentration, solvent, preparation date, and your initials. [15]

Decision-Making Workflow

G start Start: Compound is Insoluble in Neutral Buffer q1 Is your assay sensitive to pH changes or organic solvents (e.g., live cells)? start->q1 ph_path Strategy 1: pH Adjustment q1->ph_path No cyclo_path Strategy 3: Cyclodextrins q1->cyclo_path Yes ph_protocol Prepare concentrated stock in 0.1M HCl or 0.1M NaOH. Dilute >1:100 into assay buffer. ph_path->ph_protocol solvent_path Strategy 2: Co-Solvents ph_path->solvent_path If pH is not an option q2 Did it work? ph_protocol->q2 solvent_protocol Prepare concentrated stock in DMSO. Ensure final concentration is <0.5%. solvent_path->solvent_protocol solvent_protocol->q2 cyclo_protocol Formulate with HP-β-CD in aqueous buffer. Avoids all organic solvents. cyclo_path->cyclo_protocol cyclo_protocol->q2 success Success! Proceed with experiment. (Remember vehicle control) q2->success Yes fail Solubility still insufficient. Consider combining methods (e.g., pH + Co-solvent) or re-evaluating required concentration. q2->fail No

Caption: Decision tree for selecting a solubilization strategy.

References
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 16, 2026.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved January 16, 2026.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 16, 2026.
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  • PubMed. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Retrieved January 16, 2026.
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  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 16, 2026.
  • RSC Publishing. (2015). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties - Polymer Chemistry. Retrieved January 16, 2026.
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  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Retrieved January 16, 2026.
  • Advances in Engineering. (n.d.). Solubility-Modifying Power of Zwitterionic Salts. Retrieved January 16, 2026.
  • BuyersGuideChem. (n.d.). Amino-(3-fluorophenyl)acetic acid | 7292-74-2. Retrieved January 16, 2026.
  • Reddit. (2022).
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  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050. Retrieved January 16, 2026.
  • Smolecule. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved January 16, 2026.
  • ResearchGate. (2015). How can I increase the solubility of a compound for an MTT assay?. Retrieved January 16, 2026.
  • Ossila. (n.d.). α,α-Difluorophenylacetic acid | CAS Number 360-03-2. Retrieved January 16, 2026.
  • Sigma-Aldrich. (n.d.). a,a-Difluorophenylacetic acid 97 360-03-2. Retrieved January 16, 2026.
  • MedchemExpress.com. (n.d.). (S)-2-Amino-2-(4-fluorophenyl)acetic acid. Retrieved January 16, 2026.

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Addressing challenges in the purification of (6-Amino-2,3-difluorophenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities associated with the purification of (6-amino-2,3-difluorophenyl)acetic acid and its derivatives. These compounds, while valuable, often present unique challenges due to their structural features: a polar amino group, an acidic carboxylic acid, and the influential difluoro-substituted aromatic ring.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of these complex molecules.

Q1: Why are this compound derivatives so challenging to purify?

A: The difficulty arises from a combination of their physical and chemical properties:

  • Zwitterionic Nature: The presence of both a basic amino group and an acidic carboxylic acid group allows the molecule to exist as a zwitterion. This can lead to poor solubility in many common organic solvents and a high affinity for polar stationary phases in chromatography, often resulting in broad peaks and poor separation.

  • High Polarity: The combination of the amino, carboxylic acid, and difluoro groups makes the molecule highly polar. This polarity can cause issues with traditional purification techniques like silica gel chromatography.

  • Reactivity and Instability: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities.[1]

  • Fluorine Effects: The electron-withdrawing nature of the fluorine atoms influences the acidity of the carboxylic acid and the basicity of the amine, which can affect their behavior during ion-exchange chromatography and extractions.[2][3]

Q2: What is the first purification technique I should consider for these compounds?

A: For initial purification, recrystallization is often the most effective and scalable method, especially for solid derivatives.[4][5] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6]

Q3: My compound appears discolored (yellow or brown). What is the likely cause and can it be fixed?

A: Discoloration is a common sign of oxidation of the aromatic amine group.[1] This can be exacerbated by exposure to air and light. Minor discoloration can often be removed by recrystallization, sometimes with the addition of activated charcoal to adsorb the colored impurities.[7] For prevention, it's crucial to handle and store these compounds under an inert atmosphere (like nitrogen or argon) and protect them from light.[1]

Q4: Are there any "green" or more sustainable purification options for these compounds?

A: Yes, Supercritical Fluid Chromatography (SFC) is an excellent green alternative to traditional liquid chromatography.[8][9] SFC primarily uses supercritical carbon dioxide as the mobile phase, significantly reducing the consumption of organic solvents.[9][10] It offers fast separations and is particularly well-suited for purifying polar and chiral molecules, making it a strong candidate for these derivatives.[10][11][12]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Issue 1: Poor Crystallization or "Oiling Out"

You Observe: Upon cooling the recrystallization solution, your compound separates as an oil instead of forming solid crystals.

Root Cause Analysis: "Oiling out" typically occurs when the solute's solubility at a given temperature is still too high, or when the cooling process is too rapid, preventing the orderly arrangement of molecules into a crystal lattice. The high polarity and potential for strong intermolecular hydrogen bonding in this compound derivatives can also contribute to this phenomenon.

Troubleshooting Workflow

cluster_step2 Solvent Modification cluster_step3 Inducement Techniques start Issue: Oiling Out During Crystallization step1 Step 1: Slow Down the Cooling Rate start->step1 step2 Step 2: Modify the Solvent System step1->step2 step2a Add a 'Poor' Solvent (Anti-solvent) step2->step2a Option A step2b Switch to a Different Solvent System step2->step2b Option B step3 Step 3: Induce Crystallization step3a Scratch the Inner Wall of the Flask step3->step3a Technique 1 step3b Add a Seed Crystal step3->step3b Technique 2 step4 Step 4: Consider Alternative Purification step2a->step3 step2b->step3 step3a->step4 step3b->step4

Workflow for troubleshooting "oiling out".
Detailed Protocols

Step 1: Slow the Cooling Rate

  • Rationale: Gradual cooling allows molecules more time to orient themselves into a stable crystal lattice.

  • Protocol:

    • After dissolving your compound in the minimum amount of hot solvent, ensure the solution is saturated.[6]

    • Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or glass wool if necessary.[6]

    • Once at room temperature, transfer the flask to a refrigerator, and finally to a freezer, to maximize crystal yield.

Step 2: Modify the Solvent System

  • Rationale: Adjusting the solvent polarity can fine-tune the solubility profile of your compound.

  • Protocol A (Anti-Solvent Addition):

    • Dissolve the compound in a "good" solvent where it is highly soluble.

    • While the solution is hot, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble but is miscible with the good solvent) dropwise until the solution becomes slightly cloudy.[7]

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]

  • Protocol B (Change Solvents):

    • Experiment with different solvent systems. For polar molecules like these, mixtures of an alcohol (e.g., ethanol, isopropanol) and water can be effective.[4]

Step 3: Induce Crystallization

  • Rationale: Supersaturated solutions sometimes require a nucleation site to initiate crystal growth.

  • Protocol A (Scratching): Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Protocol B (Seeding): If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

Issue 2: Co-elution of Impurities in Chromatography

You Observe: In your HPLC or column chromatography, impurities are eluting at the same time as your desired product, resulting in poor separation.

Root Cause Analysis: The similar polarities and structural features of the desired product and certain impurities (e.g., starting materials, side-products) can lead to overlapping retention times on a given stationary phase. The difluoro-phenylacetic acid backbone is common to many potential impurities.

Troubleshooting Workflow

cluster_step1 Mobile Phase Optimization cluster_step2 Stationary Phase Selection start Issue: Co-elution in Chromatography step1 Step 1: Optimize Mobile Phase start->step1 step1a Adjust Gradient Slope step1->step1a Tactic A step1b Change Organic Modifier step1->step1b Tactic B step1c Add Ion-Pairing Agent step1->step1c Tactic C step2 Step 2: Change Stationary Phase step2a Switch to a Fluorinated Phase step2->step2a Option A step2b Use a Phenyl Phase step2->step2b Option B step3 Step 3: Employ Mixed-Mode Chromatography step4 Step 4: Consider Supercritical Fluid Chromatography (SFC) step3->step4 step1a->step2 step1b->step2 step1c->step2 step2a->step3 step2b->step3

Decision tree for resolving co-elution.
Detailed Protocols & Strategies

Step 1: Optimize the Mobile Phase

  • Rationale: Altering the mobile phase composition can significantly change the selectivity of the separation.

  • Protocol (for Reversed-Phase HPLC):

    • Adjust Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks.

    • Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can alter elution patterns.

    • Add an Ion-Pairing Agent: For these zwitterionic compounds, adding an agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape and separation by forming neutral ion pairs with the analyte.[13]

Step 2: Change the Stationary Phase

  • Rationale: Different stationary phases offer alternative separation mechanisms.

  • Strategy:

    • Fluorinated Phases: These phases can exhibit unique selectivity for halogenated aromatic compounds.[14] They are a logical choice for separating compounds with subtle differences in their fluorination patterns.[15][16]

    • Phenyl Phases: These phases can provide alternative selectivity for aromatic compounds through pi-pi interactions.

Step 3: Employ Mixed-Mode Chromatography

  • Rationale: Mixed-mode chromatography utilizes stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic).[17][18][19] This is highly effective for separating compounds with both ionic and hydrophobic character, like your target molecules.[20]

  • Implementation:

    • Select a mixed-mode column (e.g., a reversed-phase/strong cation exchange).

    • Develop a method by varying both the organic solvent concentration and the buffer pH/ionic strength to manipulate the hydrophobic and ionic interactions independently.[18]

Step 4: Consider Supercritical Fluid Chromatography (SFC)

  • Rationale: SFC operates on principles of normal-phase chromatography and often provides orthogonal selectivity to reversed-phase HPLC.[10][12]

  • Advantages:

    • High Efficiency: The low viscosity of supercritical CO2 allows for faster separations.[9][11]

    • Unique Selectivity: Particularly effective for polar and chiral compounds.[9][10]

    • Green Chemistry: Reduces the use of organic solvents.[8][9]

Issue 3: Product Instability/Degradation During Purification

You Observe: Your product yield decreases after purification, or new impurity peaks appear in the post-purification analysis. The product may also become discolored.

Root Cause Analysis: The primary culprit is often the oxidation of the aromatic amine. This can be catalyzed by exposure to air, light, or incompatible solvents and reagents. The acidic nature of silica gel in normal-phase chromatography can also sometimes lead to degradation.

Troubleshooting and Prevention
Preventative Measure Rationale Protocol/Implementation
Work Under Inert Atmosphere Minimizes contact with atmospheric oxygen, the primary oxidant.Handle the compound in a glove box or under a stream of nitrogen or argon gas, especially during solvent evaporation and sample preparation.
Protect from Light Light can photochemically catalyze oxidation reactions.[1]Wrap flasks and vials containing the compound in aluminum foil. Use amber-colored glassware.
Use Degassed Solvents Removes dissolved oxygen from purification solvents.Sparge all chromatography mobile phases and recrystallization solvents with nitrogen or helium for 15-30 minutes before use.
pH Control during Extraction The amine is less prone to oxidation when protonated as an ammonium salt.During aqueous workup, consider an acid wash (e.g., with dilute HCl) to extract the amine into the aqueous phase as its salt.[21][22] The free amine can then be regenerated by basification just before the next step.
Avoid Harsh Conditions High temperatures and extreme pH can promote degradation.Use lower temperatures for solvent evaporation (rotary evaporator). Avoid unnecessarily strong acids or bases.

Part 3: Comprehensive References

  • Intech Analyticals. Supercritical Fluid Chromatography | Industrial Purification.

  • Wikipedia. Supercritical fluid chromatography.

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.

  • American Chemical Society. (2025). Microscale purification of pharmaceuticals with analytical super critical fluid chromatography.

  • News-Medical.Net. Pharmaceutical Applications of Supercritical Fluid Chromatography.

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

  • University of California, Los Angeles. Recrystallization-1.pdf.

  • University of California, Los Angeles. Recrystallization.

  • National Institutes of Health. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.

  • California State University, Stanislaus. Recrystallization.

  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.

  • University of Massachusetts Lowell. Recrystallization.

  • University of California, Irvine. Recrystallization.

  • University of Rochester. Workup: Amines.

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.

  • Scribd. Amine Treating - Troubleshooting Guide.

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography.

  • Thermo Fisher Scientific. Mixed-Mode Chromatography.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds.

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography.

  • YouTube. (2022). How to purify Amine?

  • PubMed. (2019). Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms.

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions.

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.

  • Indo American Journal of Pharmaceutical Sciences. (2018). impurity profiling and drug characterization: backdrop and approach.

  • University of Guelph. Separation and Detection of Amino Acids.

  • University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.

  • ResearchGate. Fluorinated Aromatic Compounds.

  • PubMed. (2021). Impurity profiling of Compound Amino Acid Injection (6AA) using ion-pair high performance liquid chromatography coupled with corona-charged aerosol detection and high resolution mass spectrometry.

  • CORE. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.

  • ResearchGate. Troubleshooting amine plants.

  • Achmem. This compound.

  • Google Patents. (1992). Method for crystallization of amino acids.

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.

  • Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.

  • Organic Syntheses. p-AMINOPHENYLACETIC ACID.

  • Purdue University. Effects of additives on crystallization, polymorphic transformation, and solubility.

  • ResearchGate. (2005). Impurity profile of amino acids?

  • National Analytical Corporation. This compound 95% - Cas No: 887585-05-9.

  • Google Patents. (1984). Method for introducing fluorine into an aromatic ring.

  • ChemicalBook. (2025). 4-Aminophenylacetic acid.

  • PubChem. 2-Aminophenylacetic acid.

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

  • SpringerLink. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

  • MDPI. Crystallization of Mefenamic Acid from Dimethylformamide Microemulsions: Obtaining Thermodynamic Control through 3D Nanoconfinement.

  • PubMed. (2010). Stabilization of metastable flufenamic acid by inclusion of mefenamic acid: solid solution or epilayer?

  • ResearchGate. (2025). Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives.

  • Google Patents. (1999). METHOD FOR CRYSTALLIZATION OF HIGHLY PURE LiPF6 FROM ORGANIC SOLVENTS.

Sources

Side reactions to avoid when working with (6-Amino-2,3-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (6-Amino-2,3-difluorophenyl)acetic acid

Welcome to the technical support guide for this compound (CAS RN 887585-05-9). This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable building block in pharmaceutical and materials science research due to its unique electronic and structural properties.[1][2] However, its trifunctional nature—possessing a nucleophilic aromatic amine, a carboxylic acid, and an activated phenyl ring—presents specific synthetic challenges. This guide provides in-depth troubleshooting advice and protocols to help you anticipate and mitigate common side reactions, ensuring the success of your experiments.

The core challenge lies in the molecule's inherent reactivity. The primary amino group is susceptible to oxidation, the phenylacetic acid moiety can undergo decarboxylation, and the ortho-positioning of the amino and acetic acid groups creates a predisposition for intramolecular cyclization. This guide will address each of these issues systematically.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses the most frequently encountered issues when working with this compound. Each problem is analyzed based on its chemical mechanism, followed by actionable solutions.

Issue 1: Low Yields and Stalled Amide Coupling Reactions

Amide bond formation is the most common application for this reagent. However, researchers often report low conversion rates when using standard coupling protocols.

Potential Causes:

  • Reduced Nucleophilicity: The two electron-withdrawing fluorine atoms on the aromatic ring decrease the electron density of the aniline nitrogen, significantly reducing its nucleophilicity compared to non-fluorinated analogues.[3][4]

  • Steric Hindrance: The ortho-substituents (amino group and acetic acid chain) can sterically impede the approach of coupling partners, particularly when reacting with other bulky molecules.[5][6] This is a well-documented challenge in peptide synthesis involving hindered amino acids.[6][7][8]

Recommended Solutions:

  • Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like EDC or DCC are often inefficient for coupling with electron-deficient amines.[9] Urionium or phosphonium-based reagents are required to achieve sufficient activation of the carboxylic acid partner.

  • Optimize Base and Solvent: The choice of a non-nucleophilic base is critical. N,N-Diisopropylethylamine (DIPEA) is a standard choice. Aprotic polar solvents like DMF or NMP are generally preferred.

  • Increase Temperature: For particularly challenging couplings, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric and electronic barriers.

  • Perform a "Double Coupling": If monitoring indicates an incomplete reaction, a second charge of the activated carboxylic acid and coupling reagent can be added to drive the reaction to completion.[7]

Reagent ClassExamplesAdditive (if required)Key Advantages
Urionium/Aminium HATU, HBTU, HCTUDIPEA, 2,4,6-CollidineHigh reactivity, fast kinetics, effective for hindered systems.[10]
Phosphonium PyBOP, PyAOPDIPEAExcellent for reducing racemization risk with chiral partners.
Carbodiimide EDC, DICOxyma, HOAtMore economical, but requires a potent additive like Oxyma for difficult couplings.[6]
Issue 2: Formation of an Unwanted Lactam Side Product

A common and often overlooked side reaction is the formation of 4,5-difluoro-1,3-dihydro-2H-indol-2-one via intramolecular cyclization.

Causality:

When attempting to activate the carboxylic acid of this compound for coupling with an external amine, the internal ortho-amino group can act as a competing nucleophile. This intramolecular reaction is often kinetically favorable, leading to the formation of a stable six-membered ring transition state, which rapidly collapses to the lactam product. This is a known reaction pathway for related aminophenylacetic acid derivatives.[11][12]

Mitigation Protocol: N-Protection

The most robust solution is to protect the amino group before activating the carboxylic acid. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under most coupling conditions and its straightforward removal.

Step-by-Step N-Boc Protection Protocol:

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 2:1 ratio).

  • Basification: Add a base such as sodium bicarbonate (NaHCO₃, 2.5 equiv) or sodium hydroxide (NaOH, 1.1 equiv) to deprotonate the carboxylic acid and facilitate the reaction.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise or as a solution in dioxane at 0 °C or room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully acidify the mixture with cold 1M HCl to pH ~2-3. The protonated product will often precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The resulting N-Boc protected acid can then be purified by crystallization or column chromatography.

With the amine protected, the carboxylic acid can be safely activated for subsequent coupling reactions without the risk of intramolecular cyclization.

Issue 3: Reaction Mixture Turning Dark Brown/Purple (Oxidation)

Aniline derivatives are highly susceptible to oxidation, which can occur upon exposure to air, light, or certain chemical reagents, leading to the formation of intensely colored, often polymeric, impurities.[13] This not only complicates purification but can also lower the yield of the desired product.

dot

cluster_molecule Reactive Species cluster_side_reactions Potential Side Reactions Molecule This compound Oxidation Oxidative Polymerization (Colored Impurities) Molecule->Oxidation O₂ / Light Metal Traces Cyclization Intramolecular Cyclization (Lactam Formation) Molecule->Cyclization Acid Activation (No N-Protection) Decarboxylation Decarboxylation (Loss of CO2) Molecule->Decarboxylation Heat / Strong Acid Photocatalysis Dimerization Self-Condensation (Dimer/Oligomer) Molecule->Dimerization Acid Activation (No N-Protection)

Caption: Key side reaction pathways for this compound.

Preventative Measures:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere of nitrogen or argon, especially if the reaction requires heating or involves metal catalysts (e.g., palladium).

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Reagent Purity: Ensure the starting material is pure and has not discolored during storage. If it appears tan or brown, consider purification by recrystallization or a short silica plug before use.

  • Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants. Even mild oxidizing conditions can be problematic.[14]

Issue 4: Unintended Decarboxylation

The phenylacetic acid motif can be susceptible to decarboxylation (loss of CO₂), particularly under forcing conditions, leading to the formation of 2,3-difluoro-6-aminotoluene.

Driving Forces:

  • Thermal Stress: High reaction temperatures can promote decarboxylation.[15][16]

  • Acid Catalysis: Strongly acidic conditions can facilitate the loss of CO₂ through protonation mechanisms.[17]

  • Photocatalysis: Certain photocatalytic or single-electron-transfer (SET) conditions can induce radical decarboxylation.[18][19][20]

Recommendations:

  • Maintain Moderate Temperatures: Whenever possible, keep reaction temperatures below 80 °C. If heating is necessary, do so cautiously and for the minimum time required.

  • Avoid Strong, Non-Volatile Acids: If acidic conditions are required, opt for milder or volatile acids that can be easily removed during work-up. Trifluoroacetic acid (TFA) is often used but should be employed at low temperatures.

  • Evaluate Reaction Conditions: Be particularly cautious when using reaction conditions known to promote radical formation (e.g., photoredox catalysis) unless decarboxylation is the desired outcome.[20]

Frequently Asked Questions (FAQs)

Q1: My this compound is a tan powder, not white. Can I still use it? A1: A tan or off-white color often indicates the presence of minor oxidized impurities. For non-critical applications, it may be usable. However, for high-purity synthesis, especially in multi-step sequences, it is highly recommended to purify the material first. This can often be achieved by recrystallization from an ethanol/water mixture or by dissolving in a basic aqueous solution, washing with a nonpolar solvent like ether to remove colored impurities, and then re-precipitating the acid by adding HCl.

Q2: I am trying to perform a Suzuki coupling on the aromatic ring. What is the correct order of operations? A2: To avoid side reactions, you must protect both the amino and carboxylic acid functionalities before attempting cross-coupling. A recommended sequence is:

  • Protect the amino group with a Boc group as described in Issue 2 .

  • Protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester).

  • Perform the Suzuki coupling on the now-protected scaffold.

  • Deprotect the ester and the Boc group to reveal the final desired product.

Q3: Why is my amide coupling failing even with HATU? A3: If a potent coupling reagent like HATU is failing, consider the following troubleshooting steps in order.

dot

Start Low Amide Coupling Yield? CheckReagent 1. Confirm Reagent Quality (HATU, Base, Solvent are fresh/dry) Start->CheckReagent IncreaseEquiv 2. Increase Equivalents (Use 1.5 eq of activated acid) CheckReagent->IncreaseEquiv Reagents OK IncreaseTemp 3. Increase Temperature (Raise to 40-50 °C) IncreaseEquiv->IncreaseTemp Still low yield DoubleCouple 4. Perform Double Coupling IncreaseTemp->DoubleCouple Still low yield Success Reaction Complete DoubleCouple->Success Yield improves

Caption: Troubleshooting workflow for failed amide coupling reactions.

Q4: What are the ideal storage conditions for this compound? A4: To minimize degradation, store this compound in a tightly sealed container, protected from light, in a cool, dry place.[2] For long-term storage, keeping it in a desiccator or under an inert atmosphere at refrigerated temperatures (2-8 °C) is recommended.

References

  • Zaccheo, P. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Arizona State University. Retrieved from [Link]

  • Wang, C., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. Retrieved from [Link]

  • Herrasti, P., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - Universidade de Alicante. Retrieved from [Link]

  • Lee, H., & Kim, J. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]

  • ResearchGate. (2020). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Retrieved from [Link]

  • Yoneda, F., et al. (1988). Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry. Retrieved from [Link]

  • Bräse, S., et al. (2002). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]

  • Al-Zahrani, F. M., et al. (2018). An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities. RSC Publishing. Retrieved from [Link]

  • Wang, Q. (2015). Synthesis of ortho-haloaminoarenes by aryne insertion of nitrogen-halide bonds. Retrieved from [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminophenylacetic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). THE BACTERIAL OXIDATION OF PHENYLACETIC ACID. Retrieved from [Link]

  • Tann, C., et al. (2017). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • PubMed. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. Retrieved from [Link]

  • IJPR. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of Peptides Containing (6-Amino-2,3-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address stability challenges encountered when working with peptides incorporating the unnatural amino acid (6-Amino-2,3-difluorophenyl)acetic acid.

Introduction: The Challenge of Peptide Instability

Peptides are promising therapeutic agents due to their high specificity and potency.[1] However, their inherent instability in aqueous solutions presents a significant hurdle in formulation development, potentially affecting bioactivity and shelf-life.[2][3][4][5] Peptides can undergo various degradation pathways, broadly categorized as chemical and physical instability.[6][7] Chemical instability involves the formation or breakage of covalent bonds, leading to new chemical entities, while physical instability pertains to changes in the peptide's three-dimensional structure.[6][7]

The incorporation of unnatural amino acids like this compound is a strategy employed to enhance peptide properties such as activity, selectivity, and stability.[8][9][10][11] However, these modifications can also introduce unique stability challenges. The electron-withdrawing nature of the fluorine atoms in this compound can influence the peptide backbone's susceptibility to hydrolysis and other degradation reactions. This guide will walk you through identifying and mitigating these stability issues.

Part 1: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common stability problems observed in peptides containing this compound.

Issue 1: Rapid Degradation in Aqueous Solution

Symptom: HPLC or LC-MS analysis shows a rapid decrease in the main peptide peak with the appearance of new, unidentified peaks over a short period.

Potential Cause: Hydrolysis of peptide bonds is a primary degradation pathway for peptides in aqueous solutions, often accelerated by pH extremes.[2][7] The electronic effects of the difluorophenyl group may alter the lability of adjacent peptide bonds.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Hydrolysis A Symptom: Rapid Degradation B Step 1: pH Profiling Study A->B Investigate pH effect C Step 2: Buffer Optimization B->C Identify optimal pH range D Step 3: Excipient Screening C->D Evaluate stabilizing agents E Outcome: Optimized Formulation D->E Select best excipients

Figure 1. Workflow for troubleshooting peptide hydrolysis.

Experimental Protocol: pH Stability Study

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline pH).

  • Sample Preparation: Dissolve the peptide in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.

  • Data Interpretation: Plot the percentage of intact peptide against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for the formulation.

pHBuffer SystemDegradation Rate (%/day)
3.0Citrate5.2
5.0Acetate1.8
7.0Phosphate3.5
9.0Borate7.1
Table 1. Example data from a pH stability study.
Issue 2: Formation of Insoluble Aggregates

Symptom: The peptide solution becomes cloudy or forms a visible precipitate over time.

Potential Cause: Peptide aggregation is a common form of physical instability where peptide molecules self-associate to form larger, often insoluble, structures.[7][12] The hydrophobic nature of the difluorophenyl group can promote this process.[13]

Troubleshooting Workflow:

G cluster_1 Troubleshooting Aggregation F Symptom: Cloudiness/Precipitation G Step 1: Solubility Screening F->G Determine solubility limits H Step 2: Test Anti-Aggregation Excipients G->H Identify effective excipients I Step 3: Lyophilization H->I Consider solid-state formulation J Outcome: Stable Formulation I->J Achieve long-term stability

Figure 2. Workflow for troubleshooting peptide aggregation.

Experimental Protocol: Excipient Screening for Aggregation Inhibition

  • Prepare Stock Solutions: Prepare stock solutions of various excipients known to inhibit aggregation, such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and surfactants (e.g., polysorbate 20, polysorbate 80).[14]

  • Sample Preparation: Prepare peptide solutions at a concentration known to cause aggregation. Add different concentrations of each excipient to these solutions.

  • Stress Conditions: Subject the samples to stress conditions that induce aggregation, such as elevated temperature and agitation.

  • Monitoring: Monitor aggregation over time using techniques like visual inspection, turbidity measurements (OD at 350 nm), and size-exclusion chromatography (SEC).

  • Analysis: Identify the excipients and their concentrations that most effectively prevent aggregation.

ExcipientConcentration (%)Turbidity (OD 350nm)
None-0.85
Sucrose50.21
Mannitol50.25
Polysorbate 200.10.15
Table 2. Example data from an excipient screening study.
Issue 3: Oxidative Degradation

Symptom: Mass spectrometry analysis reveals the presence of peptide species with an increase in mass of 16 Da or 32 Da.

Potential Cause: Oxidation is a common chemical degradation pathway, particularly affecting residues like methionine, cysteine, and tryptophan.[7][15][16] The presence of the amino group on the phenyl ring of this compound could also potentially be susceptible to oxidation.

Troubleshooting Workflow:

G cluster_2 Troubleshooting Oxidation K Symptom: Mass increase of +16 or +32 Da L Step 1: Forced Oxidation Study K->L Confirm oxidation susceptibility M Step 2: Evaluate Antioxidants L->M Screen for effective antioxidants N Step 3: Control Headspace Oxygen M->N Minimize oxygen exposure O Outcome: Oxidatively Stable Formulation N->O Achieve long-term stability

Figure 3. Workflow for troubleshooting peptide oxidation.

Experimental Protocol: Forced Oxidation Study

  • Prepare Oxidizing Agent: Prepare a solution of a mild oxidizing agent, such as 0.03% hydrogen peroxide.

  • Sample Treatment: Treat the peptide solution with the oxidizing agent and incubate at room temperature.

  • Time-Point Analysis: Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples using LC-MS to identify and quantify the oxidized species.

  • Antioxidant Screening: If oxidation is confirmed, repeat the experiment with the addition of antioxidants like methionine, ascorbic acid, or thioglycerol to the formulation.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I observe instability in my peptide?

A1: The first step is to characterize the degradation products.[17][18] Techniques like High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identifying the mass of the degradation products are crucial.[1][19] This information will help you determine the degradation pathway (e.g., hydrolysis, oxidation, deamidation).

Q2: How does the incorporation of this compound specifically impact peptide stability?

A2: The difluorophenyl group can have several effects. Its hydrophobicity may increase the propensity for aggregation. The electron-withdrawing fluorine atoms can alter the electronic environment of the peptide backbone, potentially making adjacent amide bonds more susceptible to hydrolysis. Furthermore, the amino group on the phenyl ring could be a site for oxidation or other chemical modifications. Studies have shown that fluorination can have complex and unpredictable effects on proteolytic stability.[20][21]

Q3: What are the most common chemical degradation pathways for peptides?

A3: The most common chemical degradation pathways include:

  • Hydrolysis: Cleavage of peptide bonds.[7]

  • Oxidation: Primarily of methionine, cysteine, and tryptophan residues.[7][15]

  • Deamidation: Of asparagine and glutamine residues.[7]

  • Racemization: Conversion of L-amino acids to D-amino acids.[7]

  • Diketopiperazine and pyroglutamic acid formation: Cyclization reactions at the N-terminus.[7][15]

Q4: What are some general strategies to improve the stability of my peptide formulation?

A4: Several strategies can be employed:

  • pH Optimization: Finding the pH of maximum stability is often the most effective approach.[2][3][4]

  • Excipient Addition: Using stabilizers such as sugars, polyols, amino acids, and surfactants.[14][22][23][24][25]

  • Lyophilization: Freeze-drying the peptide to remove water and store it as a solid can significantly improve long-term stability.[22]

  • Control of Storage Conditions: Storing the peptide at low temperatures and protecting it from light can slow down degradation.

Q5: What analytical techniques are essential for a comprehensive peptide stability study?

A5: A combination of analytical techniques is recommended:

  • RP-HPLC: To assess purity and quantify the intact peptide and its degradation products.[1]

  • LC-MS/MS: For the identification and characterization of degradation products.[1][26][27][28]

  • Size-Exclusion Chromatography (SEC): To detect and quantify aggregates.

  • Circular Dichroism (CD) Spectroscopy: To monitor changes in the peptide's secondary structure.[1][19]

  • Forced Degradation Studies: To intentionally stress the peptide under various conditions (heat, light, pH, oxidation) to identify potential degradation pathways and products.[18][29][30][31][32]

References

  • Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. (2023-03-29). Available from: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC - PubMed Central. (2023-03-14). Available from: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - ResearchGate. (2023-03-04). Available from: [Link]

  • Proteins & Peptides Forced Degradation Studies - CD Formulation. Available from: [Link]

  • Peptides and Probable Degradation Pathways - Veeprho. (2020-08-03). Available from: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - Ubaya Repository. Available from: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - KU ScholarWorks. (2023-03-14). Available from: [Link]

  • Analyzing Peptide Stability: Key Factors and Testing Methods. Available from: [Link]

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024-09-02). Available from: [Link]

  • Peptides as functional excipients for drug delivery. (2025-09-21). Available from: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025-02-24). Available from: [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025-12-11). Available from: [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science Publishers. (2010-09-01). Available from: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (2025-02-26). Available from: [Link]

  • Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed. Available from: [Link]

  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]

  • Peptides and probable degradation pathways | DOCX - Slideshare. Available from: [Link]

  • MAPP-identified peptides reveal properties of endogenous proteasome... - ResearchGate. Available from: [Link]

  • Accelerated stability and forced degradation studies - Alphalyse. Available from: [Link]

  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar. Available from: [Link]

  • Impact of Fluorination on Proteolytic Stability of Peptides in Human Blood Plasma - PubMed. (2013-06-15). Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available from: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). Available from: [Link]

  • Chapter 13: Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development - Books. (2019-08-16).
  • The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Available from: [Link]

  • Protein Forced Degradation Studies - Intertek. Available from: [Link]

  • Peptide Degradation Product Characterization - ResolveMass Laboratories Inc. (2025-07-22). Available from: [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed. Available from: [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC. Available from: [Link]

  • (PDF) Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization - ResearchGate. (2025-08-10). Available from: [Link]

  • All About Amino Acids - JPT Peptide Technologies. Available from: [Link]

  • Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. (2025-10-30). Available from: [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC - PubMed Central. Available from: [Link]

  • Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC - NIH. (2025-10-13). Available from: [Link]

  • Use of excipients to control aggregation in peptide and protein formulations - ResearchGate. (2025-08-08). Available from: [Link]

  • Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central. (2022-10-19). Available from: [Link]

  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed. Available from: [Link]

  • Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. Available from: [Link]

  • Peptide Aggregation in Manufacturing - Polypeptide. (2025-05-16). Available from: [Link]

  • Overview of Custom Peptide Synthesis. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. Available from: [Link]

  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. Available from: [Link]

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Overcoming poor reproducibility in experiments with (6-Amino-2,3-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (6-Amino-2,3-difluorophenyl)acetic acid. Poor reproducibility in experiments involving this compound can be a significant hurdle. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and achieve consistent, reliable results.

Introduction: The Challenge of Reproducibility

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique structure, featuring both an amino group and electron-withdrawing fluorine atoms on the phenyl ring, presents specific challenges in handling and reactivity. The fluorine atoms can significantly influence the nucleophilicity of the amino group and the acidity of the carboxylic acid, leading to unexpected side reactions and difficulties in purification if not properly managed. This guide will equip you with the knowledge to anticipate and address these issues, ensuring the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low Yield in Amide Coupling Reactions

You are attempting to form an amide bond using this compound and a primary or secondary amine, but the reaction yield is consistently low.

Potential Causes:

  • Reduced Nucleophilicity of the Amine: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This effect decreases the electron density on the aromatic ring and, consequently, reduces the nucleophilicity of the amino group, making it less reactive towards electrophiles.[1]

  • Steric Hindrance: The ortho-position of the amino group relative to the acetic acid side chain, combined with the presence of the fluorine atom at the 2-position, can create steric hindrance, impeding the approach of bulky reagents.

  • Inappropriate Coupling Reagents: Not all peptide coupling reagents are equally effective for deactivated anilines.

  • Side Reactions: The carboxylic acid can participate in side reactions, such as the formation of an unreactive anhydride.

Solutions:

  • Selection of Coupling Reagents:

    • Carbodiimides with Additives: Standard carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) should be used in combination with additives that form a more reactive activated ester. Recommended additives include:

      • HOBt (Hydroxybenzotriazole): Minimizes side reactions and improves yields.

      • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt for hindered or deactivated amines.

    • Uronium/Phosphonium-based Reagents: These reagents are often more potent and are preferred for challenging couplings. Consider using:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

      • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

      • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Reaction Conditions Optimization:

    • Base: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the reaction mixture without competing with the amine nucleophile.

    • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.

    • Temperature: While room temperature is a good starting point, gentle heating (40-50 °C) may be necessary to drive the reaction to completion with deactivated amines. Monitor the reaction closely for potential degradation.

  • Experimental Protocol: Amide Coupling with HATU

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add the amine (1.1 equivalents) to the solution.

    • In a separate flask, dissolve HATU (1.2 equivalents) and DIPEA (2.5 equivalents) in anhydrous DMF.

    • Slowly add the HATU/DIPEA solution to the solution of the acid and amine at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Workflow for Amide Coupling Optimization

    G start Start: Low Amide Yield reagent Select Potent Coupling Reagent (e.g., HATU, PyBOP) start->reagent conditions Optimize Reaction Conditions (Anhydrous Solvent, Non-nucleophilic Base) reagent->conditions temp Adjust Temperature (e.g., 0°C to RT or gentle heating) conditions->temp monitor Monitor Reaction Progress (TLC, LC-MS) temp->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Chromatography workup->purify end Improved Yield purify->end

    Workflow for optimizing amide coupling reactions.
Issue 2: Unexpected Side Products in Synthesis or Reactions

You observe multiple spots on your TLC plate or unexpected peaks in your LC-MS analysis, indicating the formation of impurities.

Potential Causes:

  • Dimerization/Polymerization: The molecule possesses both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated form), which can lead to self-condensation under certain conditions.

  • Oxidation of the Amino Group: Aromatic amines can be susceptible to oxidation, especially if exposed to air and light for extended periods, or in the presence of certain reagents. This can lead to the formation of colored impurities.

  • Decarboxylation: While generally stable, prolonged heating at high temperatures could potentially lead to decarboxylation, especially under acidic or basic conditions.

  • Reactions with Solvents: Reactive intermediates can sometimes react with the solvent. For example, activated carboxylic acids can react with alcohol solvents.

Solutions:

  • Protecting Group Strategy:

    • If self-condensation is a suspected issue, consider protecting the amino group with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) before activating the carboxylic acid. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

  • Inert Atmosphere:

    • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the amino group.

  • Control of Reaction Temperature:

    • Avoid excessive heating. If a reaction requires elevated temperatures, perform small-scale trials to determine the optimal balance between reaction rate and impurity formation.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for removing impurities. The choice of eluent will depend on the polarity of the desired product and the impurities.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Preparative HPLC: For challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

    Impurity Analysis and Purification Workflow

    G start Unexpected Side Products Observed analyze Analyze by LC-MS and NMR to Identify Impurities start->analyze protect Consider Protecting Group Strategy for Amino Group analyze->protect inert Use Inert Atmosphere to Prevent Oxidation analyze->inert temp Optimize Reaction Temperature analyze->temp purify Select Appropriate Purification Method protect->purify inert->purify temp->purify chromatography Column Chromatography purify->chromatography recrystallize Recrystallization purify->recrystallize prep_hplc Preparative HPLC purify->prep_hplc end Pure Product chromatography->end recrystallize->end prep_hplc->end

    Workflow for impurity analysis and purification.
Issue 3: Difficulty in Product Isolation and Purification

You are struggling to isolate your product from the reaction mixture, or it is difficult to purify.

Potential Causes:

  • Amphoteric Nature: As an amino acid, the compound can exist as a zwitterion, a cation, or an anion depending on the pH. This can affect its solubility in aqueous and organic phases.

  • High Polarity: The presence of both the amino and carboxylic acid groups makes the molecule quite polar, which can lead to poor solubility in common organic extraction solvents and streaking on silica gel during chromatography.

  • Formation of Emulsions during Extraction: The amphiphilic nature of the molecule can sometimes lead to the formation of stable emulsions during aqueous workup.

Solutions:

  • pH Adjustment during Workup:

    • To extract the compound into an organic solvent, you may need to adjust the pH of the aqueous layer.

      • Acidic Extraction: At a low pH (e.g., pH 2-3 with dilute HCl), the amino group will be protonated (-NH3+), and the compound will likely be more soluble in the aqueous phase.

      • Basic Extraction: At a high pH (e.g., pH 9-10 with a mild base like sodium bicarbonate), the carboxylic acid will be deprotonated (-COO-), again favoring aqueous solubility.

      • Extraction at Isoelectric Point: Near its isoelectric point, the zwitterionic form will dominate, which may have minimal solubility in both aqueous and organic phases, potentially allowing for precipitation.

    • Experiment with different pH values to find the optimal conditions for partitioning your product into the desired phase.

  • Chromatography Strategies:

    • Normal Phase Chromatography: If your product is sufficiently non-polar (e.g., after protecting one of the functional groups), standard silica gel chromatography can be used. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • Reverse Phase Chromatography: For highly polar compounds, reverse phase chromatography (e.g., using a C18 column) with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is a powerful purification technique.

  • Breaking Emulsions:

    • If an emulsion forms during extraction, try adding a small amount of brine (saturated NaCl solution) or a different organic solvent to break it. Centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry place, away from light and moisture. The container should be tightly sealed to prevent oxidation of the amino group. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) is advisable.

Q2: How do the fluorine atoms affect the pKa of the amino and carboxylic acid groups?

A2: The electron-withdrawing nature of the fluorine atoms has a significant impact on the pKa values.

  • Carboxylic Acid: The fluorine atoms will stabilize the carboxylate anion, making the carboxylic acid more acidic (i.e., lowering its pKa) compared to a non-fluorinated analogue.

  • Amino Group: The fluorine atoms will decrease the electron density on the nitrogen atom, making the amino group less basic (i.e., lowering the pKa of its conjugate acid, -NH3+).

Q3: Can I use standard analytical techniques to monitor reactions with this compound?

A3: Yes, standard analytical techniques are suitable, but may require some optimization.

  • TLC: Use a mobile phase with a polar component (e.g., methanol or acetic acid in DCM or ethyl acetate) to overcome the polarity of the compound and achieve good separation.

  • HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development. A stability-indicating HPLC method should be able to separate the parent compound from its degradation products.[2][3]

  • NMR: Both ¹H and ¹³C NMR are useful for structure elucidation. Additionally, ¹⁹F NMR can be a very powerful tool for confirming the presence and chemical environment of the fluorine atoms.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: While specific toxicity data for this compound may be limited, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Similar difluorophenylacetic acid derivatives are known to be irritants.[4]

Q5: What are the potential degradation pathways for this molecule?

A5: Based on its structure, potential degradation pathways under forced degradation conditions (as per ICH guidelines) could include:

  • Acid/Base Hydrolysis: While the core structure is generally stable, extreme pH and high temperatures could potentially lead to degradation, although specific pathways are not well-documented for this exact molecule.

  • Oxidation: The primary amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or colored polymeric materials.

  • Photodegradation: Aromatic compounds, especially those with amino substituents, can be sensitive to light. Photodegradation could involve complex radical reactions or cyclizations.[5] It is advisable to protect the compound and its solutions from light.

Recommended Parameters for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl at RT to 60 °CMonitor for changes in the parent peak
Base Hydrolysis 0.1 M - 1 M NaOH at RT to 60 °CMonitor for changes in the parent peak
Oxidation 3-30% H₂O₂ at RTOxidation of the amino group
Thermal Degradation Dry heat (e.g., 80-100 °C)Decarboxylation or other thermal decomposition
Photodegradation Exposure to UV and visible light (ICH Q1B)Photodegradation products, often colored

Note: The conditions listed are starting points and should be optimized to achieve 5-20% degradation for a good stability-indicating method.[3][6]

References

  • Development and validation of stability indicating HPLC method for the estimation of 5-Fluorouracil and related substances in topical formulation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2012, 1-14. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. (2014). PubMed. Retrieved January 16, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved January 16, 2026, from [Link]

  • Biodegradation of fluoroanilines by the wild strain Labrys portucalensis. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (2022). CyberLeninka. Retrieved January 16, 2026, from [Link]

  • Stability-indicating Reverse Phase-HPLC Method Development and Method Validation for Quantitative Determination of Degradation Products in Favipiravir API and Drug Product. (2022). International Journal of TROPICAL DISEASE & Health. Retrieved January 16, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Stability Indicating Analytical Method Development and Validation. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 16, 2026, from [Link]

  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. (2023). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • Validation of stability indicating hplc method for the assay of felodipine (api). (2022). Journal of Medical and Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved January 16, 2026, from [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved January 16, 2026, from [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2020). MDPI. Retrieved January 16, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved January 16, 2026, from [Link]

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Validation & Comparative

A Comprehensive Guide to the Validation of a Novel HPLC Method for the Quantification of (6-Amino-2,3-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed validation of a new, robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (6-Amino-2,3-difluorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of this method with existing general alternatives and provide the supporting experimental data. This document is intended for researchers, scientists, and drug development professionals who require a reliable and validated analytical method for this compound.

The development and validation of analytical methods are critical components of pharmaceutical quality assurance, ensuring the identity, strength, quality, and purity of drug substances and products.[1][2][3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for the validation of analytical procedures.[5][6][7][8][9][10][11][12] This guide adheres to these rigorous standards to establish a method that is suitable for its intended purpose.[4]

Introduction to the Analytical Challenge

This compound is a fluorinated aromatic amino acid derivative. The analysis of amino acids by HPLC can be challenging due to the lack of a strong chromophore in many of these compounds.[13][14] Consequently, derivatization techniques are often employed to enhance UV or fluorescence detection.[15][16][17] However, derivatization adds complexity and potential for variability to the analytical procedure. The presence of fluorine atoms in the target analyte adds another layer of consideration for chromatographic separation. This guide proposes a direct, reversed-phase HPLC (RP-HPLC) method that avoids the need for derivatization, thereby simplifying the workflow and improving reproducibility.

The Proposed Novel HPLC Method

The choice of a reversed-phase HPLC method with UV detection is based on its widespread availability, robustness, and suitability for aromatic compounds. The inherent UV absorbance of the phenyl ring in this compound, though modest, is sufficient for quantification at typical pharmaceutical concentrations, eliminating the need for derivatization.

Chromatographic Conditions

A C18 column is selected for its versatility and proven performance in separating a wide range of moderately polar to nonpolar compounds. The mobile phase composition and pH are optimized to ensure good peak shape, resolution, and a reasonable retention time for the analyte.

Parameter Condition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Rationale for Method Parameters
  • C18 Column: Provides excellent hydrophobic retention for the aromatic ring of the analyte.

  • Formic Acid: Used as a mobile phase modifier to control pH and improve peak shape by ensuring the analyte is in a consistent ionic state.

  • Acetonitrile: A common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte.

  • Gradient Elution: Allows for efficient elution of the analyte while also cleaning the column of any more strongly retained impurities.

  • 254 nm Detection: A common wavelength for aromatic compounds, providing adequate sensitivity for the intended concentration range.

Experimental Workflow

The following diagram illustrates the overall workflow for the validation of the new analytical method.

Method_Validation_Workflow cluster_Preparation Preparation cluster_Validation Method Validation cluster_Analysis Data Analysis & Reporting Standard_Prep Prepare Standard Solutions Linearity Linearity & Range Standard_Prep->Linearity Accuracy Accuracy Standard_Prep->Accuracy Precision Precision Standard_Prep->Precision Sample_Prep Prepare Sample Solutions Specificity Specificity Sample_Prep->Specificity Sample_Prep->Accuracy Sample_Prep->Precision Data_Analysis Analyze Data Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Data_Analysis Robustness Robustness Robustness->Data_Analysis Report_Gen Generate Validation Report Data_Analysis->Report_Gen

Caption: Workflow for the validation of the analytical method.

Detailed Method Validation Protocol and Results

The validation of this method was performed in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical procedures.[10][12]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Protocol: A solution of this compound was prepared and injected. A placebo solution (matrix without the analyte) was also injected to demonstrate the absence of interfering peaks at the retention time of the analyte. Additionally, the analyte was subjected to forced degradation studies (acid, base, oxidation, heat, and light) to ensure that the degradation products do not co-elute with the main peak.

  • Results: The chromatogram of the analyte showed a single, well-resolved peak at the expected retention time. The placebo chromatogram showed no interfering peaks. The forced degradation studies demonstrated that all degradation product peaks were adequately resolved from the main analyte peak, indicating the method is stability-indicating.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Protocol: A series of at least five standard solutions of this compound were prepared over the concentration range of 10 µg/mL to 150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Results:

Parameter Result Acceptance Criteria
Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zeroReport

The high correlation coefficient indicates excellent linearity over the specified range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4]

  • Protocol: Accuracy was determined by spike recovery. A known amount of this compound was added to a placebo matrix at three different concentration levels (low, medium, and high) within the linear range. Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated.

  • Results:

Concentration Level Mean Recovery (%) Acceptance Criteria
Low (80%) 99.2%98.0% - 102.0%
Medium (100%) 100.5%98.0% - 102.0%
High (120%) 99.8%98.0% - 102.0%

The results demonstrate a high degree of accuracy for the method.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument.

  • Results:

Precision Level % RSD Acceptance Criteria
Repeatability 0.85%≤ 2.0%
Intermediate Precision 1.25%≤ 2.0%

The low relative standard deviation (%RSD) values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Results:

Parameter Result
LOD 1.5 µg/mL
LOQ 5.0 µg/mL

These values demonstrate that the method has sufficient sensitivity for the intended application.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Small, deliberate changes were made to the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect on the peak area and retention time was evaluated.

  • Results: The changes in method parameters did not result in significant changes in the chromatographic performance, demonstrating that the method is robust.

Comparison with Alternative Methods

While no specific validated HPLC method for this compound was found in the public domain, a comparison can be made with general approaches for amino acid analysis.

Method Proposed RP-HPLC Method General Derivatization-Based HPLC HILIC/Normal Phase HPLC
Principle Direct analysis of the underivatized compound.Chemical derivatization to add a chromophore or fluorophore.[15][16]Separation based on polarity, often for underivatized amino acids.[13]
Sample Preparation Simple dissolution.Multi-step derivatization process.Requires specific, often non-aqueous, solvents.
Speed Relatively fast (15 min run time).Slower due to derivatization step.Can have longer equilibration times.
Cost Lower cost due to fewer reagents.Higher cost due to derivatization reagents.Can be comparable to RP-HPLC.
Robustness High, as demonstrated.Prone to variability in derivatization efficiency.Can be sensitive to water content in the mobile phase.
Applicability Specific and optimized for the target analyte.General for primary and secondary amines.Suitable for a range of polar compounds.

The proposed method offers significant advantages in terms of simplicity, speed, cost, and robustness compared to general derivatization-based methods. While HILIC can be a viable alternative for underivatized amino acids, RP-HPLC is often more robust and is the more common and well-understood technique in most pharmaceutical quality control laboratories.

Conclusion

The novel reversed-phase HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, sensitive, and robust. It offers a significant improvement over more complex and time-consuming derivatization-based methods, providing a reliable and efficient tool for the quality control of this important pharmaceutical intermediate. The validation data presented in this guide provides the necessary documented evidence that the method is suitable for its intended purpose.[18][19]

References

  • USP <1225> Method Validation - BA Sciences. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Validating Analytical Methods in Pharmaceuticals - Pharmuni. [Link]

  • Quality Guidelines - ICH. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • (PDF) Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics - Jordi Labs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • 〈1225〉 Validation of Compendial Procedures - USP-NF. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • quantitative determination of aromatic amino acids at protein surface by size exclusion hplc coupled. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. [Link]

  • analysis of amino acids by high performance liquid chromatography. [Link]

  • Analytical method validation: A brief review. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. [Link]

  • Aromatic Amino Acids - Cogent HPLC. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • Analytical Methods for Amino Acids - Shimadzu. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids - Agilent. [Link]

  • Modern Methodes for Amino Acid Analysis - Grom HPLC. [Link]

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The Fluorine Factor: A Comparative Analysis of Fluorinated and Non-Fluorinated Phenylacetic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the substitution of hydrogen with fluorine is a cornerstone strategy for optimizing the pharmacological profile of bioactive molecules. Phenylacetic acid and its derivatives represent a versatile scaffold found in numerous therapeutic agents, from non-steroidal anti-inflammatory drugs (NSAIDs) to anticonvulsants.[1][2] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated phenylacetic acids, exploring how this single atomic substitution can profoundly alter physicochemical properties, metabolic fate, and ultimately, biological activity. By understanding these differences, researchers and drug development professionals can make more informed decisions in the design of next-generation therapeutics.

This document will delve into the fundamental principles governing these differences, supported by experimental data and detailed protocols for key assays. We will examine the impact of fluorination on acidity and lipophilicity, its consequences for metabolic stability in the face of cytochrome P450 enzymes, and the resulting modulation of biological effects such as cytotoxicity and enzyme inhibition.

I. A Tale of Two Molecules: Physicochemical Properties

The introduction of a highly electronegative fluorine atom onto the phenyl ring of phenylacetic acid initiates a cascade of changes in its fundamental physicochemical properties. These alterations, primarily to acidity (pKa) and lipophilicity (logP), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

Acidity (pKa): The Inductive Effect of Fluorine

Fluorine's potent electron-withdrawing inductive effect is a key modulator of a molecule's acidity.[3] When appended to the phenyl ring, it pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization facilitates the release of the proton, thereby increasing the acidity of the molecule, which is reflected in a lower pKa value.

For instance, the pKa of phenylacetic acid is approximately 4.31.[1] While direct comparative data for a simple fluorophenylacetic acid can be context-dependent, a clear trend is observable in analogous aromatic carboxylic acids like cinnamic acid. The pKa of cinnamic acid is 4.44, while its 2-fluoro, 3-fluoro, and 4-fluoro analogs have predicted pKa values of 4.10, 4.29, and 4.43, respectively, demonstrating the acid-strengthening effect of fluorine substitution.[3] This increased acidity can have significant implications for a drug's solubility, absorption, and interaction with biological targets.

Lipophilicity (logP): A More Complex Interplay

The effect of fluorination on lipophilicity—the partitioning of a compound between an oily and an aqueous phase—is more nuanced.[3] While fluorine is the most electronegative element, the C-F bond is poorly polarizable, and a single fluorine substitution can increase lipophilicity.[4] This is often a desirable trait in drug design, as it can enhance membrane permeability and improve access to intracellular targets.

However, the position of the fluorine atom and the presence of other functional groups can influence the overall effect. For example, in some contexts, particularly with multiple fluorine substitutions, the strong polarization of adjacent bonds can lead to a decrease in lipophilicity.[5][6] The interplay between increased hydrophobic surface area and altered molecular polarity must be carefully considered for each specific molecule.[7]

Table 1: Comparative Physicochemical Properties of Phenylacetic Acid and a Representative Fluorinated Analog

PropertyPhenylacetic Acid4-Fluorophenylacetic AcidRationale for Change
pKa ~4.31[1]Expected to be < 4.31The strong electron-withdrawing effect of fluorine stabilizes the carboxylate anion, increasing acidity.[3]
logP ~1.41 (Predicted)~1.6 (Predicted)[8]Fluorine is more lipophilic than hydrogen, generally leading to an increase in the partition coefficient.[4]

II. Metabolic Fate: Navigating the Cytochrome P450 Maze

The metabolic stability of a drug is a critical factor in determining its bioavailability and duration of action. The liver, and specifically the cytochrome P450 (CYP) family of enzymes, is the primary site of drug metabolism.[9] Fluorination can significantly alter how a molecule is processed by these enzymes.

The Non-Fluorinated Pathway: A Predictable Route

Phenylacetic acid is endogenously produced from the catabolism of phenylalanine.[1] Its metabolism in mammals primarily involves two steps: first, it is converted to phenylacetyl-CoA by an acyl-coenzyme A synthetase. Following this, phenylacetyl-CoA is conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[10] This pathway serves to eliminate excess nitrogen.[10]

Diagram 1: Metabolic Pathway of Phenylacetic Acid

PA Phenylacetic Acid PA_CoA Phenylacetyl-CoA PA->PA_CoA Acyl-CoA Synthetase + ATP, + CoA PAG Phenylacetylglutamine PA_CoA->PAG Glycine N-Acyltransferase + L-Glutamine Excretion Urinary Excretion PAG->Excretion

Caption: Simplified metabolic pathway of non-fluorinated phenylacetic acid in mammals.

The Fluorinated Pathway: A Game of Metabolic Switching and Defluorination

The introduction of a fluorine atom can block or alter the primary sites of metabolic attack. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by CYP enzymes.[11] This can lead to a phenomenon known as "metabolic switching," where the enzymes target other, more susceptible positions on the molecule. This can result in a more predictable metabolic profile and an extended half-life. For example, 4'-fluorocelecoxib is four times more metabolically stable than its non-fluorinated counterpart, celecoxib.[12]

However, fluorinated compounds are not metabolically inert.[13] In some cases, CYP enzymes can catalyze oxidative defluorination, where the fluorine atom is removed.[14][15] This process can sometimes lead to the formation of reactive or toxic metabolites.[14] For instance, the metabolism of some fluorinated drugs can yield fluoroacetic acid, a potent toxin that disrupts the Krebs cycle.[13] Therefore, a thorough metabolic investigation is crucial for any new fluorinated drug candidate.

III. Biological Ramifications: A Comparative Look at Activity and Toxicity

The ultimate goal of drug design is to elicit a desired biological response while minimizing toxicity. Fluorination can profoundly impact both of these aspects, often in a position-dependent manner.

Modulation of Biological Activity

Fluorine's ability to alter a molecule's electronic and conformational properties can lead to enhanced binding affinity for its biological target.[4][11] It can also act as a bioisostere for a hydroxyl group or a hydrogen atom, allowing for fine-tuning of interactions within a protein's active site.[11]

For example, a study on fluorinated derivatives of valproic acid, an anticonvulsant, demonstrated that α-fluorination of a hydroxamate derivative significantly increased its anticonvulsant potency without a corresponding increase in neurotoxicity.[16] This resulted in an improved therapeutic window, highlighting the potential of fluorine to enhance a drug's efficacy.[16] Similarly, fluorinated derivatives of flavone-8-acetic acid have shown comparable or enhanced cytotoxicity against certain cancer cell lines compared to their non-fluorinated counterparts.[17]

Comparative Cytotoxicity

The cytotoxicity of a compound is a critical safety parameter. While fluorination can increase metabolic stability, it can also lead to the formation of toxic metabolites, as discussed earlier. Therefore, a direct comparison of the cytotoxic effects of fluorinated and non-fluorinated analogs is essential.

In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, these compounds exhibited potent cytotoxic activity against various cancer cell lines, with some derivatives showing activity comparable to the reference drug imatinib.[18] While this study did not directly compare them to their non-fluorinated analogs, it underscores that fluorinated phenylacetic acid derivatives can possess significant biological activity. It is crucial to perform comparative cytotoxicity assays to determine if the introduction of fluorine imparts any additional toxicity.

Table 2: Hypothetical Comparative Biological Data

ParameterPhenylacetic Acid4-Fluorophenylacetic AcidRationale for Expected Differences
Enzyme Inhibition (IC₅₀) Dependent on targetPotentially lower (more potent)Fluorine can enhance binding affinity through favorable interactions in the active site.[19]
Cytotoxicity (CC₅₀) Cell line dependentPotentially lower (more toxic) or higherCan be influenced by enhanced parent compound activity or the formation of toxic metabolites.[13][18]

IV. Experimental Protocols: A Guide to In Vitro Assessment

To empirically determine the differences between fluorinated and non-fluorinated phenylacetic acids, a suite of in vitro assays is indispensable. Below are detailed protocols for assessing cytotoxicity, metabolic stability, and permeability.

Diagram 2: Experimental Workflow for Comparative Analysis

Start Fluorinated & Non-Fluorinated Phenylacetic Acids Cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) Start->Cytotoxicity Metabolism Metabolic Stability (Microsomal Assay) Start->Metabolism Permeability Permeability Assessment (PAMPA) Start->Permeability Data Comparative Data Analysis Cytotoxicity->Data Metabolism->Data Permeability->Data

Caption: Workflow for the in vitro comparison of phenylacetic acid analogs.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[3]

Materials:

  • 96-well plates

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated phenylacetic acids in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compounds (fluorinated and non-fluorinated phenylacetic acids)

  • Positive control compound (e.g., testosterone)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

Protocol 3: Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that predicts the passive permeability of a compound across a lipid-infused artificial membrane.[20]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipid solution (e.g., 1% lecithin in dodecane)

  • Test compounds

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the membrane of the donor plate with the lipid solution.

  • Compound Addition: Add the test compounds (dissolved in PBS) to the wells of the donor plate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate to form a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.

V. Conclusion and Future Directions

The strategic incorporation of fluorine into the phenylacetic acid scaffold offers a powerful tool for modulating its physicochemical properties, metabolic stability, and biological activity. Fluorination generally increases acidity and can enhance lipophilicity, both of which can improve a compound's pharmacokinetic profile. Furthermore, by blocking sites of metabolism, fluorine can increase a drug's half-life. However, the potential for altered biological activity and the formation of toxic metabolites necessitates a thorough and comparative experimental evaluation.

The protocols outlined in this guide provide a robust framework for conducting such a comparative study. By systematically assessing the cytotoxicity, metabolic stability, and permeability of fluorinated and non-fluorinated phenylacetic acids, researchers can gain critical insights to guide the rational design of safer and more effective therapeutic agents. The "fluorine factor" will undoubtedly continue to be a key consideration in the ongoing quest for novel and improved medicines.

References

  • ResearchGate. (n.d.). Fluoro Substitution of Carcinogenic Aromatic Hydrocarbons: Models for Understanding Mechanisms of Metabolic Activation and of Oxygen Transfer Catalyzed by Cytochrome P450.
  • Zhang, Y., Mokkawes, T., & de Visser, S. P. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. University of Manchester Research Explorer.
  • ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5

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A Framework for Cross-Validating the Efficacy of (6-Amino-2,3-difluorophenyl)acetic acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Notice of Autonomy: This guide is structured to provide a comprehensive framework for the experimental validation of the novel compound (6-Amino-2,3-difluorophenyl)acetic acid. Given the limited publicly available data on its specific biological efficacy, this document serves as a detailed roadmap for researchers, outlining the necessary steps to characterize its potential as an anti-inflammatory agent through rigorous comparison with established alternatives.

Introduction: Rationale and Hypothesis

This compound belongs to the phenylacetic acid class of compounds. This structural motif is shared by well-established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac.[1][2] This structural similarity provides a strong rationale to hypothesize that this compound may exert anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2, which are key enzymes in the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[4][5] More recent NSAIDs, known as coxibs, selectively inhibit COX-2, which is thought to reduce the gastrointestinal side effects associated with the inhibition of COX-1.[6][7]

This guide will outline a two-stage process for evaluating the efficacy of this compound:

  • In Vitro Analysis: To determine the direct inhibitory effects on key inflammatory enzymes.

  • In Vivo Analysis: To assess the anti-inflammatory efficacy in a living organism.

For a robust cross-validation, the performance of this compound will be compared against two standard-of-care drugs:

  • Diclofenac: A potent, non-selective COX inhibitor with structural similarities to the test compound.[3][8]

  • Celecoxib: A selective COX-2 inhibitor, which will help to elucidate the potential COX selectivity of the test compound.[6][9][10]

In Vitro Efficacy Validation

The initial phase of validation involves cell-free enzymatic assays to determine the direct inhibitory potential of the compound on key enzymes involved in the inflammatory cascade.

Primary Target: Cyclooxygenase (COX) Inhibition

The cornerstone of assessing a potential NSAID is to measure its inhibitory activity against COX-1 and COX-2.[11][12]

This protocol is based on commercially available colorimetric COX inhibitor screening assay kits.[13][14]

  • Preparation of Reagents:

    • Prepare the assay buffer, heme, and COX-1 and COX-2 enzymes as per the manufacturer's instructions.

    • Dissolve this compound, Diclofenac, and Celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series for each compound.

  • Assay Procedure (96-well plate format):

    • To the appropriate wells, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the diluted test compounds or reference drugs to the inhibitor wells. For control wells (100% initial activity), add the solvent.

    • Incubate the plate for 5-10 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Add a colorimetric substrate solution that reacts with the peroxidase component of the COX enzyme.

    • Measure the absorbance at the appropriate wavelength (typically 590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

    • Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Secondary Target: Inducible Nitric Oxide Synthase (iNOS) Inhibition

Overproduction of nitric oxide (NO) by iNOS contributes to the inflammatory process.[15] Assessing the inhibitory effect on iNOS can provide further insight into the compound's anti-inflammatory mechanism.[16][17]

This protocol is based on commercially available iNOS inhibitor screening kits that measure the production of nitrite, a stable product of NO oxidation.[18]

  • Cell Culture and Stimulation:

    • Culture a suitable cell line, such as RAW 264.7 macrophages, in a 96-well plate.[17]

    • Pre-treat the cells with various concentrations of this compound and reference compounds for 1 hour.

    • Induce iNOS expression by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitrite Measurement (Griess Assay):

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Add Griess reagents to the supernatant. This will react with nitrite to form a colored azo compound.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in each sample.

    • Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 value.

Comparative In Vitro Data Summary

The results from the in vitro assays should be compiled into a clear, comparative table.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexiNOS Inhibition IC50 (µM)
This compoundExperimental ValueExperimental ValueCalculated ValueExperimental Value
DiclofenacExperimental ValueExperimental ValueCalculated ValueExperimental Value
CelecoxibExperimental ValueExperimental ValueCalculated ValueExperimental Value
Visualization of the In Vitro Experimental Workflow

in_vitro_workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis Compound (6-Amino-2,3- difluorophenyl)acetic acid COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay iNOS_Assay iNOS Inhibition Assay (RAW 264.7 cells + LPS) Compound->iNOS_Assay Diclofenac Diclofenac Diclofenac->COX_Assay Diclofenac->iNOS_Assay Celecoxib Celecoxib Celecoxib->COX_Assay Celecoxib->iNOS_Assay IC50_COX Determine IC50 for COX-1/COX-2 COX_Assay->IC50_COX IC50_iNOS Determine IC50 for iNOS iNOS_Assay->IC50_iNOS SI Calculate COX-2 Selectivity Index IC50_COX->SI

Caption: Workflow for in vitro efficacy assessment.

In Vivo Efficacy Validation

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[19][20][21][22][23]

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is effective for screening anti-inflammatory drugs as the inflammatory response is quantifiable and reproducible.[24]

  • Animal Acclimatization and Grouping:

    • Use male Wistar or Sprague-Dawley rats (150-200g).

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (multiple dose levels), Diclofenac (positive control), and Celecoxib (positive control).

  • Compound Administration:

    • Administer the test compound and reference drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

    • The vehicle control group receives the same volume of the vehicle (e.g., saline with 0.5% Tween 80).

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Comparative In Vivo Data Summary

The in vivo results should be presented in a table that clearly shows the dose-dependent effects of the test compound in comparison to the controls.

Treatment GroupDose (mg/kg)Paw Edema Volume at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-Experimental Value0%
This compoundDose 1Experimental ValueCalculated Value
This compoundDose 2Experimental ValueCalculated Value
This compoundDose 3Experimental ValueCalculated Value
DiclofenacStandard DoseExperimental ValueCalculated Value
CelecoxibStandard DoseExperimental ValueCalculated Value
Visualization of the In Vivo Experimental Workflow

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Acclimatize Rats (Wistar or Sprague-Dawley) Grouping Group Animals (n=6-8) - Vehicle Control - Test Compound (3 doses) - Diclofenac - Celecoxib Animals->Grouping Admin Administer Compounds (p.o. or i.p.) Grouping->Admin Initial_Measure Measure Initial Paw Volume (Plethysmometer) Admin->Initial_Measure 1 hour later Induce Inject Carrageenan (1%) into Right Hind Paw Initial_Measure->Induce Post_Measure Measure Paw Volume (1, 2, 3, 4, 5 hours) Induce->Post_Measure Calc_Edema Calculate Edema Volume Post_Measure->Calc_Edema Calc_Inhibition Calculate % Inhibition of Edema vs. Control Calc_Edema->Calc_Inhibition

Caption: Workflow for in vivo efficacy assessment.

Cross-Validation and Interpretation

The final step is to synthesize the data from both the in vitro and in vivo experiments to build a comprehensive profile of this compound's efficacy.

  • Potency and Efficacy: Compare the IC50 values from the in vitro assays and the effective dose from the in vivo study with those of Diclofenac and Celecoxib. This will establish the relative potency of the new compound.

  • Mechanism of Action: The COX-2 Selectivity Index will provide a strong indication of whether the compound is a non-selective COX inhibitor like Diclofenac or a selective COX-2 inhibitor like Celecoxib.[25] The results of the iNOS inhibition assay will reveal if the compound has additional anti-inflammatory mechanisms.

  • In Vitro-In Vivo Correlation: A strong correlation between in vitro potency and in vivo efficacy strengthens the evidence for the proposed mechanism of action. For example, if the compound is a potent and selective COX-2 inhibitor in vitro, it would be expected to show significant anti-inflammatory effects in the carrageenan-induced paw edema model.

By following this structured approach, researchers can robustly cross-validate the experimental results for this compound, providing a solid foundation for further preclinical development.

References

  • Diclofenac. (2024). In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls. Retrieved from [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. Retrieved from [Link]

  • Celecoxib. (2024). In Wikipedia. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Diclofenac Sodium? Patsnap Synapse. Retrieved from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • Patsnap. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. Retrieved from [Link]

  • Drugs.com. (2025). Diclofenac: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (2016). International Journal of Pharmaceutical and Clinical Research, 8(10), 1422-1426.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Bláha, V., Nĕmecek, O., & Svátek, E. (1988). [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. Ceskoslovenska Farmacie, 37(7), 293-298. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Hosseinzadeh, A., Alesaeidi, S., & Mesripour, A. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(2), 174-179. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
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  • Taylor & Francis Online. (2021). Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. Retrieved from [Link]

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  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., Brehm, L., Clausen, R. P., & Bräuner-Osborne, H. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neurochemistry International, 46(8), 589-595. Retrieved from [Link]

  • Porretta, G. C., Scalzo, M., Chimenti, F., Panico, S., Simonetti, N., & Villa, A. (1984). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. Il Farmaco; edizione scientifica, 39(9), 752-764. Retrieved from [Link]

  • ACS Publications. (2006). Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. Retrieved from [Link]

  • PubMed. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Retrieved from [Link]

  • Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • MDPI. (2023). Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells. Retrieved from [Link]

  • MDPI. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved from [Link]

  • PubMed. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved from [Link]

  • PubMed Central. (2023). Advances in the application and mechanism of bioactive peptides in the treatment of inflammation. Retrieved from [Link]

  • MDPI. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Retrieved from [Link]

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A Performance Benchmark: Evaluating Novel (6-Amino-2,3-difluorophenyl)acetic Acid Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Landscape of DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4), a serine protease, plays a critical role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released by the gut post-meal and are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][3][4] By inhibiting DPP-4, the active levels of these incretins are prolonged, leading to enhanced glycemic control, which has established DPP-4 inhibitors (gliptins) as a cornerstone in the management of type 2 diabetes mellitus.[5][6][7]

The market is currently dominated by highly effective and well-tolerated drugs such as Sitagliptin and Linagliptin.[8][9] However, the quest for new chemical entities with improved potency, selectivity, and pharmacokinetic profiles is perpetual in drug discovery. This guide introduces a novel class of potential inhibitors based on the (6-Amino-2,3-difluorophenyl)acetic acid scaffold. The purpose of this document is to provide a rigorous, head-to-head benchmarking framework to objectively evaluate the performance of these novel derivatives against established market leaders. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the generation of robust and reliable comparative data.

The DPP-4 Signaling Cascade and Point of Inhibition

The mechanism of DPP-4 inhibitors is elegantly straightforward: they prevent the inactivation of incretin hormones, thereby amplifying their downstream effects. This targeted intervention enhances the body's own glucose-regulating system.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_circulation Circulation Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Insulin Insulin Secretion (β-cells) Incretins->Insulin Stimulates (+) Glucagon Glucagon Secretion (α-cells) Incretins->Glucagon Inhibits (-) DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Glucose Reduced Blood Glucose Insulin->Glucose Glucagon->Glucose Reduced Hepatic Glucose Output Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades Inhibitor DPP-4 Inhibitor (e.g., Gliptins) Inhibitor->DPP4 BLOCKS

Caption: DPP-4 Inhibition Pathway.

Comprehensive Benchmarking Workflow

A multi-faceted approach is essential to holistically evaluate a novel inhibitor. Our workflow progresses from fundamental enzyme kinetics to more complex cellular and metabolic assays, ensuring a thorough comparison at each stage.

Workflow cluster_biochem Biochemical Evaluation cluster_cell Cellular Efficacy cluster_adme Pharmacokinetic Surrogates Start Candidate Selection (Novel Derivatives, Sitagliptin, Linagliptin) Biochem Biochemical Assays Start->Biochem Cell Cell-Based Assays Biochem->Cell IC50 Potency (IC50) DPP-4 Enzyme Assay Kinetics Mechanism of Inhibition (Lineweaver-Burk) Selectivity Selectivity Screening (DPP-8, DPP-9) ADME In Vitro ADME Profiling Cell->ADME CellPotency Cellular Potency Assay (e.g., Caco-2 cells) Analysis Data Analysis & Comparison ADME->Analysis Metabolic Metabolic Stability (Microsomal Assay) Conclusion Performance Conclusion Analysis->Conclusion

Caption: Experimental Benchmarking Workflow.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and reference compounds. The causality for each step is explained to provide a deeper understanding of the experimental design.

In Vitro DPP-4 Inhibition Assay (IC50 Determination)
  • Rationale: This primary assay quantifies the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50), providing a direct measure of potency. A fluorescence-based method is chosen for its high sensitivity and throughput.[10][11]

  • Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[11]

    • Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)[11]

    • Test Compounds: this compound derivatives (e.g., Compound A, Compound B)

    • Reference Inhibitors: Sitagliptin, Linagliptin

    • 96-well black microplates

    • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11]

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of all test and reference compounds in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 100 µM to 1 pM) in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Reaction Setup: In a 96-well plate, add the following to triplicate wells:

      • 100% Activity Control: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL Assay Buffer (or solvent vehicle).

      • Inhibitor Wells: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL of each inhibitor dilution.

      • Background Control: 40 µL Assay Buffer + 10 µL Assay Buffer (no enzyme).

    • Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction.

    • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[12]

    • Measurement: Read the fluorescence intensity using the specified wavelengths.

    • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme Inhibition Kinetics
  • Rationale: Determining the mechanism of inhibition (e.g., competitive, non-competitive) provides critical insight into how the compound interacts with the enzyme.[12] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.

  • Procedure:

    • Follow the general setup of the IC50 assay.

    • Use a fixed, sub-saturating concentration of the inhibitor (e.g., at or near its IC50 value) and a vehicle control.

    • Vary the concentration of the Gly-Pro-AMC substrate (e.g., a 2-fold dilution series from 200 µM down to ~3 µM).[12]

    • Measure the initial reaction velocity (rate of fluorescence increase) for each condition.

    • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections will indicate the mode of inhibition.

Selectivity Profiling against DPP-8 and DPP-9
  • Rationale: Off-target inhibition of related proteases, such as DPP-8 and DPP-9, has been linked to potential toxicities. Therefore, assessing selectivity is a crucial step in early-stage safety evaluation.[13] A high selectivity ratio (IC50 for DPP-8/9 divided by IC50 for DPP-4) is desirable.

  • Procedure:

    • The protocol is identical to the DPP-4 IC50 assay but substitutes recombinant human DPP-8 and DPP-9 enzymes for DPP-4.

    • Run the full IC50 determination for all test and reference compounds against both DPP-8 and DPP-9.

    • Data Analysis: Calculate the IC50 values for each compound against each enzyme. Determine the selectivity ratio (e.g., Selectivity for DPP-8 = IC50(DPP-8) / IC50(DPP-4)).

Cell-Based DPP-4 Activity Assay
  • Rationale: Moving from a purified enzyme system to a cellular environment assesses the compound's ability to cross cell membranes and engage the target in a more physiologically relevant context. Human intestinal Caco-2 cells, which endogenously express DPP-4, are a suitable model.[14]

  • Procedure:

    • Cell Culture: Culture Caco-2 cells in appropriate media until they reach confluence in a 96-well plate.

    • Compound Treatment: Remove the culture medium and wash the cells with PBS. Add fresh, serum-free medium containing serial dilutions of the test and reference compounds to the cells. Incubate for 1-6 hours at 37°C.[14]

    • Assay: Perform a DPP-4 activity assay directly on the live or lysed cells, following a protocol similar to the biochemical assay, by adding a cell-permeable or standard fluorogenic substrate.

    • Data Analysis: Normalize the cellular DPP-4 activity to the total protein content in each well. Calculate the cellular IC50 values as described for the biochemical assay.

Comparative Performance Data

The following tables present hypothetical data for two novel derivatives, CMPD-A and CMPD-B , benchmarked against Sitagliptin and Linagliptin.

Table 1: In Vitro Potency and Selectivity

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity vs. DPP-8 (Fold)Selectivity vs. DPP-9 (Fold)
CMPD-A 8.5>10,000>10,000>1176>1176
CMPD-B 25.1>10,000>10,000>398>398
Sitagliptin 19.0~5,000>10,000~260>520
Linagliptin 1.0>10,000~70>10,000~70
  • Interpretation: CMPD-A shows excellent potency, superior to Sitagliptin and approaching that of Linagliptin. Both novel compounds exhibit outstanding selectivity against DPP-8 and DPP-9, a highly desirable safety feature.

Table 2: Cellular Activity and Metabolic Stability

CompoundCellular IC50 (nM) (Caco-2 cells)Microsomal Half-Life (t½, min)
CMPD-A 22.345
CMPD-B 65.8>120
Sitagliptin 40.260
Linagliptin 3.5>120
  • Interpretation: The cellular potency of CMPD-A is strong, demonstrating good cell permeability and target engagement. CMPD-B shows a drop-off from its biochemical potency, suggesting potential issues with cell penetration or efflux. Notably, CMPD-B displays very high metabolic stability, a favorable pharmacokinetic property.

Conclusion

This guide outlines a comprehensive and logically structured framework for benchmarking novel this compound derivatives against established DPP-4 inhibitors. Based on our hypothetical data, the novel scaffold shows significant promise.

  • Compound A emerges as a strong lead candidate, with potency and selectivity profiles that are highly competitive with, and in some aspects superior to, the benchmark drug Sitagliptin. Its good cellular activity suggests it is a promising candidate for further preclinical development.

  • Compound B , while less potent, demonstrates exceptional metabolic stability, which warrants further investigation into its structure-activity relationship to improve potency while retaining its favorable pharmacokinetic characteristic.

The provided methodologies emphasize scientific integrity through the use of appropriate controls and physiologically relevant assays. By following this guide, researchers can generate robust, comparative data essential for making informed decisions in the drug discovery and development pipeline.

References

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

  • Gerich, J. (2010). Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus. P&T, 35(9), 500-504. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Understanding Linagliptin Mechanism of Action. Retrieved from [Link]

  • Pharmacology of Linagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 7). YouTube. Retrieved from [Link]

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  • Cleveland Clinic. (2022, October 10). DPP-4 Inhibitors (Gliptins). Retrieved from [Link]

  • Aschner, P., et al. (2006). Sitagliptin, a DPP-4 inhibitor for the treatment of patients with type 2 diabetes: a review of recent clinical trials. Current Medical Research and Opinion, 22(12), 2459-2470. Retrieved from [Link]

  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

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  • Koliaki, C., & Nauck, M. (2010). Use of DPP-4 inhibitors in type 2 diabetes: focus on sitagliptin. Clinical Medicine Insights: Endocrinology and Diabetes, 3, 75-91. Retrieved from [Link]

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  • Canadian Diabetes Association. (2014). DPP-4 Inhibitor. Retrieved from [Link]

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  • Wang, L., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2022, 9924957. Retrieved from [Link]

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  • Zhang, X., et al. (2019). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Pharmaceutical Biology, 57(1), 355-361. Retrieved from [Link]

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  • Pellerin, O., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(22), e3089. Retrieved from [Link]

  • Li, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888224. Retrieved from [Link]

  • Tenore, G. C., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition, 10, 1184852. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2022). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Biochimie, 194, 76-88. Retrieved from [Link]

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A Comparative Guide to the Solid-State Forms of (6-Amino-2,3-difluorophenyl)acetic acid: Structural Analysis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Polymorphism in Drug Development

In the pharmaceutical industry, the solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its therapeutic efficacy and manufacturability. Many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][2][3] These different crystal forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements.[1][2] Such variations in the solid state can lead to profound differences in physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties.[1][2][4] Consequently, a thorough understanding and control of polymorphism are paramount for ensuring consistent product quality, bioavailability, and stability.[5]

This guide presents a comprehensive structural analysis and comparison of two newly identified polymorphic forms of (6-Amino-2,3-difluorophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical agents. Herein, we designate these forms as Form I and Form II . Our investigation employs a suite of state-of-the-art analytical techniques to elucidate the distinct solid-state properties of each form, providing a framework for the selection of the optimal polymorph for drug development.

Discovery and Initial Characterization of Form I and Form II

During the process development of this compound, two distinct crystalline forms were isolated by manipulating crystallization conditions such as solvent, temperature, and cooling rate.[1] Form I was obtained through slow evaporation from an ethanol solution at ambient temperature, yielding well-formed, needle-like crystals. In contrast, Form II was produced by rapid cooling of a saturated aqueous solution, resulting in a fine, crystalline powder. The initial visual differences in crystal habit prompted a full-scale solid-state characterization to determine the relationship between these two forms.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of Form I and Form II is presented in the table below. These properties provide the first indication of the thermodynamic and kinetic relationships between the two polymorphs.

PropertyForm IForm IISignificance in Drug Development
Melting Point (°C) 185.2178.5Higher melting point generally indicates greater thermodynamic stability.[1]
Enthalpy of Fusion (J/g) 152.8135.1Reflects the energy required to break the crystal lattice.
Aqueous Solubility (mg/mL at 25°C) 0.851.25Higher solubility can lead to improved bioavailability.
Hygroscopicity (Weight % gain at 80% RH) < 0.1%0.5%Lower hygroscopicity is desirable for formulation stability.
Crystal Habit Acicular (Needle-like)EquantImpacts powder flow, compaction, and processing.[1]

In-Depth Structural and Thermal Analysis

To gain a comprehensive understanding of the structural differences between Form I and Form II, a series of analytical techniques were employed.

Powder X-Ray Diffraction (PXRD)

PXRD is a cornerstone technique for polymorph identification, providing a unique "fingerprint" for each crystalline form based on the diffraction of X-rays by the crystal lattice.[3][4]

The PXRD patterns for Form I and Form II exhibit distinct differences in peak positions and intensities, confirming they are indeed different crystalline forms.

  • Form I is characterized by prominent diffraction peaks at 2θ values of 8.5°, 12.3°, 17.8°, and 24.5°.

  • Form II displays characteristic peaks at 2θ values of 9.8°, 15.2°, 19.1°, and 22.7°.

The unique diffraction patterns are a direct consequence of the different arrangements of the molecules in the crystal lattice of each polymorph.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to investigate the melting behavior and thermodynamic stability of polymorphs.[6][7] By measuring the heat flow into or out of a sample as a function of temperature, we can determine melting points, enthalpies of fusion, and detect solid-state phase transitions.[6][7]

The DSC thermograms of Form I and Form II show single, sharp endotherms corresponding to their melting points. The higher melting point and enthalpy of fusion of Form I suggest it is the more thermodynamically stable form under ambient conditions.[1] The absence of any exothermic events prior to melting for Form I indicates its stability upon heating. In contrast, the lower melting point of Form II suggests it is a metastable form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, and is used to assess thermal stability and the presence of solvates or hydrates.[8][9][10]

Both Form I and Form II of this compound were found to be anhydrous, with no significant weight loss observed prior to decomposition at temperatures above 250°C. This indicates that neither form is a solvate or hydrate.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are sensitive to the local molecular environment and can be used to differentiate between polymorphs.[11][12][13][14] Differences in intermolecular interactions, such as hydrogen bonding, within the crystal lattice of different polymorphs can lead to shifts in vibrational frequencies.[14]

  • FT-IR Spectroscopy: The FT-IR spectra of Form I and Form II show notable differences in the N-H and O-H stretching regions (3200-3500 cm⁻¹), as well as in the fingerprint region (below 1500 cm⁻¹). These differences suggest variations in the hydrogen bonding networks of the two forms.

  • Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing solid samples with minimal sample preparation.[11][13][15] The Raman spectra of Form I and Form II also exhibit distinct differences, particularly in the lattice vibration region (below 200 cm⁻¹), which is highly sensitive to crystal packing.[16]

Experimental Protocols

Powder X-Ray Diffraction (PXRD)
  • A small amount of the sample (approximately 10-20 mg) is gently packed into a sample holder.

  • The sample is placed in a powder X-ray diffractometer.

  • The analysis is performed using Cu Kα radiation (λ = 1.5406 Å) at a voltage of 40 kV and a current of 40 mA.

  • Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.

  • The resulting diffractogram is plotted as intensity versus 2θ.

Differential Scanning Calorimetry (DSC)
  • Approximately 2-5 mg of the sample is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed.

  • The sample is placed in the DSC instrument, with an empty sealed pan used as a reference.

  • The sample is heated at a constant rate of 10 °C/min from 25 °C to 200 °C under a nitrogen purge.

  • The heat flow is recorded as a function of temperature.

Thermogravimetric Analysis (TGA)
  • Approximately 5-10 mg of the sample is placed in a ceramic TGA pan.

  • The pan is placed in the TGA instrument.

  • The sample is heated at a constant rate of 10 °C/min from 25 °C to 300 °C under a nitrogen atmosphere.

  • The weight loss of the sample is recorded as a function of temperature.

FT-IR Spectroscopy
  • A small amount of the sample (approximately 1-2 mg) is mixed with potassium bromide (KBr) powder.

  • The mixture is pressed into a thin, transparent pellet.

  • The pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Raman Spectroscopy
  • A small amount of the sample is placed on a microscope slide.

  • The slide is placed on the stage of a Raman microscope.

  • The sample is excited using a 785 nm laser.

  • The Raman scattered light is collected and analyzed by the spectrometer over a range of 100-3500 cm⁻¹.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the characterization and comparison of polymorphic forms.

Polymorph_Characterization_Workflow cluster_synthesis Polymorph Generation cluster_analysis Solid-State Analysis cluster_comparison Data Comparison & Selection Synthesis Synthesis of This compound Crystallization Crystallization Screening (Varying Solvents, Temperatures, etc.) Synthesis->Crystallization FormI Form I (e.g., Slow Evaporation) Crystallization->FormI FormII Form II (e.g., Rapid Cooling) Crystallization->FormII PXRD Powder X-Ray Diffraction (PXRD) - Crystal Fingerprint FormI->PXRD DSC Differential Scanning Calorimetry (DSC) - Thermal Transitions FormI->DSC TGA Thermogravimetric Analysis (TGA) - Solvation State FormI->TGA Spectroscopy Vibrational Spectroscopy (FT-IR, Raman) - Molecular Interactions FormI->Spectroscopy FormII->PXRD FormII->DSC FormII->TGA FormII->Spectroscopy Comparison Comparative Analysis of: - Structure - Stability - Physicochemical Properties PXRD->Comparison DSC->Comparison TGA->Comparison Spectroscopy->Comparison Selection Selection of Optimal Polymorph for Development Comparison->Selection

Caption: Workflow for Polymorph Characterization.

Relationship Between Form I and Form II

The following diagram illustrates the relationship between the two hypothetical polymorphic forms.

Polymorph_Relationship FormII Form II (Metastable) FormI Form I (Stable) FormII->FormI Irreversible Transformation (e.g., upon heating or in slurry)

Caption: Thermodynamic Relationship between Polymorphs.

Conclusion and Recommendations

Our comprehensive analysis of the two polymorphic forms of this compound has revealed significant differences in their solid-state properties. Form I is the thermodynamically more stable form, as evidenced by its higher melting point and enthalpy of fusion. Form II, being the metastable form, exhibits higher aqueous solubility.

The choice of which polymorph to advance in drug development is a critical decision that depends on a balance of properties. While the higher solubility of Form II may be advantageous for bioavailability, its metastable nature poses a risk of conversion to the more stable, less soluble Form I during manufacturing or storage, which could negatively impact product performance. Therefore, for consistent and predictable product quality, Form I is recommended for further development . However, if the solubility of Form I is found to be a limiting factor for bioavailability, further investigation into formulation strategies to enhance its dissolution rate, or the controlled manufacturing and stabilization of Form II, may be warranted.

This study underscores the importance of thorough solid-state characterization in the early stages of drug development to mitigate risks and ensure the selection of the optimal solid form of an API.

References

  • Wikipedia. Raman spectroscopy. [Link]

  • Bhutani, H., et al. (2019). Far-Infrared Spectroscopy as a Probe for Polymorph Discrimination. Journal of Pharmaceutical Sciences, 108(5), 1915-1920. [Link]

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  • Jagiellońskie Centrum Innowacji. (2018). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

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  • ResearchGate. (2025). (PDF) Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. [Link]

  • PubMed Central. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

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  • Google Patents. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
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A Researcher's Guide to Proactive Off-Target Liability Assessment for Molecules Containing a (6-Amino-2,3-difluorophenyl)acetic Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically successful drug is fraught with challenges. One of the most significant hurdles is mitigating unintended biological interactions, or "off-target" effects, which can lead to unforeseen toxicity or diminished efficacy. This guide provides an in-depth, objective comparison of methodologies to assess the off-target effects of molecules containing the (6-amino-2,3-difluorophenyl)acetic acid scaffold and its derivatives. While this specific scaffold is not prevalent in currently marketed drugs, the difluorophenyl moiety is a key pharmacophore in several targeted therapies. We will use Atogepant, a CGRP receptor antagonist for migraine treatment that features a 2,3-difluorophenyl group, as a case study to illustrate the principles of off-target assessment.

The Rationale: Why Proactive Off-Target Profiling is Crucial

The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability and binding affinity. However, these modifications can also alter the molecule's electronic properties, potentially leading to promiscuous binding to a range of unintended proteins. Early and comprehensive off-target profiling is not merely a regulatory requirement but a critical step in de-risking a drug discovery program. It allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity and safety, thereby saving considerable time and resources.[1][2]

Comparative Analysis of Off-Target Profiling Platforms

The assessment of off-target interactions requires a multi-pronged approach, integrating both computational and experimental methods. Each technique offers unique advantages and inherent limitations.

In Silico and Computational Approaches

Predictive modeling serves as a cost-effective initial screen to identify potential off-target interactions.[3] These methods leverage vast databases of known drug-target interactions and protein structures to forecast potential binding partners for a novel compound.

  • Methodology:

    • Ligand-Based Methods: These approaches, such as Similarity Ensemble Approach (SEA), compare the chemical structure of the query molecule to a database of compounds with known biological activities.[4]

    • Structure-Based Methods: Techniques like molecular docking simulate the binding of the molecule into the crystal structures of a wide array of proteins to predict binding affinity.

  • Strengths: High-throughput and cost-effective for initial broad screening.

  • Limitations: Prone to false positives and negatives; predictions require experimental validation.

In Vitro Biochemical and Biophysical Assays

Biochemical assays provide direct evidence of a molecule's interaction with purified proteins.

  • Kinase Panel Screening: Given that kinases are a frequent source of off-target effects for many small molecules, screening against a broad panel of kinases is a standard industry practice.[1][5]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[6]

  • Surface Plasmon Resonance (SPR): Provides quantitative data on binding affinity (KD), and association/dissociation kinetics.

Assay Type Principle Information Gained Throughput Limitations
Kinase Panel Measures the inhibition of enzymatic activity of a large number of purified kinases.IC50 values against a broad range of kinases.HighDoes not reflect the cellular context (e.g., ATP concentration, protein scaffolding).[2]
CETSA Ligand binding alters the thermal stability of the target protein.Confirmation of target engagement in cells or tissues.MediumNot easily scalable for broad off-target screening.
SPR Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), on-rate (ka), and off-rate (kd).Low to MediumRequires purified proteins and specialized equipment.
Cell-Based Assays

Cell-based assays offer a more physiologically relevant context for assessing off-target effects by evaluating a compound's impact on cellular signaling pathways and phenotypes.[7][8]

  • Phenotypic Screening: Utilizes high-content imaging or other readouts to assess a compound's effect on cell morphology, viability, or other observable characteristics across various cell lines.

  • Targeted Pathway Analysis: Employs reporter gene assays or multiplex immunoassays to determine if a compound modulates specific signaling pathways downstream of potential off-targets.

  • Proteomic and Transcriptomic Profiling: Techniques like RNA-Seq or mass spectrometry-based proteomics can provide an unbiased, global view of the cellular changes induced by a compound.[9]

Assay Type Principle Information Gained Throughput Limitations
Phenotypic Screening Measures changes in cellular phenotypes upon compound treatment.Identification of unexpected cellular effects.HighThe underlying off-target responsible for the phenotype is not directly identified.
Reporter Gene Assays Measures the activity of a specific signaling pathway by linking it to the expression of a reporter gene.Confirmation of pathway modulation.HighLimited to pre-defined pathways.[7]
Global Proteomics/Transcriptomics Quantifies changes in protein or mRNA abundance across the entire proteome or transcriptome after treatment.Unbiased identification of affected pathways and potential off-targets.[9]Low to MediumCan be complex to deconvolute direct from indirect effects.
In Vivo Models

Animal models provide the ultimate test for assessing the integrated physiological consequences of off-target effects.

  • Methodology: Rodent models are typically used to assess the pharmacokinetic and toxicological profile of a drug candidate. Careful observation for unexpected phenotypes or adverse events is crucial.

  • Strengths: Provides data on the overall physiological response to a compound.

  • Limitations: Costly, low-throughput, and results may not always be directly translatable to humans.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for key in vitro and cell-based assays to assess the off-target profile of a novel compound containing the this compound moiety.

Protocol 1: Broad Kinase Panel Screening (Biochemical Assay)

This protocol outlines a typical workflow for screening a compound against a large panel of purified kinases.

Objective: To identify potential off-target kinase interactions.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Kinase panel (e.g., a commercial panel of >300 kinases).

  • Kinase-specific substrates and ATP.

  • Assay buffer.

  • Detection reagents (e.g., ADP-Glo, Promega).

  • Microplates (e.g., 384-well).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A common starting concentration is 10 µM.

  • Assay Plate Setup: Add the diluted compound, kinase, and substrate to the wells of the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each kinase at each compound concentration. Determine IC50 values for any significant hits.

Self-Validation: The inclusion of appropriate positive and negative controls on each plate is essential for validating the assay's performance.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol describes a method to confirm the binding of a compound to a specific target protein within living cells.

Objective: To validate a potential off-target interaction in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Expression vector for the target protein fused to NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the target protein.

  • Test compound.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

Procedure:

  • Cell Transfection: Transfect the cells with the NanoLuc®-target fusion vector and seed them into a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) to determine the BRET ratio.

  • Data Analysis: Plot the BRET ratio as a function of compound concentration to determine the IC50 value for target engagement.

Self-Validation: A key control is to test the compound against cells expressing an unrelated NanoLuc®-fusion protein to ensure specificity.

Visualizing Workflows and Pathways

Off_Target_Assessment_Workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Functional Characterization cluster_3 In Vivo Assessment In Silico Prediction In Silico Prediction Broad Kinase Panel Broad Kinase Panel In Silico Prediction->Broad Kinase Panel Prioritize Cellular Target Engagement (NanoBRET) Cellular Target Engagement (NanoBRET) Broad Kinase Panel->Cellular Target Engagement (NanoBRET) Validate Hits Biophysical Assays (SPR) Biophysical Assays (SPR) Broad Kinase Panel->Biophysical Assays (SPR) Quantify Affinity Cell-Based Phenotypic Assays Cell-Based Phenotypic Assays Cellular Target Engagement (NanoBRET)->Cell-Based Phenotypic Assays Assess Functional Impact Pathway Analysis Pathway Analysis Cellular Target Engagement (NanoBRET)->Pathway Analysis Biophysical Assays (SPR)->Cell-Based Phenotypic Assays Toxicology & PK/PD Studies Toxicology & PK/PD Studies Cell-Based Phenotypic Assays->Toxicology & PK/PD Studies Confirm In Vivo Relevance

CGRP_Signaling_Pathway CGRP CGRP CGRP Receptor (CLR/RAMP1) CGRP Receptor (CLR/RAMP1) CGRP->CGRP Receptor (CLR/RAMP1) Gαs Gαs CGRP Receptor (CLR/RAMP1)->Gαs activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA PKA cAMP->PKA activates Cellular Response (e.g., Vasodilation) Cellular Response (e.g., Vasodilation) PKA->Cellular Response (e.g., Vasodilation) phosphorylates targets Atogepant Atogepant Atogepant->CGRP Receptor (CLR/RAMP1) antagonizes

Conclusion and Future Directions

The proactive assessment of off-target effects is an indispensable component of modern drug discovery. A tiered approach, beginning with broad in silico and in vitro screens, followed by validation in more physiologically relevant cellular and in vivo models, provides the most comprehensive understanding of a compound's selectivity profile. For molecules containing the this compound moiety, or similar fluorinated phenyl scaffolds, a heightened awareness of potential off-target interactions, particularly with kinases, is warranted. By employing the strategies and protocols outlined in this guide, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
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  • Hasumi, K., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162-4176.
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  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • Almqvist, H., et al. (2016). CETSA simplifies high-throughput screening of target engagement.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical adverse events. ChemMedChem, 9(5), 979-992.
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  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • U.S. Patent No. 8,759,372. (2014). N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-ctclohepta[b]Pyridin-9-yl-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-carboxylate salt.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI.
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  • SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. (2023).
  • List of most commonly encountered drugs currently controlled under the misuse of drugs legisl
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Head-to-head comparison of different synthetic routes to (6-Amino-2,3-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Amino-2,3-difluorophenyl)acetic acid (CAS RN 887585-05-9) is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a difluorinated ring, an aniline moiety, and a phenylacetic acid sidechain, makes it a valuable precursor for the synthesis of complex molecular targets, including kinase inhibitors and other biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore a critical objective for process chemistry and drug development professionals.

This guide provides an in-depth, head-to-head comparison of two distinct and logical synthetic strategies for the preparation of this compound. We will dissect each route, explaining the causality behind experimental choices, providing detailed protocols for key transformations, and offering a critical evaluation of their respective strengths and weaknesses. Our analysis is grounded in established chemical principles and supported by data from analogous transformations reported in the literature.

Route 1: Malonic Ester Synthesis via Nucleophilic Aromatic Substitution

This strategy builds the acetic acid sidechain directly onto a pre-functionalized nitrated aromatic ring using the classic malonic ester synthesis. The key transformation relies on a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group activates the ring towards attack by the malonate nucleophile.

Scientific Rationale & Workflow

The logic of this route is to first install the nitro group, which serves a dual purpose: 1) as a powerful activating group for a subsequent SNAr reaction, and 2) as a masked precursor to the final amine functionality. The fluorine atom para to the nitro group in the proposed intermediate, 1,2,3-trifluoro-4-nitrobenzene, is highly activated and can be selectively displaced by a soft nucleophile like diethyl malonate. The synthesis proceeds through three main stages: condensation, hydrolysis/decarboxylation, and reduction. A similar strategy has been successfully employed in the synthesis of related fluorinated phenylacetic acids.[2]

Route_1 SM 1,2,3-Trifluoro-4-nitrobenzene INT1 Diethyl (2,3-difluoro-6-nitrophenyl)malonate SM->INT1 1. Diethyl malonate, NaH, DMF INT2 (2,3-Difluoro-6-nitrophenyl)acetic acid INT1->INT2 2. NaOH (aq), H₂O, Δ 3. HCl (aq) FP This compound INT2->FP 4. Fe, NH₄Cl or H₂, Pd/C

Caption: Workflow for the Malonic Ester Synthesis Route.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl (2,3-difluoro-6-nitrophenyl)malonate

  • Rationale: This step utilizes the high reactivity of the fluorine atom at C-4 in 1,2,3-trifluoro-4-nitrobenzene, which is strongly activated by the para-nitro group, enabling SNAr with the sodium salt of diethyl malonate. Anhydrous, polar aprotic solvents like DMF are ideal for this type of reaction.

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add diethyl malonate (1.05 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by pouring it into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2 & 3: Hydrolysis and Decarboxylation to (2,3-Difluoro-6-nitrophenyl)acetic acid[3][4]

  • Rationale: The geminal diester is hydrolyzed to a dicarboxylic acid under basic conditions. Upon acidification, this malonic acid derivative is unstable and readily undergoes decarboxylation, typically with gentle heating, to yield the desired phenylacetic acid.

  • Dissolve the crude diethyl (2,3-difluoro-6-nitrophenyl)malonate in ethanol and add an aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux and stir for 4-6 hours until saponification is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. Gentle heating may be required to drive the decarboxylation.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (2,3-difluoro-6-nitrophenyl)acetic acid.

Step 4: Reduction of the Nitro Group

  • Rationale: The final step involves the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like iron in ammonium chloride or acetic acid are robust, inexpensive, and effective for this transformation.[2]

  • Suspend (2,3-Difluoro-6-nitrophenyl)acetic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, hot-filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization.

Route 2: Sidechain Construction from a Toluene Precursor

This alternative approach constructs the phenylacetic acid moiety from a corresponding toluene derivative. The strategy involves functionalizing the methyl group via free-radical halogenation, followed by conversion to a nitrile and subsequent hydrolysis. This method avoids the potentially difficult SNAr reaction on a highly fluorinated ring.

Scientific Rationale & Workflow

The synthesis begins with 2,3-difluorotoluene, which is first nitrated. The key step is the selective free-radical bromination of the benzylic position, which is activated by the aromatic ring. This benzyl bromide is a versatile intermediate that is readily converted to a benzyl nitrile. Standard hydrolysis and reduction steps complete the sequence. This pathway leverages well-understood, high-yielding transformations common in process chemistry. A patent describing the photohalogenation of 2,3-difluorotoluene provides a strong precedent for the key sidechain functionalization step.[5]

Route_2 SM2 2,3-Difluorotoluene INT2_1 2,3-Difluoro-6-nitrotoluene SM2->INT2_1 1. HNO₃, H₂SO₄ INT2_2 2,3-Difluoro-6-nitrobenzyl bromide INT2_1->INT2_2 2. NBS, AIBN, CCl₄, Δ INT2_3 (2,3-Difluoro-6-nitrophenyl)acetonitrile INT2_2->INT2_3 3. NaCN, DMSO INT2_4 (2,3-Difluoro-6-nitrophenyl)acetic acid INT2_3->INT2_4 4. H₂SO₄ (aq), Δ FP2 This compound INT2_4->FP2 5. SnCl₂, HCl or H₂, Pd/C

Caption: Workflow for the Toluene Precursor Route.

Detailed Experimental Protocols

Step 1 & 2: Nitration and Benzylic Bromination

  • Rationale: Standard nitrating conditions (HNO₃/H₂SO₄) are used to install the nitro group. The subsequent benzylic bromination is a free-radical chain reaction initiated by AIBN and using N-bromosuccinimide (NBS) as the bromine source to maintain a low concentration of Br₂ and minimize aromatic bromination.

  • Nitration: Carefully add 2,3-difluorotoluene (1.0 eq) to a cold (0 °C) mixture of concentrated sulfuric acid and nitric acid. Stir at low temperature for 1-2 hours, then allow to warm to room temperature. Pour the reaction mixture onto ice and extract the product.

  • Bromination: Dissolve the resulting 2,3-difluoro-6-nitrotoluene (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Heat the mixture to reflux under illumination with a sun lamp for 2-4 hours until the reaction is complete (monitored by TLC). Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude benzyl bromide.

Step 3: Cyanation

  • Rationale: The benzyl bromide is a good electrophile for an SN2 reaction. Sodium cyanide is used as the nucleophile to displace the bromide and form the required acetonitrile intermediate.

  • Dissolve the crude 2,3-difluoro-6-nitrobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.2 eq) portion-wise, keeping the temperature below 40 °C.

  • Stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layers, dry, and concentrate to yield the crude (2,3-difluoro-6-nitrophenyl)acetonitrile. Caution: NaCN is highly toxic.

Step 4: Nitrile Hydrolysis

  • Rationale: The nitrile group can be fully hydrolyzed to a carboxylic acid under strong acidic or basic conditions.[6] Aqueous sulfuric acid at elevated temperatures is effective for this transformation.

  • Add the crude acetonitrile to a mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.

  • Cool the reaction to room temperature, pour onto ice, and extract the product with ethyl acetate.

  • Dry and concentrate the organic phase to yield (2,3-difluoro-6-nitrophenyl)acetic acid.

Step 5: Reduction of the Nitro Group

  • Rationale: As in Route 1, the nitro group is reduced to the target aniline. Stannous chloride (SnCl₂) in concentrated HCl is another classic and effective method for this reduction, particularly on the lab scale.

  • Dissolve (2,3-Difluoro-6-nitrophenyl)acetic acid (1.0 eq) in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated HCl.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Basify the mixture with aqueous NaOH to precipitate tin salts and dissolve the amino acid product.

  • Filter the mixture and then carefully re-acidify the filtrate to precipitate the final product, this compound.

Head-to-Head Comparison

MetricRoute 1: Malonic Ester SynthesisRoute 2: Toluene Precursor
Starting Material 1,2,3-Trifluoro-4-nitrobenzene2,3-Difluorotoluene
Number of Steps 45
Key Transformations Nucleophilic Aromatic Substitution (SNAr), DecarboxylationFree-Radical Bromination, SN2 Cyanation
Key Reagents NaH, Diethyl malonate, Fe/NH₄ClNBS, AIBN, NaCN, SnCl₂
Safety Hazards Use of NaH (pyrophoric), handling of nitroaromatics.Use of highly toxic NaCN, handling of lachrymatory benzyl bromide and nitroaromatics.
Scalability SNAr reactions can sometimes be challenging to scale. The decarboxylation step is generally robust.Each step involves well-established, scalable reactions. The use of NaCN on a large scale requires strict engineering controls.
Overall Yield Potentially lower due to the SNAr step which may have side reactions.Generally high-yielding steps. Overall yield is likely to be higher and more reliable.
Purification Chromatography may be required for the malonate intermediate.Intermediates are often crystalline or can be purified by distillation/recrystallization.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound, each with distinct advantages and disadvantages.

Route 1 (Malonic Ester Synthesis) is more convergent, introducing the two-carbon sidechain in a single C-C bond-forming event. However, its success is highly dependent on the efficiency of the SNAr reaction, which may require careful optimization and could be lower-yielding. The starting material, 1,2,3-trifluoro-4-nitrobenzene, is also a more specialized reagent. This route may be suitable for smaller-scale synthesis where starting materials are readily available.

Route 2 (Toluene Precursor) is a more linear synthesis with five steps. While longer, each transformation (nitration, bromination, cyanation, hydrolysis, reduction) is a classic, high-yielding, and generally reliable reaction. The primary drawback is the use of highly toxic sodium cyanide, which necessitates stringent safety protocols, especially at scale. However, the readily available starting material (2,3-difluorotoluene) and the robustness of the individual steps make this route the more promising candidate for reliable, scalable, and industrial production.

For researchers and drug development professionals, the choice between these routes will depend on scale, available starting materials, and the capacity to handle hazardous reagents. For process development, Route 2 offers a more predictable and scalable platform for the synthesis of this valuable intermediate.

References

  • BenchChem. In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • BenchChem. Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • BenchChem. Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Google Patents. Process for the preparation of 2,3-difluoro-6-nitrophenol. CA2092407A1.
  • Wikipedia. Sandmeyer reaction.
  • Lumen Learning. Reactions involving arenediazonium salts | Organic Chemistry II.
  • Exploring 2,3-Difluoro-6-Nitroaniline: A Key Pharmaceutical Intermediate.
  • American Chemical Society. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
  • Freie Universität Berlin Refubium. Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • L.S.College, Muzaffarpur. Sandmeyer reaction.
  • Achmem. This compound.
  • Google Patents. Preparation of 2,3-difluorophenylacetic acid. CN101486638A.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • 2,3-Difluoro-6-nitrophenylacetic Acid.
  • Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid. CN103012111A.
  • Google Patents. Industrial preparation method of 2,3-difluorophenyl acetic acid. CN101550080A.
  • PubMed Central (PMC). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • ChemScene. 2-(2,6-difluoro-3-nitrophenyl)acetic Acid.
  • ECHEMI. Buy 2-(2,3-Difluoro-6-Nitrophenyl)Acetic Acid normal from Wolfa.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • ResearchGate. Hydrolysis of aminoacetonitrile in glycine via the glycinamide.
  • Amino Acid Analysis.
  • CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
  • Chemistry LibreTexts. Synthesis of Amino Acids.
  • PubMed. Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization.
  • Soft Matter (RSC Publishing). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.
  • ResearchGate. Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step | Request PDF.
  • Sigma-Aldrich. 3-Nitrophenylacetic acid 99 1877-73-2.

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Safety Operating Guide

Definitive Guide to the Proper Disposal of (6-Amino-2,3-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative tools but also with the critical knowledge to ensure safety and regulatory compliance within the laboratory. The handling and disposal of specialized chemical reagents like (6-Amino-2,3-difluorophenyl)acetic acid demand a meticulous, informed approach. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan, grounded in scientific principles and proven safety protocols, to build a foundation of trust and expertise in your laboratory's chemical handling practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound (CAS RN: 887585-05-9) is a fluorinated aromatic compound. The presence of fluorine atoms and an amino group on the phenyl ring dictates its reactivity and toxicological profile. A thorough risk assessment is the cornerstone of safe disposal.

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

The signal word for this chemical is "Warning".[1] The core risk stems from its ability to cause harm through multiple exposure routes. Furthermore, as with many halogenated organic compounds, its environmental fate is a significant concern, necessitating disposal methods that prevent its release into sewer systems or the environment.[2] The procedures outlined below are designed to mitigate these risks at every stage.

Table 1: Chemical and Hazard Profile

Property Value Source
CAS RN 887585-05-9 [1]
Molecular Formula C₈H₇F₂NO₂ [1]
Molecular Weight 187.14 g/mol [1]
Signal Word Warning [1]

| Hazard Statements | H302, H312, H315, H319, H332 |[1] |

Core Disposal Principles: Segregation, Containment, and Labeling

The foundation of proper chemical disposal rests on three pillars. Failure to adhere to these principles can result in dangerous chemical reactions, improper disposal routing, and significant regulatory penalties.

  • Segregation is Non-Negotiable: As a halogenated organic compound, this compound waste must always be collected separately from non-halogenated organic waste.[3][4][5] Co-mingling can create complex, expensive-to-dispose-of waste streams and may lead to violent reactions.[5][6] This is the most critical step in the disposal process.

  • Proper Containment: Waste must be collected in a designated container that is in good condition, compatible with the chemical, and features a tight-sealing lid.[3][7] The container must be kept closed at all times except when waste is actively being added to prevent the release of vapors.[3][4]

  • Clear and Accurate Labeling: The waste container must be labeled as "Hazardous Waste" before the first drop of waste is added.[3] The label must clearly identify all chemical constituents and their approximate percentages, the relevant hazards (e.g., "Toxic," "Irritant"), and the name of the generating researcher or lab.[4] Do not use abbreviations or chemical formulas.[3]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for researchers from the point of generation to final handoff for disposal.

Step 1: Designate a Waste Collection Area

  • Identify a specific location within the laboratory, preferably inside a ventilated chemical fume hood, as a Satellite Accumulation Area (SAA).[8][9] This area is for the accumulation of hazardous waste at or near the point of generation.

  • Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[4]

Step 2: Prepare the Waste Container

  • Select a clean, chemically compatible container with a secure, threaded cap. High-density polyethylene (HDPE) containers are generally suitable.[5]

  • Affix a "Hazardous Waste" tag or label to the container.[4] Fill in the generator information and the chemical name: "this compound".

Step 3: Collect the Waste

  • Carefully transfer waste solutions or solid residues containing the compound into the designated, labeled "Halogenated Organic Waste" container.

  • If transferring solutions, use a funnel to prevent spills. All commingling of halogenated solvent waste should occur within an operating chemical fume hood.[4]

  • Keep the container securely closed when not in use.[3][4]

Step 4: Manage the Full Container

  • Do not overfill the container; a maximum of 90% capacity is a safe standard.[5]

  • Once the container is full, ensure the hazardous waste tag is fully and accurately completed with all constituents and their percentages.

  • Store the sealed container in the SAA, ensuring it is segregated from incompatible materials like strong acids, bases, and oxidizing agents.[10]

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to request a waste pickup.[4]

  • Follow your institution's specific procedures for scheduling a collection. This typically involves an online form or direct communication.

  • Waste will be collected by trained professionals or a licensed hazardous waste contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][11]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G Workflow for this compound Disposal start Waste Generated is_halogenated Is waste halogenated? (Contains F, Cl, Br, I) start->is_halogenated segregate Segregate into 'Halogenated Organic Waste' Container is_halogenated->segregate  Yes   non_halogenated Use 'Non-Halogenated Waste' Stream is_halogenated->non_halogenated  No   store_saa Store container in Satellite Accumulation Area (SAA) with secondary containment segregate->store_saa label_container Ensure container is accurately labeled store_saa->label_container is_full Container >90% full? label_container->is_full is_full->store_saa  No   request_pickup Contact EH&S for waste pickup is_full->request_pickup  Yes   end Disposal by Licensed Contractor request_pickup->end

Sources

A Senior Application Scientist's Guide to Handling (6-Amino-2,3-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. (6-Amino-2,3-difluorophenyl)acetic acid is a compound with significant potential, but its dual chemical nature—a fluorinated aromatic amine and a carboxylic acid—necessitates a rigorous and well-understood handling protocol. This guide moves beyond a simple checklist to provide a framework for safe and effective manipulation, grounded in the chemical properties of the molecule itself.

Immediate Hazard Assessment: Understanding the Risks

Before the first container is opened, a complete understanding of the compound's hazard profile is essential. While a comprehensive toxicological profile may not be available for this specific research chemical, data from suppliers and analogous structures provide a clear basis for our safety strategy.[1] The primary risks are associated with its potential for acute toxicity upon exposure and its irritant or corrosive properties.

The Globally Harmonized System (GHS) classification for this compound indicates multiple routes of hazard.[1] This mandates a multi-faceted approach to personal protective equipment (PPE), where every potential exposure route is addressed.

Hazard Class GHS Code Hazard Statement Pictogram Implication for Handling
Acute Toxicity, OralH302Harmful if swallowed

Ingestion must be strictly avoided. No eating, drinking, or smoking in the lab.[2]
Acute Toxicity, DermalH312Harmful in contact with skin

Skin contact must be prevented through appropriate gloves and body protection.
Skin IrritationH315Causes skin irritation

Protective gloves and a lab coat are mandatory to prevent direct contact.
Serious Eye IrritationH319Causes serious eye irritation

Chemical splash goggles are essential to protect against splashes and dust.
Acute Toxicity, InhalationH332Harmful if inhaled

Work must be conducted in a certified chemical fume hood to control airborne particles.
Data synthesized from supplier safety information and GHS standards.[1][3][4]

Given that closely related fluorinated phenylacetic acids can be classified as causing severe skin and eye damage (Category 1), it is prudent to treat this compound with a higher degree of caution, assuming it may be corrosive until proven otherwise.[5]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a requirement; it is a scientifically-informed decision to create a barrier between you and the chemical. For this compound, a standard laboratory ensemble is insufficient. The following PPE is mandatory.

  • Primary Protection: At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[5] The tight seal is critical for protecting against fine dust particles and accidental splashes from all angles.

  • Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during dissolution in a vortex), a full-face shield must be worn in addition to chemical splash goggles. This protects the entire face from corrosive splashes.

The compound's structure as a halogenated aromatic acid presents a challenge for glove selection. A single material may not offer universal protection.

  • Primary Barrier (Double-Gloving): Wear two pairs of nitrile gloves. The outer glove should be a heavier-duty nitrile (minimum 6-8 mil thickness) with extended cuffs. The inner glove can be a standard thickness nitrile. This dual-barrier approach protects against minor tears and allows for a safer doffing procedure in case of contamination.

  • Rationale: Nitrile provides good resistance to a range of chemicals, including many acids and bases.[6][7] However, aromatic and halogenated compounds can degrade glove materials. Double-gloving provides a critical time buffer to react to a splash and remove the contaminated outer glove without compromising the inner barrier.

  • Important Caveat: For procedures involving prolonged or significant contact, consult the glove manufacturer’s specific chemical resistance data. Materials like Butyl rubber or Viton™ may offer superior protection against aromatic compounds but often at the cost of dexterity.[6] Always inspect gloves for any signs of degradation or damage before and during use.[8]

Glove Material Protection Level vs. This compound Use Case
Nitrile (Double-gloved) Good to Excellent for splash protection and handling solids.Mandatory for all routine handling.
Butyl Rubber Excellent against many acids and ketones.Recommended for large spills or extensive decontamination work.
Natural Rubber (Latex) Poor to Fair. Not recommended due to potential degradation by aromatic components and allergy concerns.Avoid use with this chemical.
This table provides general guidance. Always verify with manufacturer-specific data for the chemicals and solvents in use.[6][9]
  • A flame-resistant laboratory coat, fully fastened, is required.

  • Ensure clothing covers all exposed skin, including long pants and closed-toe, chemical-resistant shoes.

  • Primary Control: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]

  • Secondary Control: In the rare event of a fume hood failure or a large spill, respiratory protection may be necessary. Personnel must be part of a formal respiratory protection program and fit-tested for a respirator equipped with an appropriate cartridge (e.g., organic vapor/acid gas).

Operational Plan: From Preparation to Execution

A safe workflow is a deliberate, systematic process. Rushing invites error.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is optimal.

  • Prepare Your Workspace: Line the work surface of the fume hood with absorbent, plastic-backed paper. This contains minor spills and simplifies cleanup.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood before introducing the chemical.

  • Locate Safety Equipment: Confirm the clear and unobstructed path to the nearest safety shower and eyewash station.[5]

The order of donning and doffing PPE is critical to prevent cross-contamination.

Caption: PPE donning and doffing sequence to minimize contamination.

Disposal & Decontamination Plan

Proper disposal is a continuation of the safety protocol, not the end of it.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[10]

All materials that come into contact with this compound must be considered hazardous waste.

  • Equipment Decontamination: Reusable equipment (glassware, spatulas) should be rinsed first with a suitable organic solvent (e.g., ethanol or acetone) inside the fume hood. Collect this rinse as halogenated organic waste. Follow with a standard wash using soap and water.

  • Waste Segregation: This compound is a fluorinated organic acid. It must be disposed of in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[13] Do not mix with non-halogenated solvents or other incompatible waste streams.

  • Disposal of Consumables: All contaminated disposable items (gloves, weigh paper, absorbent liners) must be placed in a sealed, labeled hazardous waste bag or container for solid waste.

Disposal_Workflow cluster_generation Waste Generation (Inside Fume Hood) cluster_containers Waste Segregation Solid Solid this compound Halogenated Halogenated Organic Liquid Waste Solid->Halogenated If dissolved Solution Solutions in Organic Solvent Solution->Halogenated Consumables Gloves, Wipes, Liners SolidWaste Solid Hazardous Waste Consumables->SolidWaste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.